Impurity F of Calcipotriol
Descripción
Propiedades
IUPAC Name |
(E,1S,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H68O3Si2/c1-27(16-23-35(40)30-18-19-30)33-21-22-34-29(15-14-24-39(33,34)9)17-20-31-25-32(41-43(10,11)37(3,4)5)26-36(28(31)2)42-44(12,13)38(6,7)8/h16-17,20,23,27,30,32-36,40H,2,14-15,18-19,21-22,24-26H2,1,3-13H3/b23-16+,29-17+,31-20-/t27-,32-,33-,34+,35-,36+,39-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMYHZDULFSWLS-OABMYDGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C1CC1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H68O3Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112875-61-3 | |
| Record name | 24-Cyclopropyl-1alpha,3beta-bis(((1,1-dimethylethyl)dimethylsilyl)oxy)-9,10-secochola-5,7,10(19),22-tetraen-24-ol, (5Z,7E,22E,24S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112875613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 24-CYCLOPROPYL-1.ALPHA.,3.BETA.-BIS(((1,1-DIMETHYLETHYL)DIMETHYLSILYL)OXY)-9,10-SECOCHOLA-5,7,10(19),22-TETRAEN-24-OL, (5Z,7E,22E,24S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SP93VP62P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What is the chemical structure of Calcipotriol Impurity F?
For researchers, scientists, and professionals in drug development, a thorough understanding of impurities in active pharmaceutical ingredients (APIs) is paramount for ensuring drug safety and efficacy. This technical guide provides an in-depth look at Calcipotriol Impurity F, a known impurity of the synthetic vitamin D analogue, Calcipotriol.
Chemical Identity and Structure
Calcipotriol Impurity F is chemically identified as a bis-silylated derivative of Calcipotriol. The presence of two bulky tert-butyldimethylsilyl (TBDMS) protecting groups on the 1α and 3β hydroxyl groups of the A-ring distinguishes it from the active parent compound. Its formation is typically associated with the synthesis process of Calcipotriol, where silyl ethers are used as protecting groups.
The IUPAC name for Calcipotriol Impurity F is (5Z,7E,22E,24S)-24-cyclopropyl-1α,3β-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-9,10-secochola-5,7,10(19),22-tetraen-24-ol.[1][2][3][4] It is also known by the synonym 1,3-Bis-O-(tert-butyldimethylsilyl)calcipotriene.[4][5]
Physicochemical Data
A summary of the key quantitative data for Calcipotriol Impurity F is presented in the table below, facilitating a clear comparison of its molecular properties.
| Property | Value | References |
| CAS Number | 112875-61-3 | [1][2][4][5][][7][8][9] |
| Molecular Formula | C₃₉H₆₈O₃Si₂ | [1][4][][7][8] |
| Molecular Weight | 641.14 g/mol | [1][][7] |
Structural Relationship
The following diagram illustrates the chemical relationship between Calcipotriol and Calcipotriol Impurity F, highlighting the addition of the tert-butyldimethylsilyl protecting groups.
Experimental Protocols: Detection and Analysis
The identification and quantification of Calcipotriol Impurity F are crucial for quality control in the manufacturing of Calcipotriol. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique employed for this purpose.
LC-MS Method for Separation and Identification
A Liquid Chromatography-Mass Spectrometry (LC-MS) method has been described for the separation of Calcipotriol and its impurities.[]
-
Chromatographic Column: A C18 column (150 x 4.6 mm, 2.7 µm particle size) is used for separation.
-
Mobile Phase: A gradient elution is employed with a two-component mobile phase:
-
Component A: Water:Methanol:Tetrahydrofuran (70:25:5 v/v/v)
-
Component B: Acetonitrile:Water:Tetrahydrofuran (90:5:5 v/v/v)
-
-
Column Temperature: The column is maintained at 50°C.
-
Injection Volume: A 20 µL injection volume is used.
-
Detection: Detection is carried out using a Diode Array Detector (DAD) scanning from 200 to 400 nm, with quantification of Calcipotriol and its related impurities at 264 nm. Mass spectrometry is used for mass confirmation of the separated components.
This method is stability-indicating, meaning it can effectively separate the active ingredient from its degradation products and process-related impurities, ensuring the accurate assessment of product quality and stability.[1]
References
- 1. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 2. scirp.org [scirp.org]
- 3. theclinivex.com [theclinivex.com]
- 4. alentris.org [alentris.org]
- 5. Calcipotriol EP Impurity F | 112875-61-3 | Pharma Impurities | Dr. Ashavin [drashavins.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. Calcipotriol EP Impurity F - Product Center - Pharmaceutical chemistry laboratory Co.,Ltb. [plcchemical.com]
- 9. clearsynth.com [clearsynth.com]
Spectroscopic Analysis of Calcipotriol Impurity F: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcipotriol is a synthetic analog of vitamin D3 used in the topical treatment of psoriasis. As with any pharmaceutical active ingredient, the identification and characterization of impurities are critical for ensuring drug safety and efficacy. Calcipotriol Impurity F is a known related substance of Calcipotriol. This technical guide provides a summary of the available information on its spectroscopic characterization and outlines general experimental protocols for its analysis.
While specific proprietary spectral data for Calcipotriol Impurity F is not publicly available, this document compiles general methodologies and representative data based on the analysis of similar compounds and information from suppliers of the reference standard. The primary methods for characterization of Calcipotriol and its impurities include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1]
Chemical Identity
| Compound Name | Calcipotriol Impurity F |
| Systematic Name | (1α,3β,5Z,7E,22E,24S)-24-cyclopropyl-1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-9,10-Secochola-5,7,10(19),22-tetraen-24-ol |
| CAS Number | 112875-61-3 |
| Molecular Formula | C₃₉H₆₈O₃Si₂ |
| Molecular Weight | 641.14 g/mol |
Spectroscopic Data Summary
The following tables present a representative summary of the kind of spectroscopic data expected for Calcipotriol Impurity F. This data is illustrative and intended to guide researchers in their analytical work. Actual experimental data should be obtained from the analysis of a certified reference standard.
Table 1: Representative ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.2 - 6.0 | m | 2H | Olefinic Protons |
| 5.4 - 5.2 | m | 2H | Olefinic Protons |
| 4.9 - 4.7 | m | 2H | Olefinic Protons (exocyclic methylene) |
| 4.2 - 4.0 | m | 2H | CH-O |
| 3.6 - 3.4 | m | 1H | CH-O |
| 2.8 - 0.5 | m | - | Aliphatic Protons (steroid backbone and cyclopropyl group) |
| 0.9 - 0.8 | s | 18H | Si-C(CH₃)₃ |
| 0.1 - 0.0 | s | 12H | Si-(CH₃)₂ |
Table 2: Representative ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| 140 - 110 | Olefinic Carbons |
| 80 - 60 | C-O |
| 60 - 10 | Aliphatic Carbons |
| 30 - 15 | Si-C(CH₃)₃ |
| 0 - (-5) | Si-CH₃ |
Table 3: Representative Mass Spectrometry Data
| Technique | Ionization Mode | Observed m/z | Interpretation |
| ESI-MS | Positive | [M+H]⁺, [M+Na]⁺ | Molecular ion and sodium adduct |
Table 4: Representative IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600 - 3200 | Broad | O-H stretch (hydroxyl group) |
| 3100 - 3000 | Medium | C-H stretch (olefinic) |
| 3000 - 2800 | Strong | C-H stretch (aliphatic) |
| 1650 - 1600 | Medium | C=C stretch (alkene) |
| 1250, 835, 775 | Strong | Si-C stretch and rocking (tert-butyldimethylsilyl groups) |
| 1100 - 1000 | Strong | C-O stretch |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for Calcipotriol Impurity F. These should be adapted and optimized for the specific instrumentation and laboratory conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of Calcipotriol Impurity F reference standard in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton NMR spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon-13 NMR spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of Calcipotriol Impurity F in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Analysis:
-
Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.
-
Acquire the mass spectrum in both positive and negative ion modes to identify the molecular ion and common adducts.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
-
-
Instrumentation: Employ a Fourier Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty sample compartment or the KBr pellet matrix and subtract it from the sample spectrum.
-
Logical Workflow for Impurity Characterization
The following diagram illustrates a typical workflow for the identification and characterization of an impurity in a drug substance like Calcipotriol.
Conclusion
The structural elucidation of Calcipotriol Impurity F relies on a combination of modern spectroscopic techniques. While publicly accessible, detailed raw data is limited, this guide provides a framework for the analytical approach to its characterization. For definitive identification and quantification, it is essential to use a certified reference standard and develop and validate analytical methods according to regulatory guidelines. The provided workflow and representative data serve as a valuable resource for researchers and scientists in the field of pharmaceutical analysis and drug development.
References
Unveiling the Pharmacological Potential of Calcipotriol Impurity F: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcipotriol, a synthetic analogue of vitamin D3, is a cornerstone in the topical treatment of psoriasis. Its therapeutic efficacy is mediated through the vitamin D receptor (VDR), influencing gene expression related to cellular proliferation and differentiation. The synthesis of this complex molecule invariably leads to the formation of impurities, which require thorough characterization to ensure the safety and efficacy of the final drug product. This technical guide focuses on Calcipotriol Impurity F, a specific process-related impurity, delving into its structural characteristics and postulating its potential pharmacological activity based on established structure-activity relationships for VDR ligands. While direct experimental data on the pharmacological activity of Calcipotriol Impurity F is not publicly available in peer-reviewed literature, this guide provides a comprehensive analysis of its likely interaction with the VDR and detailed experimental protocols to facilitate its empirical investigation.
Introduction to Calcipotriol and its Impurities
Calcipotriol is a potent VDR agonist designed to exhibit a favorable therapeutic window, with high affinity for the VDR but lower systemic calcemic effects compared to the endogenous hormone, calcitriol.[1][2] The manufacturing process of Calcipotriol is a multi-step chemical synthesis where various related substances, including isomers and degradation products, can emerge.[3] Regulatory guidelines necessitate the identification and control of these impurities to ensure the quality of the active pharmaceutical ingredient (API).
Calcipotriol Impurity F is identified as a key process-related impurity. Understanding its potential pharmacological profile is crucial for a comprehensive risk assessment.
Physicochemical and Structural Characterization of Calcipotriol Impurity F
A thorough understanding of the chemical identity of Calcipotriol Impurity F is the foundation for predicting its biological activity. The key identifiers and structural features are summarized in Table 1.
Table 1: Physicochemical and Structural Data for Calcipotriol Impurity F
| Parameter | Value | Source(s) |
| Chemical Name | (5Z,7E,22E,24S)-24-Cyclopropyl-1α,3β-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-9,10-secochola-5,7,10(19),22-tetraen-24-ol | [3][4][5] |
| CAS Number | 112875-61-3 | [1][2][3][4][5][6][7][8][9][10] |
| Molecular Formula | C₃₉H₆₈O₃Si₂ | [1][3][4][6][7] |
| Molecular Weight | 641.13 g/mol | [4][5][6][7] |
The defining structural characteristic of Calcipotriol Impurity F is the presence of tert-butyldimethylsilyl (TBDMS) protecting groups attached to the hydroxyl moieties at the 1α and 3β positions of the A-ring. This indicates that Impurity F is a protected synthetic intermediate in the manufacturing of Calcipotriol.
Postulated Pharmacological Activity: A Structure-Activity Relationship (SAR) Analysis
Direct, peer-reviewed pharmacological data for Calcipotriol Impurity F is not available. However, a robust body of literature on the structure-activity relationships of vitamin D analogues allows for a strong hypothesis regarding its potential activity.
The interaction between vitamin D analogues and the VDR is highly specific, with the hydroxyl groups at the 1α and 3β positions of the A-ring being critical for high-affinity binding. These groups form key hydrogen bonds with amino acid residues within the VDR's ligand-binding pocket.
In Calcipotriol Impurity F, these essential hydroxyl groups are masked by bulky TBDMS protecting groups. This structural modification would sterically hinder the molecule from fitting correctly into the VDR ligand-binding pocket and prevent the formation of the necessary hydrogen bonds for stable receptor binding and subsequent activation.
Therefore, it is strongly hypothesized that Calcipotriol Impurity F has significantly reduced, or negligible, binding affinity for the Vitamin D Receptor and is unlikely to exhibit pharmacological activity as a VDR agonist.
Figure 1: Hypothesized relationship between chemical structure and VDR activity.
Recommended Experimental Protocols for Pharmacological Characterization
To empirically validate the hypothesis regarding the pharmacological activity of Calcipotriol Impurity F, the following experimental protocols are recommended.
Vitamin D Receptor (VDR) Competitive Binding Assay
This assay will determine the affinity of Calcipotriol Impurity F for the VDR in comparison to Calcipotriol and the natural ligand, calcitriol.
Objective: To quantify the binding affinity (Ki) of Calcipotriol Impurity F for the VDR.
Materials:
-
Recombinant human VDR
-
[³H]-calcitriol (radioligand)
-
Calcipotriol (positive control)
-
Calcitriol (reference compound)
-
Calcipotriol Impurity F (test article)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, pH 7.4)
-
Hydroxyapatite slurry
-
Wash Buffer
-
Scintillation cocktail
-
Scintillation counter
Methodology:
-
Prepare serial dilutions of Calcipotriol, calcitriol, and Calcipotriol Impurity F.
-
In a multi-well plate, incubate recombinant human VDR with a fixed concentration of [³H]-calcitriol and varying concentrations of the test and control compounds.
-
Incubate at 4°C for 18-24 hours to reach equilibrium.
-
Add hydroxyapatite slurry to each well to bind the receptor-ligand complexes.
-
Wash the hydroxyapatite pellets to remove unbound radioligand.
-
Resuspend the pellets in scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate the IC₅₀ value (concentration of the compound that inhibits 50% of [³H]-calcitriol binding) and subsequently the Ki value.
Figure 2: Workflow for VDR Competitive Binding Assay.
VDR-Mediated Transcriptional Activation Assay (Reporter Gene Assay)
This assay will determine the functional ability of Calcipotriol Impurity F to act as an agonist or antagonist of the VDR.
Objective: To measure the ability of Calcipotriol Impurity F to induce VDR-mediated gene transcription.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT) or another suitable cell line (e.g., HEK293)
-
Expression vector for human VDR
-
Reporter plasmid containing a VDR-responsive element (VDRE) linked to a reporter gene (e.g., luciferase)
-
Transfection reagent
-
Cell culture medium and supplements
-
Calcipotriol (positive control)
-
Calcitriol (reference compound)
-
Calcipotriol Impurity F (test article)
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Co-transfect the cells with the VDR expression vector and the VDRE-reporter plasmid.
-
Plate the transfected cells in a multi-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of Calcipotriol, calcitriol, and Calcipotriol Impurity F.
-
Incubate for 24-48 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the EC₅₀ value (concentration of the compound that elicits 50% of the maximal response).
Figure 3: Workflow for VDR-Mediated Transcriptional Activation Assay.
Data Presentation and Interpretation
The quantitative data obtained from the proposed experiments should be summarized as shown in Table 2 for clear comparison.
Table 2: Pharmacological Data for Calcipotriol and Related Compounds (Hypothetical Data for Impurity F)
| Compound | VDR Binding Affinity (Ki, nM) | VDR Transactivation (EC₅₀, nM) |
| Calcitriol | ~0.1 | ~0.1 |
| Calcipotriol | ~0.1 | ~0.2 |
| Calcipotriol Impurity F | >10,000 (Hypothesized) | No activity observed (Hypothesized) |
Based on the SAR analysis, it is anticipated that Calcipotriol Impurity F will exhibit a Ki value several orders of magnitude higher than that of Calcipotriol and will not show any significant agonist activity in the transactivation assay.
Conclusion
Calcipotriol Impurity F is a protected synthetic intermediate of Calcipotriol, characterized by the presence of TBDMS groups at the 1α and 3β positions. Based on well-established structure-activity relationships for VDR ligands, it is strongly hypothesized that this impurity lacks significant binding affinity for the VDR and is, therefore, pharmacologically inert. This whitepaper provides the necessary theoretical background and detailed experimental protocols to formally test this hypothesis. The rigorous characterization of such impurities is a critical component of drug development, ensuring the safety and quality of therapeutic products like Calcipotriol.
References
- 1. theclinivex.com [theclinivex.com]
- 2. Calcipotriol EP Impurity F - CAS - 112875-61-3 | Axios Research [axios-research.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. Calcipotriol EP Impurity F - Product Center - Pharmaceutical chemistry laboratory Co.,Ltb. [plcchemical.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Calcipotriol EP Impurity F | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 7. clearsynth.com [clearsynth.com]
- 8. Calcipotriol EP Impurity F | CAS No- 112875-61-3 | NA [chemicea.com]
- 9. Calcipotriol EP Impurity F | 112875-61-3 | Pharma Impurities | Dr. Ashavin [drashavins.com]
- 10. veeprho.com [veeprho.com]
Toxicological Assessment of Calcipotriol Impurities: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological assessment of impurities associated with Calcipotriol, a synthetic vitamin D3 analogue widely used in the topical treatment of psoriasis. The presence of impurities in any active pharmaceutical ingredient (API) is a critical concern for drug safety and efficacy. This document outlines the common types of calcipotriol impurities, the regulatory framework for their assessment, and detailed methodologies for key toxicological evaluations. The information presented herein is intended to support researchers, scientists, and drug development professionals in ensuring the safety and quality of calcipotriol-containing drug products.
Introduction to Calcipotriol and its Impurities
Calcipotriol exerts its therapeutic effect by binding to the Vitamin D Receptor (VDR), which modulates gene expression related to cell proliferation and differentiation.[1] The manufacturing process of calcipotriol, as well as its degradation over time, can lead to the formation of various impurities. These impurities can be broadly categorized as:
-
Process-Related Impurities: These are substances formed during the synthesis of calcipotriol and may include isomers, by-products, and unreacted starting materials.[] The structural similarity of some of these impurities to calcipotriol necessitates sophisticated purification and analytical techniques for their control.[]
-
Degradation Products: These arise from the chemical decomposition of calcipotriol when exposed to environmental factors such as light, heat, and humidity.[] Forced degradation studies are instrumental in identifying potential degradation products that may form during the shelf-life of the drug product.[]
Several specific impurities of calcipotriol have been identified and are designated by the European Pharmacopoeia (EP) as Impurity A, B, C, D, E, F, G, H, and I.[3] The chemical structures of some of these impurities have been elucidated and are crucial for understanding their potential toxicological profiles.
Regulatory Framework for Impurity Assessment
The toxicological assessment of impurities in new drug substances is guided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) Q3A(R2) guideline.[4][5] This guideline establishes a framework for the identification, reporting, and qualification of impurities. The qualification of an impurity is the process of acquiring and evaluating data that establishes its biological safety at the level specified in the drug substance.[4] An impurity is considered qualified if its level has been adequately tested in safety and/or clinical studies.[4] For impurities that are not qualified, a toxicological assessment is required.
Toxicological Assessment Strategy
A comprehensive toxicological assessment of calcipotriol impurities involves a combination of in silico, in vitro, and in vivo studies. The selection of appropriate tests depends on the nature of the impurity and the potential route of human exposure.
Caption: A logical workflow for the toxicological assessment of pharmaceutical impurities.
In Silico Assessment
Computational toxicology, or in silico assessment, is a valuable first step in evaluating the potential toxicity of impurities.[6][7] Quantitative Structure-Activity Relationship ((Q)SAR) models can predict the likelihood of an impurity being mutagenic, carcinogenic, or a skin sensitizer based on its chemical structure.[8] This approach helps in prioritizing impurities for further testing and can sometimes be sufficient for qualification if the predicted toxicity is low and the impurity level is below the established threshold of toxicological concern (TTC).
Genotoxicity Assessment
Genotoxicity assays are designed to detect direct or indirect damage to DNA. For pharmaceutical impurities, the bacterial reverse mutation assay, commonly known as the Ames test, is a standard initial screen for mutagenicity.[9][10]
Table 1: Quantitative Data for Genotoxicity Assessment
| Assay | Test System | Endpoint | Concentration Range | Metabolic Activation | Result Interpretation |
| Ames Test | Salmonella typhimurium strains | Reverse mutations | Typically up to 5000 µ g/plate | With and without S9 mix | A significant, dose-related increase in revertant colonies indicates mutagenic potential. |
Cytotoxicity Assessment
Cytotoxicity assays evaluate the potential of a substance to cause cell death. For impurities in a topically applied product like calcipotriol, keratinocyte cell lines (e.g., HaCaT) are a relevant in vitro model.[11] The MTT assay is a common method to assess cell viability.[12]
Table 2: Quantitative Data for Cytotoxicity Assessment
| Assay | Cell Line | Endpoint | Concentration Range | Exposure Time | Result Interpretation |
| MTT Assay | HaCaT (human keratinocytes) | Cell viability | 0.001–100 µM | 72 hours | A dose-dependent decrease in cell viability (IC50 value) indicates cytotoxic potential.[12] |
Skin Sensitization Assessment
Skin sensitization is an allergic reaction that can occur upon repeated contact with a substance. The murine Local Lymph Node Assay (LLNA) is the preferred in vivo method for assessing the skin sensitization potential of chemicals.[4][13]
Table 3: Quantitative Data for Skin Sensitization Assessment
| Assay | Species | Endpoint | Concentration Range | Result Interpretation |
| LLNA | Mouse | Lymphocyte proliferation (Stimulation Index - SI) | Varies based on substance | An SI value greater than 3 is considered a positive result, indicating sensitization potential.[4] |
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
Objective: To assess the mutagenic potential of a test substance by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[10]
Methodology:
-
Bacterial Strains: Use at least five strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation.
-
Metabolic Activation: Prepare a rat liver homogenate (S9 fraction) to simulate mammalian metabolism.
-
Procedure (Plate Incorporation Method): a. Mix the test substance at various concentrations, the bacterial culture, and either S9 mix or a buffer into molten top agar. b. Pour the mixture onto minimal glucose agar plates. c. Incubate the plates at 37°C for 48-72 hours.
-
Data Analysis: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A dose-dependent increase in revertant colonies compared to the negative control indicates mutagenicity.
Caption: A simplified workflow of the Ames test procedure.
MTT Cytotoxicity Assay on Human Keratinocytes (HaCaT)
Objective: To determine the cytotoxic potential of a test substance on human keratinocytes by measuring mitochondrial dehydrogenase activity.[11]
Methodology:
-
Cell Culture: Culture HaCaT cells in appropriate medium until they reach a suitable confluency.
-
Treatment: Seed the cells in 96-well plates and expose them to various concentrations of the test substance for 72 hours.[12]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-3 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[11]
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[11]
Local Lymph Node Assay (LLNA)
Objective: To determine the skin sensitization potential of a test substance by measuring lymphocyte proliferation in the draining lymph nodes of mice.[4]
Methodology:
-
Animal Model: Use a group of female CBA/Ca or CBA/J mice for each dose group and a control group.
-
Application: Apply the test substance in a suitable vehicle to the dorsum of both ears of each mouse daily for three consecutive days.
-
Thymidine Incorporation: On day 6, inject a radiolabeled thymidine analogue (e.g., ³H-methyl thymidine) intravenously.
-
Lymph Node Excision: Five hours after the injection, euthanize the animals and excise the draining auricular lymph nodes.
-
Sample Processing and Analysis: Prepare single-cell suspensions of the lymph nodes and measure the incorporation of the radiolabel.
-
Data Analysis: Calculate the Stimulation Index (SI) by dividing the mean proliferation in each treated group by the mean proliferation in the vehicle control group. An SI ≥ 3 is considered a positive result.[4]
Signaling Pathways of Calcipotriol
Calcipotriol's biological effects are primarily mediated through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.[14] Understanding this pathway is crucial for assessing how impurities might interfere with the therapeutic action of calcipotriol or cause off-target effects.
Caption: The Vitamin D Receptor (VDR) signaling pathway activated by calcipotriol.
Upon entering the keratinocyte, calcipotriol binds to the VDR in the cytoplasm.[14] This binding induces a conformational change in the VDR, leading to its heterodimerization with the retinoid X receptor (RXR).[15] The VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[15] This interaction modulates the transcription of genes involved in cell proliferation and differentiation, ultimately leading to the therapeutic effect of calcipotriol in psoriasis.[16]
Conclusion
The toxicological assessment of calcipotriol impurities is a critical component of ensuring the safety and quality of this important therapeutic agent. A systematic approach, guided by ICH principles and employing a combination of in silico, in vitro, and in vivo methods, is essential for a thorough evaluation. This technical guide provides a framework and detailed methodologies to aid researchers and drug development professionals in this process. A comprehensive understanding of the potential toxicities of impurities and the underlying mechanisms of action of calcipotriol will ultimately contribute to the development of safer and more effective treatments for psoriasis.
References
- 1. Calcipotriol EP Impurity A | 126860-83-1 | Pharma Impurities | Dr. Ashavin [drashavins.com]
- 3. researchgate.net [researchgate.net]
- 4. Local lymph node assay - Wikipedia [en.wikipedia.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Vitamin D receptor is essential for normal keratinocyte stem cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcipotriol EP Impurity A | 126860-83-1 [chemicea.com]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 9. criver.com [criver.com]
- 10. Ames test - Wikipedia [en.wikipedia.org]
- 11. In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Low-dose calcipotriol can elicit wound closure, anti-microbial, and anti-neoplastic effects in epidermolysis bullosa keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. epa.gov [epa.gov]
- 14. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 15. The Calcitriol/Vitamin D Receptor System Regulates Key Immune Signaling Pathways in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of human epidermal keratinocyte differentiation by the vitamin D receptor and its coactivators DRIP205, SRC2, and SRC3 - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of Calcipotriol Impurity F Toxicity: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the principles and methodologies for the in silico toxicological assessment of pharmaceutical impurities, using Calcipotriol Impurity F as a case study. In the absence of publicly available experimental or predictive toxicology data for this specific impurity, this document outlines a robust, guideline-compliant workflow for predicting potential toxicities such as mutagenicity, carcinogenicity, and skin sensitization. The methodologies are based on the internationally accepted standards outlined in the ICH M7 guideline, which mandates a dual (quantitative) structure-activity relationship ((Q)SAR) approach. This guide details the protocols for both an expert rule-based system and a statistical-based system, presents the predicted toxicological profile in a structured tabular format, and uses visualizations to clarify complex biological pathways and assessment workflows.
Introduction
Calcipotriol is a synthetic analog of Vitamin D3 used in the topical treatment of psoriasis.[1][2] Its therapeutic effect is mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates genes involved in cell proliferation, differentiation, and immune response.[3][4] During the synthesis of the active pharmaceutical ingredient (API), various process-related impurities and degradation products can arise.[5] Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), require a thorough toxicological assessment of any impurity present above a specified threshold to ensure patient safety.[6]
Calcipotriol Impurity F (CAS No. 112875-61-3) is a known impurity of Calcipotriol.[7] Traditional toxicological testing involving animal studies is time-consuming, expensive, and ethically challenging. In silico toxicology offers a rapid, cost-effective, and scientifically robust alternative for the initial assessment of impurities. The ICH M7 guideline, in particular, endorses the use of two complementary in silico methodologies to predict bacterial mutagenicity, a key indicator of carcinogenic potential.[3] This approach involves:
-
An expert rule-based methodology that identifies structural fragments (toxicophores) associated with known mechanisms of toxicity.
-
A statistical-based methodology that uses machine learning algorithms trained on large datasets of toxicological information to make predictions.
This guide provides a framework for conducting such an assessment for Calcipotriol Impurity F, detailing the necessary protocols and illustrating the expected data output and its interpretation.
Hypothetical In Silico Toxicological Profile of Calcipotriol Impurity F
As no specific in silico toxicity data for Calcipotriol Impurity F is publicly available, this section presents a hypothetical toxicological profile. The predictions summarized in the tables below are illustrative of the output that would be generated by leading computational toxicology platforms like Lhasa Limited's Derek Nexus® (expert rule-based) and Sarah Nexus® (statistical-based).
Table 1: Predicted Genotoxicity and Carcinogenicity (ICH M7 Assessment)
| Toxicological Endpoint | Prediction System | Predicted Outcome | Confidence/Likelihood | Rationale / Structural Alert | ICH M7 Class |
| Bacterial Mutagenicity | Expert Rule-Based (e.g., Derek Nexus) | Negative | High Confidence | The structure of Calcipotriol Impurity F does not contain well-characterized structural alerts for mutagenicity. The core steroidal backbone and the side chain are not typically associated with DNA reactivity. | Class 5 |
| Bacterial Mutagenicity | Statistical-Based (e.g., Sarah Nexus) | Negative | High Confidence | The query structure is within the model's applicability domain. Comparison to structurally similar compounds in the training set shows no correlation with mutagenic activity. | Class 5 |
| Carcinogenicity (Rodent) | Expert Rule-Based (e.g., Derek Nexus) | Inactive | Plausible | No structural alerts for carcinogenicity identified. The compound is not structurally analogous to known classes of carcinogens. | - |
Table 2: Predicted Organ and Systemic Toxicity
| Toxicological Endpoint | Prediction System | Predicted Outcome | Confidence/Likelihood | Rationale / Structural Alert |
| Skin Sensitization | Expert Rule-Based (e.g., Derek Nexus) | Equivocal | Low | While no strong alerts are present, the presence of reactive functional groups (e.g., hydroxyl groups, double bonds) could potentially lead to haptenization, though this is considered unlikely for this specific structure. |
| Hepatotoxicity | Expert Rule-Based (e.g., Derek Nexus) | Inactive | Plausible | The molecule does not contain structural features commonly associated with drug-induced liver injury (e.g., aromatic nitro groups, furan rings). |
| Developmental Toxicity | Expert Rule-Based (e.g., Derek Nexus) | Inactive | Plausible | Lacks structural alerts associated with teratogenicity. |
Experimental Protocols: In Silico Toxicity Assessment
This section details the methodologies for conducting a comprehensive in silico toxicological assessment of a pharmaceutical impurity in line with ICH M7 guidelines.
Protocol for Expert Rule-Based Assessment (e.g., Derek Nexus)
-
Structure Input: The chemical structure of the query compound, Calcipotriol Impurity F, is rendered in a compatible format (e.g., SMILES or MOL file) and submitted to the software.
-
Knowledge Base Comparison: The software compares the input structure against its knowledge base. This knowledge base consists of hundreds of thousands of expertly curated structure-activity relationships (SARs) and toxicophores derived from public and proprietary data.
-
Alert Firing: The system identifies if any part of the query molecule matches a known structural alert for a specific toxicological endpoint (e.g., mutagenicity, skin sensitization).
-
Prediction Generation:
-
Positive Prediction: If a structural alert is "fired," the system generates a prediction of toxicity. This prediction is qualified with a likelihood level (e.g., Certain, Plausible, Equivocal, Improbable, Impossible) based on the strength of the evidence supporting the alert. The output includes the mechanistic rationale and supporting literature references.
-
Negative Prediction: If no alerts are fired for endpoints like mutagenicity or skin sensitization, the software issues a negative prediction. To increase confidence, the system further checks if the structure contains any "misclassified" or "unclassified" features by comparing it against a reference set of known non-toxic compounds. A negative prediction with no such features is considered high confidence.
-
-
Expert Review: A qualified toxicologist reviews the software output. The review considers the relevance of the fired alert (if any), the likelihood level, the applicability of the supporting data to the query compound, and the overall confidence in the prediction.
Protocol for Statistical-Based QSAR Assessment (e.g., Sarah Nexus)
-
Structure Input: The chemical structure of Calcipotriol Impurity F is submitted to the statistical-based QSAR model.
-
Model Applicability Domain Check: The software first determines if the query structure falls within its applicability domain. This is crucial for ensuring the reliability of the prediction. The model assesses whether it has sufficient data on structurally similar compounds in its training set to make a robust prediction.
-
Feature Generation and Prediction: The model calculates a set of molecular descriptors or "fingerprints" for the query structure. It then uses its machine learning algorithm (e.g., a self-organising hierarchical network) to compare these features against those of the thousands of compounds in its training set, for which experimental Ames test data is known.[1] Based on this comparison, it predicts a positive or negative outcome for bacterial mutagenicity.
-
Hypothesis and Confidence Output: The software provides a clear positive or negative prediction, along with a confidence score. It also highlights the structural features and training set examples that contributed most significantly to the prediction, providing transparency.
-
Expert Review: The toxicologist reviews the prediction, the confidence level, and the supporting evidence. The review focuses on the structural similarity of the query compound to the training set examples cited by the model and confirms that the compound is within the model's domain.
Integrated Assessment and ICH M7 Classification
-
Combine Results: The outcomes from both the expert rule-based and statistical-based models are combined.
-
Assign ICH M7 Class:
-
If both models are negative, the impurity is considered to have no mutagenic potential and is assigned to Class 5 . It can be treated as a non-mutagenic impurity.
-
If either model gives a positive result, and this is supported by an expert review, the impurity is treated as mutagenic and assigned to Class 2 .
-
If there is a positive result in one or both models but there is also conflicting evidence (e.g., data on a close structural analog suggesting no mutagenicity), the impurity may be assigned to Class 3 . This would typically require further experimental testing (e.g., an Ames test) to resolve.
-
Mandatory Visualizations
Biological Pathway
Caption: Calcipotriol binds to the VDR, leading to gene transcription modulation.
Experimental Workflow
Caption: Workflow for ICH M7 compliant in silico impurity assessment.
Logical Relationship Diagram
Caption: Logical flow from impurity identification to risk assessment.
Conclusion
The in silico toxicological assessment of pharmaceutical impurities is a cornerstone of modern drug development and safety evaluation. While specific predictive data for Calcipotriol Impurity F is not publicly documented, this guide establishes a clear and robust framework for its evaluation based on established regulatory principles and computational tools. By employing a dual QSAR approach, as mandated by the ICH M7 guideline, researchers can generate reliable, scientifically defensible predictions for key toxicological endpoints like mutagenicity. The hypothetical assessment presented herein suggests that Calcipotriol Impurity F is unlikely to be mutagenic and would likely be classified as an ICH M7 Class 5 impurity, posing a low carcinogenic risk. This workflow underscores the power of computational toxicology to accelerate drug development, reduce reliance on animal testing, and ensure patient safety.
References
- 1. Evaluation of a statistics-based Ames mutagenicity QSAR model and interpretation of the results obtained - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. Use of In Silico Methods for Regulatory Toxicological Assessment of Pharmaceutical Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pozescaf.com [pozescaf.com]
- 5. optibrium.com [optibrium.com]
- 6. lhasalimited.org [lhasalimited.org]
- 7. eprints.lancs.ac.uk [eprints.lancs.ac.uk]
A Comprehensive Technical Guide to Forced Degradation Studies of Calcipotriol and the Origin of Impurity F
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of forced degradation studies on Calcipotriol, with a specific focus on clarifying the nature and origin of Calcipotriol Impurity F. This document will detail experimental protocols, present quantitative data from degradation studies, and illustrate relevant pathways and workflows using diagrams as requested.
Introduction to Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of the drug development process.[1] These studies involve subjecting a drug substance to conditions more severe than accelerated stability testing to intentionally degrade it. The primary objectives of forced degradation studies are to:
-
Elucidate the degradation pathways of a drug substance.
-
Identify the likely degradation products.
-
Establish the intrinsic stability of the molecule.[1]
-
Develop and validate stability-indicating analytical methods.
The International Council for Harmonisation (ICH) guidelines recommend exposing drug substances to a variety of stress conditions, including acid and base hydrolysis, oxidation, heat, and light.[1]
The Nature of Calcipotriol and Its Impurities
Calcipotriol (also known as calcipotriene) is a synthetic analog of vitamin D3 used in the topical treatment of psoriasis.[] Its complex chemical structure makes it susceptible to degradation. Impurities in a drug substance like Calcipotriol can be categorized into two main types:
-
Process-Related Impurities: These are byproducts or unreacted starting materials that arise during the synthesis of the active pharmaceutical ingredient (API).[]
-
Degradation Products: These are formed when the drug substance degrades over time due to exposure to environmental factors such as heat, light, moisture, or through interaction with other components in the drug product.[]
Calcipotriol Impurity F: A Process-Related Impurity, Not a Degradation Product
A crucial point of clarification is the classification of Calcipotriol Impurity F. Contrary to what might be inferred from a request for "forced degradation studies leading to Calcipotriol Impurity F," this specific impurity is not a product of Calcipotriol degradation under standard stress conditions.
Calcipotriol Impurity F is identified as 1,3-Bis-O-(tert-butyldimethylsilyl)calcipotriene . This chemical structure reveals that it is a silyl-protected derivative of Calcipotriol. Silyl ethers are common protecting groups used during the chemical synthesis of complex molecules like Calcipotriol to prevent certain reactive groups (in this case, hydroxyl groups at the 1 and 3 positions) from participating in subsequent reactions. This protected compound is a synthetic intermediate in the manufacturing process of Calcipotriol.
The following diagram illustrates the likely origin of Calcipotriol Impurity F as a process-related impurity during the synthesis of Calcipotriol.
References
An In-depth Technical Guide to the Thermal and Photolytic Degradation Pathways of Calcipotriol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcipotriol, a synthetic analogue of vitamin D3, is a cornerstone in the topical treatment of psoriasis. Its therapeutic efficacy is intrinsically linked to its chemical stability. As a molecule susceptible to degradation by both heat and light, a thorough understanding of its degradation pathways is paramount for the development of stable pharmaceutical formulations, ensuring optimal potency and safety. This technical guide provides a comprehensive overview of the thermal and photolytic degradation of Calcipotriol, detailing the degradation products, reaction pathways, and the experimental protocols used for their investigation.
Core Degradation Pathways
Calcipotriol's degradation is primarily initiated by thermal energy or absorption of ultraviolet (UV) radiation. These processes can lead to isomerization and the formation of various degradation products, which may have altered biological activity.
Thermal Degradation
The principal thermal degradation pathway of Calcipotriol involves a reversible isomerization to form pre-calcipotriol . This reaction is influenced by temperature and the solvent system. While pre-calcipotriol is considered an isomer and not an impurity, its formation can impact the overall therapeutic effect of the drug product.[1] Under more strenuous thermal conditions, further degradation can occur, although pre-calcipotriol is the most commonly identified thermal degradant.
Photolytic Degradation
Exposure to UV radiation, particularly UVA, is a significant cause of Calcipotriol degradation. The primary photolytic degradation pathways include:
-
Isomerization of the side chain: The E-isomer of the side chain can undergo isomerization to the Z-isomer, leading to the formation of photoproducts.[1]
-
Formation of diastereomers: UV exposure can induce the formation of diastereomers with either R or S configuration.[1]
-
Formation of pre-calcipotriol: Similar to thermal degradation, UV radiation can also facilitate the conversion of Calcipotriol to pre-calcipotriol.[1]
The presence of certain UV absorbers, such as sulisobenzone, has been shown to unexpectedly accelerate the photodegradation of Calcipotriol.[1]
Quantitative Data Summary
The following tables summarize the key degradation products of Calcipotriol under thermal and photolytic stress conditions.
Table 1: Major Degradation Products of Calcipotriol
| Degradation Pathway | Degradant Name | Method of Identification | Reference |
| Thermal | Pre-calcipotriol | LC-MS | [1] |
| Photolytic | Z-isomer of side chain | UHPLC/MSE | [1] |
| Photolytic | Diastereomers (R/S) | UHPLC/MSE | [1] |
| Photolytic | Pre-calcipotriol | UHPLC/MSE | [1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible stability studies. The following sections outline the key experimental protocols for investigating the thermal and photolytic degradation of Calcipotriol.
Protocol 1: Forced Thermal Degradation Study
Objective: To induce and identify thermal degradation products of Calcipotriol.
Methodology:
-
Sample Preparation: Prepare a solution of Calcipotriol in a suitable solvent (e.g., methanol or a mixture of triethylamine and chloroform) at a known concentration (e.g., 0.2 mg/mL).[1]
-
Stress Conditions: Incubate the sample solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2 hours).[1]
-
Sample Analysis:
-
At specified time intervals, withdraw aliquots of the stressed sample.
-
Analyze the samples using a validated stability-indicating HPLC or UHPLC-MS method.
-
The mobile phase can consist of a mixture of water, methanol, acetonitrile, and tetrahydrofuran in a gradient elution mode.
-
Detection is typically performed using a UV detector at 264 nm for Calcipotriol and its related substances.
-
-
Data Analysis:
-
Identify and quantify the degradation products by comparing their retention times and mass spectra with those of reference standards (if available) or by structural elucidation using techniques like MS/MS.
-
Calculate the percentage of degradation of Calcipotriol.
-
Protocol 2: Forced Photodegradation Study
Objective: To induce and identify photolytic degradation products of Calcipotriol.
Methodology:
-
Sample Preparation: Prepare a solution of Calcipotriol in a suitable solvent (e.g., methanol) at a known concentration (e.g., 0.1 mg/mL).[1]
-
Stress Conditions:
-
Expose the sample solution to a controlled source of UV radiation (e.g., UVA lamp with a wavelength of 365 nm) in a photostability chamber.
-
The exposure should be for a defined duration and at a specified light intensity (e.g., 1.2 million lux hours and 200 watt-hours/m²).
-
A dark control sample should be stored under the same conditions but protected from light.
-
-
Sample Analysis:
-
Following exposure, analyze the irradiated and dark control samples using a validated UHPLC-MS/MS method.
-
The method should be capable of separating Calcipotriol from its photoproducts.
-
-
Data Analysis:
-
Identify and characterize the photoproducts based on their chromatographic behavior and mass spectral data.
-
Determine the extent of photodegradation by comparing the peak areas of Calcipotriol in the irradiated and control samples.
-
Visualizing Degradation Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key degradation pathways and experimental workflows.
Conclusion
A comprehensive understanding of the thermal and photolytic degradation pathways of Calcipotriol is critical for the development of stable and effective topical formulations. The primary degradation products, including pre-calcipotriol and various isomers, are formed through well-defined reaction pathways initiated by heat and UV radiation. By employing robust experimental protocols and advanced analytical techniques such as UHPLC-MS, researchers and drug development professionals can effectively characterize the stability profile of Calcipotriol, leading to the design of improved drug products with enhanced shelf-life and therapeutic performance. Further research into the kinetics of these degradation reactions will provide a more quantitative understanding of Calcipotriol's stability and aid in the development of predictive models for formulation optimization.
References
Unveiling the Degradation Landscape of Calcipotriol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Calcipotriol, a synthetic analogue of vitamin D3, is a cornerstone in the topical treatment of psoriasis.[1][2][3] Its therapeutic efficacy is intrinsically linked to its chemical stability. This technical guide provides an in-depth exploration of the known and novel degradation products of Calcipotriol, offering a comprehensive overview for researchers and professionals in drug development. The document details the methodologies for identifying these degradants and presents a consolidated view of the quantitative data available.
Core Degradation Pathways and Products
Calcipotriol is susceptible to degradation under various conditions, including exposure to light, heat, oxidation, and changes in pH.[] Understanding these degradation pathways is critical for ensuring the stability, safety, and efficacy of pharmaceutical formulations.
Photodegradation
Exposure to ultraviolet (UV) radiation is a significant factor in the degradation of topically applied Calcipotriol.[1][2][5] Studies have shown that more than 90% of Calcipotriol can degrade upon exposure to UVA and UVB radiation.[5][6] This necessitates careful consideration in co-administration with phototherapy, where it is recommended to apply Calcipotriol after UV exposure.[1][5]
A recent study has characterized four novel photodegradation products, designated as CP-2, CP-3, CP-4, and CP-5, which were formed in the presence of the UV filter sulisobenzone.[1][2] The primary degradation pathway involves the isomerization of the E-4-cyclopropyl-4-hydroxy-1-methylbut-2-en-1-yl moiety to its Z isomer, leading to the formation of diastereomers.[1][2]
Thermal and Oxidative Degradation
Forced degradation studies have demonstrated that Calcipotriol is sensitive to both heat and oxidative stress.[] A notable degradation product formed under conditions of heat exposure, UVA radiation, and oxidation with hydrogen peroxide has been identified as pre-calcipotriol .[1] Pre-calcipotriol is an isomer of Calcipotriol and its formation is a reversible process that can occur in medicinal products, influenced by temperature.[1]
Hydrolytic Degradation
Calcipotriol also undergoes degradation in acidic and basic environments.[] Significant degradation has been observed under acidic (0.01N HCl) and basic (0.005N NaOH) conditions.[]
Known Impurities and Other Related Compounds
Apart from degradation products formed under stress conditions, several process-related impurities of Calcipotriol have been identified. These are typically formed during the synthesis of the active pharmaceutical ingredient.[1][] The European Pharmacopoeia (EP) lists several impurities, including:
Other identified isomers and related compounds include trans-calcipotriol (5E, 7E), 24R-calcipotriol, and the beta-calcipotriol isomer.[1]
Quantitative Data Summary
The following tables summarize the quantitative findings from various stability and degradation studies of Calcipotriol.
Table 1: Summary of Forced Degradation Studies of Calcipotriol []
| Stress Condition | Reagent/Parameters | Temperature | Duration | Outcome |
| Acid Hydrolysis | 0.01N HCl | Room Temperature | 5 min | Significant Degradation |
| Base Hydrolysis | 0.005N NaOH | Room Temperature | 5 min | Significant Degradation |
| Oxidation | 3% H₂O₂ | 70°C | 10 min | Significant Degradation |
| Thermal Degradation | - | 60°C | 2 hours | Significant Degradation |
| Photolytic Degradation | 1.2 million lux hours, 200 Wh/m² UV light | - | - | Significant Degradation |
Table 2: Identified Degradation Products and Impurities of Calcipotriol
| Compound Name | Type | Formation Conditions/Source | Reference |
| CP-2, CP-3, CP-4, CP-5 | Photodegradation Product | UVA irradiation in the presence of sulisobenzone | [1][2] |
| Pre-calcipotriol | Degradation Product | Heat, UVA radiation, Oxidation (H₂O₂) | [1] |
| Calcipotriol EP Impurity A | Process-related Impurity | Synthesis | [][7][8] |
| Calcipotriol EP Impurity B | Process-related Impurity | Synthesis | [][7][8] |
| Calcipotriol EP Impurity C | Process-related Impurity | Synthesis | [][7][8] |
| Calcipotriol EP Impurity D | Process-related Impurity | Synthesis | [][7][8] |
| Calcipotriol EP Impurity E | Process-related Impurity | Synthesis | [][7][8] |
| Calcipotriol EP Impurity F | Process-related Impurity | Synthesis | [][7][9] |
| Calcipotriol EP Impurity H | Process-related Impurity | Synthesis | [7][9][10] |
| Calcipotriol EP Impurity I | Process-related Impurity | Synthesis | [7][8][9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible identification and quantification of Calcipotriol degradation products.
Photodegradation Study Protocol
This protocol is based on the methodology used for identifying novel photodegradation products in the presence of UV filters.[1]
-
Sample Preparation: Prepare a methanolic solution of Calcipotriol at a concentration of 0.1 mg/mL.
-
Irradiation: Place the solution in quartz Petri dishes covered with quartz lids. Irradiate the samples with UVA light in a climate chamber.
-
Analysis: Employ an Ultra-High-Performance Liquid Chromatography/Mass Spectrometry with Electrospray Ionization (UHPLC/MSE) method for the determination of Calcipotriol and its degradation products.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 150 × 4.6 mm, 2.7 µm).
-
Mobile Phase: A gradient of water, methanol, and acetonitrile.
-
Detection: UV detection at 264 nm and mass spectrometry for identification.
-
-
Mass Spectrometry: Utilize high-resolution mass spectrometry to obtain accurate mass measurements of the parent ion and its fragments to elucidate the structures of the degradation products.
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on Calcipotriol.[][11]
-
Acid and Base Hydrolysis:
-
Treat a solution of Calcipotriol with 0.01N HCl and 0.005N NaOH, respectively.
-
Maintain the samples at room temperature for a specified duration (e.g., 5 minutes).
-
Neutralize the samples before analysis.
-
-
Oxidative Degradation:
-
Treat a solution of Calcipotriol with 3% hydrogen peroxide.
-
Heat the sample at 70°C for 10 minutes.
-
-
Thermal Degradation:
-
Expose a solid or solution sample of Calcipotriol to a temperature of 60°C for 2 hours.
-
-
Photolytic Degradation:
-
Expose a solution of Calcipotriol to UV light (e.g., 1.2 million lux hours, 200 Wh/m²).
-
-
Analysis: Analyze all stressed samples using a stability-indicating HPLC method, such as the one described in the photodegradation protocol, to separate and quantify the degradation products.
Visualizing Pathways and Workflows
Calcipotriol Signaling Pathway
Calcipotriol exerts its therapeutic effect by binding to the Vitamin D Receptor (VDR), which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) on target genes, modulating their transcription to influence cell proliferation and differentiation.[3][12]
Caption: Calcipotriol's mechanism of action via the Vitamin D Receptor signaling pathway.
Calcipotriol Metabolism
Following systemic absorption, Calcipotriol is rapidly metabolized in the liver. The primary metabolic pathway involves oxidation to MC1046, which is further metabolized to MC1080 and eventually to calcitroic acid.[12]
Caption: The metabolic pathway of Calcipotriol in the liver.
Experimental Workflow for Degradation Product Identification
The identification of novel degradation products follows a systematic workflow, from stress testing to structural elucidation.
Caption: A typical experimental workflow for the identification of degradation products.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Topical calcitriol is degraded by ultraviolet light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. veeprho.com [veeprho.com]
- 8. Calcipotriol EP Impurity B | Axios Research [axios-research.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Calcipotriol EP Impurity H | IC166557 | Biosynth [biosynth.com]
- 11. Simultaneous determination of mometasone furoate and calcipotriol in a binary mixture by validated HPLC and chemometric-assisted UV spectrophotometric methods and identification of degradation products by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calcipotriol - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Sensitive UPLC-MS/MS Method for the Detection of Calcipotriol Impurity F
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the detection and quantification of Calcipotriol Impurity F. Calcipotriol, a synthetic analog of vitamin D3, is a key active pharmaceutical ingredient in topical treatments for psoriasis.[] The presence of impurities, even at trace levels, can impact the safety and efficacy of the final drug product. Therefore, robust analytical methods for impurity profiling are crucial. This method is designed for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Calcipotriol.
Introduction
Calcipotriol is susceptible to degradation under various conditions, leading to the formation of several impurities.[][2] Calcipotriol Impurity F, with a molecular weight of 641.14 g/mol , is identified as a bis-silylated derivative of Calcipotriol.[3][4] Its effective separation from the parent drug and other related substances is essential. UPLC-MS/MS offers superior sensitivity and selectivity compared to conventional HPLC-UV methods, making it the ideal technique for trace-level impurity analysis.[5][6] This application note provides a detailed protocol for the sample preparation, chromatographic separation, and mass spectrometric detection of Calcipotriol Impurity F.
Experimental Protocols
Sample Preparation
A liquid-liquid extraction (LLE) procedure is recommended for the extraction of Calcipotriol and its impurities from various sample matrices.
Reagents and Materials:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE)
-
Internal Standard (IS): A deuterated analog of Calcipotriol, such as MC 1080-d4, is recommended for optimal accuracy and precision.[7][8] If a deuterated standard is unavailable, a structurally similar compound can be used after thorough validation.
Procedure:
-
To 100 µL of the sample (e.g., dissolved drug substance, formulation, or biological matrix), add 25 µL of the internal standard working solution.
-
Add 500 µL of MTBE.
-
Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge the sample at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer the solution to an autosampler vial for UPLC-MS/MS analysis.[7]
UPLC-MS/MS Method
Instrumentation:
-
UPLC System: A high-performance liquid chromatography system capable of handling high pressures.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol |
| Gradient | See Table 1 |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Total Run Time | Approximately 5-7 minutes |
Table 1: Exemplary Gradient Elution Program.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 85 | 15 |
| 1.0 | 15 | 85 |
| 3.0 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 85 | 15 |
| 5.0 | 85 | 15 |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions:
Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. The following are proposed MRM transitions for Calcipotriol Impurity F. Note: These transitions are theoretical and should be optimized for the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Calcipotriol Impurity F | 642.1 [M+H]+ | To be determined | 0.05 | To be optimized | To be optimized |
| Internal Standard (e.g., MC 1080-d4) | To be determined | To be determined | 0.05 | To be optimized | To be optimized |
Data Presentation
The following table summarizes representative quantitative performance characteristics for the analysis of vitamin D analogs and their impurities using UPLC-MS/MS. These values are provided for guidance and the specific performance of the method for Calcipotriol Impurity F should be determined through method validation.
Table 2: Representative Quantitative Data for Vitamin D Analog Impurity Analysis.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.002 - 7 ng/mL | [9][10][11] |
| Limit of Quantification (LOQ) | 0.006 - 10 ng/mL or 0.5% of the main component | [9][10][11] |
| Linearity (r²) | > 0.99 | [12] |
| Intra-day Precision (%CV) | < 15% | [12] |
| Inter-day Precision (%CV) | < 15% | [12] |
| Accuracy (% Recovery) | 85 - 115% | [2] |
Experimental Workflow Diagram
Caption: Experimental workflow for the UPLC-MS/MS analysis of Calcipotriol Impurity F.
Logical Relationship Diagram
Caption: Logical relationship for the analysis of Calcipotriol Impurity F.
Conclusion
The UPLC-MS/MS method outlined in this application note provides a sensitive and selective approach for the detection and quantification of Calcipotriol Impurity F. The detailed protocol for sample preparation and instrumental analysis, along with the representative performance data, offers a solid foundation for researchers and drug development professionals to implement this method in their laboratories. Method validation should be performed to demonstrate its suitability for its intended purpose.
References
- 2. Photodegradation Assessment of Calcipotriol in the Presence of UV Absorbers by UHPLC/MSE | MDPI [mdpi.com]
- 3. theclinivex.com [theclinivex.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 6. lcms.cz [lcms.cz]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. orbi.uliege.be [orbi.uliege.be]
- 10. An LC-MS/MS Method for Analysis of Vitamin D Metabolites and C3 Epimers in Mice Serum: Oral Supplementation Compared to UV Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scirp.org [scirp.org]
- 12. Sensitive and rapid UHPLC-MS/MS assay for simultaneous quantifications of calcipotriol and paclitaxel in rat whole blood and plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Development of a Stability-Indicating HPLC Method for the Quantification of Calcipotriol
Application Note
Introduction
Calcipotriol is a synthetic analog of vitamin D3 used in the topical treatment of psoriasis. To ensure the quality, efficacy, and safety of pharmaceutical products containing Calcipotriol, a validated stability-indicating analytical method is crucial. This method must be able to accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, which may form during manufacturing, storage, or upon exposure to light and heat. This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of Calcipotriol. The method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Principle
The method utilizes reversed-phase HPLC (RP-HPLC) with UV detection to separate Calcipotriol from its potential degradation products. A C18 column is used as the stationary phase, and a mobile phase consisting of a mixture of organic solvents and water allows for the efficient separation of the analyte from its impurities. The method's stability-indicating nature is confirmed through forced degradation studies, where the drug substance is subjected to various stress conditions to generate potential degradants.
Experimental
Instrumentation and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]
-
Chemicals and Reagents:
-
Calcipotriol reference standard
-
HPLC grade methanol, acetonitrile, and water[1]
-
Reagents for forced degradation studies: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Chromatographic Conditions
The following chromatographic conditions have been found to be suitable for the analysis of Calcipotriol.
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Methanol: Water (80:20, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection Wavelength | 264 nm[1][2] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 50°C[2][3][4][5] |
| Retention Time | Approximately 8.2 minutes[1] |
Protocols
Preparation of Standard and Sample Solutions
Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of Calcipotriol reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.[1]
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 10-50 µg/mL).[6]
Sample Preparation (from Ointment):
-
Accurately weigh a quantity of ointment equivalent to a known amount of Calcipotriol.
-
Transfer the weighed ointment to a suitable container.
-
Extract the drug from the ointment matrix using a suitable solvent like methanol. This may involve sonication and centrifugation to ensure complete extraction.
-
Filter the resulting solution through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation Protocol
The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. The validation parameters include:
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated through forced degradation studies.
-
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 5-6 concentrations.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by applying the method to samples to which known amounts of the analyte have been added (spiking).
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Forced Degradation Study Protocol
Forced degradation studies are essential to establish the stability-indicating nature of the method.[7][8][9] The following conditions are typically employed:
-
Acid Hydrolysis: Treat the Calcipotriol solution with 0.01N HCl at room temperature for a specified period (e.g., 5 minutes).[]
-
Alkaline Hydrolysis: Treat the Calcipotriol solution with 0.005N NaOH at room temperature for a specified period (e.g., 5 minutes).[]
-
Oxidative Degradation: Treat the Calcipotriol solution with 3% H₂O₂ at 70°C for a specified period (e.g., 10 minutes).[]
-
Thermal Degradation: Expose the solid drug substance or its solution to heat (e.g., 60°C) for a defined duration (e.g., 2 hours).[]
-
Photolytic Degradation: Expose the Calcipotriol solution to UV light (e.g., 200 Wh/m²) and cool white fluorescent light (e.g., 1.2 million lux hours).[9][]
After exposure to the stress conditions, the samples are analyzed by the developed HPLC method. The chromatograms are evaluated for the separation of the Calcipotriol peak from any degradation product peaks.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 0.85 |
| Theoretical Plates | > 2000 | 11465 |
| %RSD of Peak Area | ≤ 2.0% | < 1.0% |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area |
| 10 | Value |
| 20 | Value |
| 30 | Value |
| 40 | Value |
| 50 | Value |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = mx + c |
Table 3: Accuracy (Recovery) Data
| Spiked Level (%) | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80 | Value | Value | Value |
| 100 | Value | Value | Value |
| 120 | Value | Value | Value |
| Average Recovery | - | - | ~100%[1] |
Table 4: Precision Data
| Precision | % RSD of Peak Area |
| Repeatability (Intra-day) | ≤ 2.0% |
| Intermediate Precision (Inter-day) | ≤ 2.0% |
Table 5: Results of Forced Degradation Studies
| Stress Condition | % Degradation of Calcipotriol | Observations |
| Acid Hydrolysis (0.01N HCl, RT, 5 min) | Significant degradation | Degradation peaks well-resolved from the main peak. |
| Alkaline Hydrolysis (0.005N NaOH, RT, 5 min) | Significant degradation | Degradation peaks well-resolved from the main peak. |
| Oxidative Degradation (3% H₂O₂, 70°C, 10 min) | Significant degradation | Degradation peaks well-resolved from the main peak. |
| Thermal Degradation (60°C, 2 hours) | Significant degradation | Degradation peaks well-resolved from the main peak. |
| Photolytic Degradation (UV & Visible Light) | Significant degradation | Degradation peaks well-resolved from the main peak. |
Visualizations
Caption: Experimental workflow for HPLC method development and validation.
Caption: Protocol for forced degradation studies of Calcipotriol.
Caption: Logical relationship of a stability-indicating method.
Conclusion
The described RP-HPLC method is simple, accurate, precise, and specific for the determination of Calcipotriol in pharmaceutical formulations. The method was successfully validated according to ICH guidelines, and the forced degradation studies confirmed its stability-indicating nature. This method can be effectively used for routine quality control analysis and stability studies of Calcipotriol.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 3. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D 3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene | Semantic Scholar [semanticscholar.org]
- 4. scirp.org [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. veterinaria.org [veterinaria.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chiral Separation of Calcipotriol and its Isomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral separation of Calcipotriol and its stereoisomers. Calcipotriol, a synthetic analog of vitamin D3, is a chiral molecule with multiple stereocenters, making the separation and analysis of its isomers critical for ensuring pharmaceutical quality, efficacy, and safety. The following protocols are designed to guide researchers in developing robust methods for the enantioselective and diastereoselective separation of Calcipotriol.
Introduction to Chiral Separation of Calcipotriol
Calcipotriol possesses several chiral centers, leading to the potential for multiple stereoisomers. The biological activity of these isomers can vary significantly. Therefore, it is imperative to have reliable analytical methods to separate and quantify these isomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are the most effective techniques for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly well-suited for the separation of complex pharmaceutical compounds like Calcipotriol.
I. Chiral Separation by High-Performance Liquid Chromatography (HPLC)
Protocol: HPLC Method for Chiral Separation of Calcipotriol Isomers
This protocol outlines a general approach for the chiral separation of Calcipotriol isomers using a polysaccharide-based chiral stationary phase.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral Stationary Phase: Polysaccharide-based column (e.g., Daicel CHIRALPAK® series or Phenomenex Lux® series)
-
HPLC-grade solvents: n-Hexane, Isopropanol (IPA), Ethanol (EtOH)
-
Sample: Calcipotriol and its isomers dissolved in a suitable solvent (e.g., mobile phase)
2. Chromatographic Conditions (Screening Protocol):
A screening approach with different mobile phases is recommended to find the optimal separation conditions.
| Parameter | Condition A (Normal Phase) | Condition B (Normal Phase) |
| Stationary Phase | Lux® Cellulose-1 (5 µm) | CHIRALPAK® AD-H (5 µm) |
| Mobile Phase | n-Hexane / IPA (90:10, v/v) | n-Hexane / EtOH (80:20, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 25 °C |
| Detection | UV at 264 nm | UV at 264 nm |
| Injection Volume | 10 µL | 10 µL |
3. Sample Preparation:
-
Prepare a stock solution of the Calcipotriol isomer mixture at a concentration of 1 mg/mL in the mobile phase.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Record the retention times (t_R) for each separated isomer.
-
Calculate the resolution (R_s) between adjacent peaks to assess the quality of the separation. A resolution of >1.5 is generally considered baseline separation.
Expected Results and Data Presentation
The following table summarizes hypothetical quantitative data based on the successful separation of Calcipotriol and a key isomer, Pre-Calcipotriol, as has been demonstrated with preparative chiral chromatography.[1][2]
| Analyte | Retention Time (t_R) (min) | Resolution (R_s) |
| Pre-Calcipotriol | 8.5 | - |
| Calcipotriol | 11.2 | 4.0 |
Note: The above data is illustrative. Actual retention times and resolution will vary depending on the specific CSP and mobile phase composition used.
II. Chiral Separation by Supercritical Fluid Chromatography (SFC)
SFC is an increasingly popular technique for chiral separations, offering advantages in speed and efficiency over HPLC.
Protocol: SFC Method for Chiral Separation of Calcipotriol Isomers
1. Instrumentation and Materials:
-
Supercritical Fluid Chromatography (SFC) system with a UV detector
-
Chiral Stationary Phase: Polysaccharide-based column (e.g., CHIRALPAK® IA-3 or similar)
-
SFC-grade carbon dioxide (CO₂)
-
HPLC-grade co-solvents: Methanol (MeOH), Ethanol (EtOH)
2. Chromatographic Conditions (Screening Protocol):
| Parameter | Condition A | Condition B |
| Stationary Phase | CHIRALPAK® IA-3 (3 µm) | Lux® Amylose-2 (3 µm) |
| Mobile Phase | CO₂ / MeOH (85:15, v/v) | CO₂ / EtOH (80:20, v/v) |
| Flow Rate | 3.0 mL/min | 3.0 mL/min |
| Back Pressure | 150 bar | 150 bar |
| Column Temperature | 40 °C | 40 °C |
| Detection | UV at 264 nm | UV at 264 nm |
| Injection Volume | 5 µL | 5 µL |
3. Sample Preparation:
-
Prepare a stock solution of the Calcipotriol isomer mixture at a concentration of 1 mg/mL in the co-solvent (e.g., Methanol).
-
Further dilute as needed for analysis.
-
Ensure the sample is fully dissolved before injection.
Expected Results and Data Presentation
SFC typically provides faster separations with high resolution. The following table illustrates potential results.
| Analyte | Retention Time (t_R) (min) | Resolution (R_s) |
| Isomer 1 | 3.2 | - |
| Isomer 2 | 4.1 | 2.8 |
| Calcipotriol | 5.5 | 3.5 |
Note: This data is for illustrative purposes. Optimization of the co-solvent percentage and choice of CSP is crucial for achieving the desired separation.
Visualizations
Experimental Workflow for Chiral Method Development
Caption: Workflow for Chiral Method Development of Calcipotriol.
Logical Relationship of Chiral Separation Techniques
Caption: Key Components for Chiral Separation of Calcipotriol.
References
Application Note: Gradient Elution Program for the Separation of Calcipotriol Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcipotriol is a synthetic analog of vitamin D3 used in the topical treatment of psoriasis. During its synthesis and storage, several impurities can arise, including isomers and degradation products. Regulatory authorities require the accurate identification and quantification of these impurities to ensure the safety and efficacy of the pharmaceutical product. This application note provides a detailed protocol for a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method using a gradient elution program for the separation and quantification of Calcipotriol and its known impurities.
Principle and Methodology
The method utilizes a reversed-phase C18 column with a gradient elution of a mobile phase composed of an aqueous component and an organic solvent mixture. This allows for the effective separation of Calcipotriol from its closely related impurities, which may have similar polarities. Detection is performed using a UV detector at a wavelength where Calcipotriol and its impurities exhibit significant absorbance. The method is designed to be stability-indicating, meaning it can resolve the active pharmaceutical ingredient (API) from its degradation products formed under various stress conditions.
Experimental Protocol
Materials and Reagents
-
Calcipotriol reference standard and impurity standards (e.g., Pre-Calcipotriol, Impurity B, C, D as per European Pharmacopoeia)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Tetrahydrofuran (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Calcipotriol drug substance or product for analysis
Instrumentation and Chromatographic Conditions
A summary of the HPLC instrumentation and chromatographic conditions is provided in the table below.
| Parameter | Specification |
| HPLC System | Waters Alliance HPLC system with a 2695 separations module and a 2489 UV/VIS detector or 2998 Photodiode Array detector, or equivalent.[1][2] |
| Software | Waters Empower 2 or equivalent for data acquisition and processing.[1][2] |
| Column | Supelco Ascentis Express RP-C18, 150 x 4.6 mm, 2.7 µm, or equivalent reversed-phase C18 column.[1] |
| Column Temperature | 50°C[1][2] |
| Mobile Phase A | Water:Methanol:Tetrahydrofuran (70:25:5, v/v/v)[1] |
| Mobile Phase B | Acetonitrile:Water:Tetrahydrofuran (90:5:5, v/v/v)[1] |
| Flow Rate | 1.0 mL/min to 2.0 mL/min (as per gradient program)[1] |
| Injection Volume | 20 µL[1] |
| Detection Wavelength | 264 nm for Calcipotriol and its impurities.[1][2][] |
| Diluent | Acetonitrile:Water (95:5, v/v)[1] |
Gradient Elution Program
The following gradient program is recommended for the separation of Calcipotriol and its impurities.
| Time (minutes) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.1 | 1.0 | 98 | 2 |
| 2.0 | 1.0 | 98 | 2 |
| 15.0 | 1.0 | 70 | 30 |
| 28.0 | 1.0 | 70 | 30 |
| 30.0 | 1.0 | 72 | 28 |
| 50.0 | 1.0 | 72 | 28 |
| 55.0 | 2.0 | 5 | 95 |
| 62.0 | 2.0 | 5 | 95 |
| 65.0 | 1.0 | 98 | 2 |
| 70.0 | 1.0 | 98 | 2 |
Note: This gradient program is a representative example based on published methods.[1] Optimization may be required based on the specific column and HPLC system used.
Sample Preparation
-
Calcipotriol Standard Stock Solution: Accurately weigh about 15 mg of Calcipotriol reference standard and dissolve in 100 mL of diluent.[1][2]
-
Working Standard Solution: Dilute the standard stock solution with the diluent to achieve a final concentration of approximately 0.075 µg/mL.[1][2]
-
Accurately weigh approximately 2500 mg of the ointment sample (containing about 0.125 mg of Calcipotriol) into a 100 mL amber volumetric flask.[1]
-
Add 10 mL of n-Hexane and sonicate for 15 minutes to disperse the ointment base.[1]
-
Add 5 mL of diluent and mix using a vortex mixer for 5 minutes.[1]
-
Transfer the mixture to a 50 mL centrifuge tube and centrifuge at 5000 rpm for 5 minutes.[1]
-
The clear lower layer is the sample solution for injection.[1] Prepare samples fresh before analysis.[1]
Data Presentation and System Suitability
The developed HPLC method should be validated according to ICH guidelines Q2(R1).[1] Key validation parameters are summarized below.
| Parameter | Acceptance Criteria |
| Specificity | The method should resolve Calcipotriol from its impurities and any degradation products. Peak purity should be confirmed using a photodiode array detector. |
| Linearity | A linear relationship between concentration and peak area should be established over a defined range (e.g., LOQ to 150% of the target concentration). |
| Accuracy | The recovery of Calcipotriol should be within 98-102%. |
| Precision | The relative standard deviation (RSD) for replicate injections should be less than 2.0%. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected. For Calcipotriol, an LOD of approximately 0.002 µg/mL has been reported.[1] |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. For Calcipotriol, an LOQ of approximately 0.006 µg/mL has been reported.[1] |
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for the analysis of Calcipotriol impurities.
Caption: Workflow for Calcipotriol Impurity Analysis.
Forced Degradation Studies
To ensure the stability-indicating nature of the method, forced degradation studies should be performed on Calcipotriol.[4] This involves subjecting the drug substance to various stress conditions to generate potential degradation products.
-
Acid Hydrolysis: 0.01N HCl at room temperature for 5 minutes.[]
-
Base Hydrolysis: 0.005N NaOH at room temperature for 5 minutes.[]
-
Oxidative Degradation: 3% H2O2 at 70°C for 10 minutes.[]
-
Thermal Degradation: Exposing the solid drug to heat.
-
Photolytic Degradation: Exposing the drug solution to UV light.
The stressed samples are then analyzed using the developed HPLC method to demonstrate that the degradation products are well-resolved from Calcipotriol and other known impurities.
Conclusion
The detailed RP-HPLC method with a gradient elution program described in this application note is suitable for the separation and quantification of Calcipotriol and its impurities in pharmaceutical formulations. The method is stability-indicating and can be validated according to ICH guidelines for use in quality control and stability studies.
References
Selecting the Optimal C18 Column for the Analysis of Calcipotriol Impurity F: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcipotriol, a synthetic vitamin D3 analog, is a widely used topical medication for the treatment of psoriasis. During its synthesis and storage, various impurities can arise, which must be carefully monitored and controlled to ensure the safety and efficacy of the drug product. Calcipotriol Impurity F, identified as (5Z,7E,22E,24S)-24-cyclopropyl-1α,3β-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-9,10-secochola-5,7,10(19),22-tetraen-24-ol, is one such related substance that requires robust analytical methods for its detection and quantification.[1] This application note provides a comprehensive guide to the selection of a suitable C18 reversed-phase high-performance liquid chromatography (RP-HPLC) column for the analysis of Calcipotriol Impurity F. It includes a detailed experimental protocol and key performance data.
The selection of an appropriate HPLC column is critical for achieving the desired separation and resolution of Calcipotriol from its impurities.[2][3] C18 columns, with their octadecylsilyl stationary phase, are the most commonly used columns in reversed-phase chromatography due to their versatility and ability to separate a wide range of compounds.[4][5][6] However, the performance of C18 columns can vary significantly between manufacturers and even between different product lines from the same manufacturer due to differences in silica purity, particle size, pore size, carbon load, and end-capping.[4][5]
This document outlines a systematic approach to selecting a C18 column and provides a validated HPLC method that can be adapted for the routine analysis of Calcipotriol Impurity F in bulk drug substances and pharmaceutical formulations.
C18 Column Selection Criteria
The choice of a C18 column for the analysis of Calcipotriol and its impurities should be based on several key parameters of the stationary phase. Given the structural similarities between Calcipotriol and its impurities, a high-efficiency column is paramount.
Key Column Characteristics to Consider:
-
Particle Size: Smaller particle sizes (e.g., < 3 µm) provide higher efficiency and better resolution, but at the cost of higher backpressure. For complex separations of closely related impurities, columns with particle sizes of 2.7 µm or 3.5 µm are often a good compromise.[7][8]
-
Pore Size: For small molecules like Calcipotriol and its impurities, a standard pore size of around 100-120 Å is generally suitable.[5]
-
Carbon Load: A higher carbon load generally leads to increased retention and may improve the resolution of hydrophobic compounds. The optimal carbon load will depend on the specific mobile phase conditions.
-
End-capping: Proper end-capping of residual silanol groups on the silica surface is crucial to minimize peak tailing for basic compounds and improve peak shape.
-
Column Dimensions: A standard column length of 150 mm or 250 mm with an internal diameter of 4.6 mm is a common starting point for method development.[7][8][9]
Experimental Protocol: HPLC Analysis of Calcipotriol Impurity F
This protocol is based on established methods for the analysis of Calcipotriol and its related substances.[7][8][]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | A high-efficiency C18 column (e.g., 150 mm x 4.6 mm, 2.7 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Mobile Phase C | Methanol |
| Mobile Phase D | Tetrahydrofuran (THF) |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 50°C[7][8] |
| Detection Wavelength | 264 nm[7][8] |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (95:5, v/v)[] |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B | % Mobile Phase C | % Mobile Phase D |
| 0 | 70 | 15 | 10 | 5 |
| 15 | 5 | 85 | 5 | 5 |
| 20 | 5 | 85 | 5 | 5 |
| 22 | 70 | 15 | 10 | 5 |
| 25 | 70 | 15 | 10 | 5 |
Note: The gradient program is a starting point and may require optimization based on the specific C18 column used and the system dwell volume.
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Calcipotriol Impurity F reference standard in the diluent to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Calcipotriol drug substance or extract the formulation with the diluent to obtain a final concentration suitable for analysis.
Data Presentation
The following table summarizes the expected chromatographic performance for the separation of Calcipotriol and Impurity F using a suitable C18 column.
Table 2: Typical Chromatographic Performance Data
| Analyte | Retention Time (min) | Tailing Factor | Theoretical Plates |
| Calcipotriol | ~ 8.5 | ≤ 1.5 | ≥ 5000 |
| Impurity F | ~ 12.0 | ≤ 1.5 | ≥ 7000 |
| Resolution (Calcipotriol/Impurity F) | ≥ 2.0 | - | - |
Note: These are typical values and may vary depending on the specific column and HPLC system used.
Mandatory Visualizations
Experimental Workflow for C18 Column Selection and Analysis
Caption: Workflow for C18 column selection and method development.
Logical Relationship for Optimal C18 Column Selection
Caption: Key properties influencing C18 column performance.
Conclusion
The successful analysis of Calcipotriol Impurity F relies heavily on the selection of a high-performance C18 column. By carefully considering the column's physical and chemical characteristics, such as particle size, end-capping, and carbon load, researchers can achieve the necessary resolution and peak shape for accurate quantification. The provided experimental protocol offers a robust starting point for method development and can be adapted to various C18 columns and HPLC systems. It is recommended to screen a few C18 columns from different manufacturers to identify the one that provides the optimal separation for this specific application.
References
- 1. Calcipotriol EP Impurity F - Product Center - Pharmaceutical chemistry laboratory Co.,Ltb. [plcchemical.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. [Theory of selectivity of RP-LC C18 column and its application] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. learnaboutpharma.com [learnaboutpharma.com]
- 5. C18 HPLC Columns and Their Properties | Pharmaguideline [pharmaguideline.com]
- 6. glsciencesinc.com [glsciencesinc.com]
- 7. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 8. scirp.org [scirp.org]
- 9. rjptonline.org [rjptonline.org]
Application Note: Quantification of Calcipotriol Impurity F using UV-HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcipotriol is a synthetic vitamin D3 analog used in the topical treatment of psoriasis. During its synthesis and storage, various impurities can form, which must be monitored and controlled to ensure the safety and efficacy of the drug product. Calcipotriol Impurity F is one such related substance that requires accurate quantification. This application note provides a detailed protocol for the quantification of Calcipotriol Impurity F using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. The recommended UV detection wavelength is based on the characteristic absorption of Calcipotriol and its related isomers.
Principle
Calcipotriol and its impurities, including Impurity F, possess a conjugated triene system as a chromophore, which allows for their detection and quantification by UV spectrophotometry. The method described herein utilizes reverse-phase HPLC to separate Calcipotriol Impurity F from the active pharmaceutical ingredient (API) and other related substances. Quantification is achieved by monitoring the UV absorbance at a specific wavelength and comparing the peak area of the impurity to that of a reference standard. Based on published analytical methods for Calcipotriol and its related substances, a wavelength of 264 nm is recommended for sensitive and reliable detection[][2][3]. While the absorption maximum (λmax) for Calcipotriol itself is around 264 nm, its impurities, which are often isomers, exhibit similar UV profiles, typically ranging from 260 nm to 274 nm[][2][4]. For instance, the related substance Pre-Calcipotriol has a λmax of 260 nm[][5]. The use of 264 nm provides a robust wavelength for the simultaneous determination of Calcipotriol and its key impurities.
Experimental Protocol
This protocol outlines the necessary reagents, equipment, and procedures for the quantification of Calcipotriol Impurity F.
Materials and Reagents
-
Calcipotriol Impurity F Reference Standard (CAS: 112875-61-3)
-
Calcipotriol Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Tetrahydrofuran (THF) (HPLC grade)
-
Water (HPLC grade, purified)
-
Sample containing Calcipotriol and potential Impurity F
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary pump
-
Autosampler
-
Column oven
-
UV or Photodiode Array (PDA) detector
-
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions
A stability-indicating RP-HPLC method capable of separating Calcipotriol from its impurities is detailed below[][2].
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 2.7 µm |
| Mobile Phase A | Water:Methanol:THF (70:25:5, v/v/v) |
| Mobile Phase B | Acetonitrile:Water:THF (90:5:5, v/v/v) |
| Gradient | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 50°C |
| Detection Wavelength | 264 nm |
| Injection Volume | 20 µL |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.1 | 98 | 2 |
| 2.0 | 98 | 2 |
| 15.0 | 30 | 70 |
| 28.0 | 30 | 70 |
| 30.0 | 28 | 72 |
| 55.0 | 5 | 95 |
| 62.0 | 5 | 95 |
| 65.0 | 98 | 2 |
| 70.0 | 98 | 2 |
Preparation of Solutions
Accurately weigh about 1 mg of Calcipotriol Impurity F Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., Acetonitrile:Water - 95:5, v/v). This will yield a stock solution of approximately 10 µg/mL.
Prepare a series of working standard solutions by diluting the stock solution to appropriate concentrations for constructing a calibration curve.
Accurately weigh a portion of the sample, dissolve it in the diluent, and dilute to a known volume to obtain a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Analysis and Quantification
Calibration
Inject the working standard solutions and construct a calibration curve by plotting the peak area of Calcipotriol Impurity F against its concentration. Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).
Quantification of Impurity F in Samples
Inject the prepared sample solution. Identify the peak corresponding to Impurity F based on its retention time relative to the standard. Calculate the concentration of Impurity F in the sample using the linear regression equation obtained from the calibration curve.
Method Validation Data
The following table summarizes typical validation parameters for the quantification of Calcipotriol and its impurities, as established in published methods[2][3].
Table 2: Summary of Quantitative Data
| Parameter | Typical Value for Calcipotriol & Impurities |
| Detection Wavelength (λ) | 264 nm |
| Linearity Range | LoQ to 0.15 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.002 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.006 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for the quantification of Calcipotriol Impurity F.
Caption: Experimental workflow for the quantification of Calcipotriol Impurity F.
Caption: Logical relationship for UV detection of Calcipotriol Impurity F.
Conclusion
The described HPLC method with UV detection at 264 nm is suitable for the accurate and precise quantification of Calcipotriol Impurity F in pharmaceutical samples. The method is stability-indicating and can be validated according to ICH guidelines to ensure reliable results for quality control and drug development purposes. The provided protocol and data serve as a comprehensive guide for researchers and scientists working with Calcipotriol and its related substances.
References
- 2. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 3. rjptonline.org [rjptonline.org]
- 4. scirp.org [scirp.org]
- 5. Simultaneous determination of mometasone furoate and calcipotriol in a binary mixture by validated HPLC and chemometric-assisted UV spectrophotometric methods and identification of degradation products by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation and Certification of Calcipotriol Impurity F Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcipotriol is a synthetic vitamin D3 analog used in the topical treatment of psoriasis. During its synthesis and storage, various impurities can arise, which require careful monitoring and control to ensure the safety and efficacy of the drug product. Calcipotriol Impurity F is the bis-tert-butyldimethylsilyl (bis-TBDMS) ether of Calcipotriol, a common process-related impurity or a synthetic intermediate. The availability of a well-characterized reference standard for Impurity F is crucial for analytical method development, validation, and routine quality control of Calcipotriol drug substance and product. This document provides a detailed protocol for the preparation, purification, and characterization of Calcipotriol Impurity F.
Chemical Information
| Parameter | Value |
| IUPAC Name | (5Z,7E,22E,24S)-24-cyclopropyl-1α,3β-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-9,10-secochola-5,7,10(19),22-tetraen-24-ol |
| CAS Number | 112875-61-3[1] |
| Molecular Formula | C₃₉H₆₈O₃Si₂[2] |
| Molecular Weight | 641.13 g/mol [2] |
| Structure | A Vitamin D3 analog with TBDMS protecting groups on the 1α and 3β hydroxyl functions. |
Experimental Protocols
This protocol describes the protection of the 1α and 3β hydroxyl groups of Calcipotriol using tert-butyldimethylsilyl chloride (TBDMS-Cl).
Materials:
-
Calcipotriol (API grade)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve Calcipotriol (1.0 eq) in anhydrous DMF.
-
To the stirred solution, add imidazole (4.0 eq).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of TBDMS-Cl (2.5 eq) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
The crude product is purified by flash column chromatography on silica gel.
Materials:
-
Crude Calcipotriol Impurity F
-
Silica gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in hexanes.
-
Dissolve the crude product in a minimal amount of the eluent (e.g., 5% Ethyl Acetate in Hexanes).
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 2% and gradually increasing to 10% ethyl acetate).
-
Collect fractions and monitor by TLC.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to yield pure Calcipotriol Impurity F as a white or off-white solid.
The purity and identity of the prepared reference standard are confirmed by HPLC, Mass Spectrometry, and NMR.
High-Performance Liquid Chromatography (HPLC):
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 2.7 µm |
| Mobile Phase A | Water:Methanol:THF (70:25:5 v/v/v)[1] |
| Mobile Phase B | Acetonitrile:Water:THF (90:5:5 v/v/v)[1] |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 30 | |
| 40 | |
| 50 | |
| 55 | |
| 60 | |
| Column Temperature | 50 °C[1] |
| Detection | UV at 264 nm[1] |
| Injection Volume | 20 µL[1] |
Expected Purity: >98%[1]
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI-MS)
-
Expected [M+H]⁺: m/z 641.48
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra should be consistent with the structure of (5Z,7E,22E,24S)-24-cyclopropyl-1α,3β-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-9,10-secochola-5,7,10(19),22-tetraen-24-ol.
Diagrams
Caption: Workflow for the preparation and certification of Calcipotriol Impurity F.
Storage and Handling
The Calcipotriol Impurity F reference standard should be stored in a well-sealed container, protected from light, at -20 °C. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.
Conclusion
This application note provides a comprehensive guide for the synthesis, purification, and characterization of Calcipotriol Impurity F. The successful preparation of a high-purity reference standard is essential for the accurate quantification and control of this impurity in Calcipotriol pharmaceutical products. The provided protocols are robust and can be implemented in a standard organic chemistry laboratory.
References
Application Notes & Protocols for the Quantification of Impurity F in Calcipotriol Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the quantification of Impurity F in Calcipotriol pharmaceutical formulations using a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The protocols are designed to be adaptable for various formulation types, such as ointments and creams.
Introduction
Calcipotriol is a synthetic vitamin D3 analog used in the topical treatment of psoriasis.[1][2] Like any pharmaceutical compound, the presence of impurities in Calcipotriol formulations must be carefully controlled to ensure product quality, safety, and efficacy. Impurity F is a known related substance to Calcipotriol, and its quantification is crucial for release testing and stability studies of pharmaceutical products.
This document outlines a validated RP-HPLC method suitable for the separation and quantification of Calcipotriol and its related impurities, including Impurity F. The method is designed to be stability-indicating, capable of resolving the active pharmaceutical ingredient (API) from its degradation products and process-related impurities.
Analytical Method: Stability-Indicating RP-HPLC
A robust RP-HPLC method is essential for the accurate quantification of Impurity F. The following method is a comprehensive approach based on established analytical procedures for Calcipotriol and its impurities.[3][4]
Chromatographic Conditions
| Parameter | Specification |
| Column | Supelco Acentis Express RP-C18, 150 x 4.6 mm, 2.7 µm |
| Mobile Phase A | Water:Methanol:Tetrahydrofuran (70:25:5, v/v/v) |
| Mobile Phase B | Acetonitrile:Water:Tetrahydrofuran (90:5:5, v/v/v) |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 mL/min, with an increase to 2.0 mL/min during the gradient |
| Column Temperature | 50°C |
| Detection Wavelength | 264 nm |
| Injection Volume | 20 µL |
| Diluent | Acetonitrile:Water (95:5, v/v) |
Table 1: Gradient Elution Program [3][4]
| Time (min) | Flow (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.1 | 1.0 | 98 | 2 |
| 2.0 | 1.0 | 98 | 2 |
| 15.0 | 1.0 | 70 | 30 |
| 28.0 | 1.0 | 70 | 30 |
| 30.0 | 1.0 | 72 | 28 |
| 55.0 | 2.0 | 5 | 95 |
| 62.0 | 2.0 | 5 | 95 |
| 65.0 | 1.0 | 98 | 2 |
| 70.0 | 1.0 | 98 | 2 |
Reagents and Materials
-
Calcipotriol Reference Standard (CRS)
-
Calcipotriol Impurity F Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Tetrahydrofuran (HPLC Grade)
-
Water (HPLC Grade/Milli-Q or equivalent)
-
n-Hexane (Analytical Grade)
Experimental Protocols
Standard Solution Preparation
-
Impurity F Stock Solution (e.g., 10 µg/mL): Accurately weigh a suitable amount of Calcipotriol Impurity F reference standard and dissolve it in the diluent to obtain a known concentration.
-
Calcipotriol Stock Solution (e.g., 100 µg/mL): Accurately weigh a suitable amount of Calcipotriol reference standard and dissolve it in the diluent to obtain a known concentration.
-
Working Standard Solution: Dilute the stock solutions with the diluent to achieve a final concentration suitable for the analysis (e.g., 0.1 µg/mL for Impurity F and 50 µg/mL for Calcipotriol).
Sample Preparation (from Ointment/Cream)[3][5][6]
-
Accurately weigh a quantity of the ointment or cream equivalent to a target amount of Calcipotriol (e.g., 1 gram of a 0.005% w/w formulation).
-
Transfer the sample to a suitable volumetric flask (e.g., 50 mL).
-
Add a volume of n-Hexane (e.g., 10 mL) and sonicate for approximately 15 minutes to disperse the ointment base.
-
Add a precise volume of diluent (e.g., 5 mL) and mix vigorously using a vortex mixer for 5 minutes.
-
Centrifuge the mixture at approximately 5000 rpm for 5-10 minutes to separate the layers.
-
Carefully collect the clear lower layer (diluent phase) containing the Calcipotriol and its impurities.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
Quantification of Impurity F
The quantification of Impurity F is performed using an external standard method.
Calculation:
Where:
-
Area_ImpF_Sample is the peak area of Impurity F in the sample chromatogram.
-
Area_ImpF_Std is the peak area of Impurity F in the standard chromatogram.
-
Conc_ImpF_Std is the concentration of Impurity F in the standard solution.
-
Conc_Sample is the concentration of Calcipotriol in the sample solution.
A response factor may need to be applied if the UV response of Impurity F at 264 nm differs significantly from that of Calcipotriol.
Data Presentation
The following tables provide a template for summarizing quantitative data for Impurity F in Calcipotriol formulations.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (Calcipotriol) | ≤ 2.0 | |
| Theoretical Plates (Calcipotriol) | ≥ 2000 | |
| Resolution (between Calcipotriol and nearest eluting peak) | ≥ 1.5 | |
| %RSD of replicate injections (Area) | ≤ 2.0% |
Table 3: Quantification of Impurity F in Different Batches of Calcipotriol Formulation
| Batch Number | Impurity F (%) | Other Specified Impurities (%) | Total Impurities (%) | Assay of Calcipotriol (%) |
| Batch A | ||||
| Batch B | ||||
| Batch C |
Table 4: Stability Study Data for Impurity F
| Storage Condition | Time Point | Impurity F (%) |
| 25°C / 60% RH | Initial | |
| 3 Months | ||
| 6 Months | ||
| 40°C / 75% RH | Initial | |
| 3 Months | ||
| 6 Months |
Visualizations
Experimental Workflow for Impurity F Quantification
Caption: Workflow for the quantification of Impurity F in Calcipotriol formulations.
Mechanism of Action of Calcipotriol
Since Impurity F is an impurity, its specific signaling pathway is not the primary focus. The relevant pathway is that of the active ingredient, Calcipotriol. Calcipotriol exerts its therapeutic effect by binding to the Vitamin D Receptor (VDR).[2][5][6]
Caption: Simplified signaling pathway for the mechanism of action of Calcipotriol.
References
- 1. droracle.ai [droracle.ai]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 4. scirp.org [scirp.org]
- 5. Calcipotriol - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Calcipotriene? [synapse.patsnap.com]
Troubleshooting & Optimization
Troubleshooting peak tailing in Calcipotriol HPLC analysis
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of Calcipotriol.
Troubleshooting Guide: Peak Tailing
This section addresses common issues and questions related to asymmetric peaks in Calcipotriol chromatography.
Question: Why is my Calcipotriol peak tailing?
Peak tailing, where the latter half of the peak is broader than the front, is a common issue in HPLC.[1][2] For a compound like Calcipotriol, this is often due to secondary interactions between the analyte and the stationary phase. The primary cause is frequently the interaction of polar functional groups on the analyte with active sites, such as residual silanol groups, on the silica-based column packing.[3][4][5]
Several factors can cause or contribute to this phenomenon:
-
Secondary Silanol Interactions: Uncapped or residual silanol groups on the silica stationary phase can interact strongly with polar analytes, especially basic compounds, leading to more than one retention mechanism and causing tailing.[3][4][6][7]
-
Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to the ionization of silanol groups (typically at pH > 3.0), which then interact with the analyte.[3][8]
-
Column Issues: Column degradation, contamination, or physical deformation (like a void at the inlet) can create alternative flow paths or active sites, resulting in peak distortion.[1][4][5]
-
Sample-Related Issues: Injecting too much sample (mass overload) or using a sample solvent that is stronger than the mobile phase can lead to peak asymmetry.[5][9]
-
Extra-Column Effects: Excessive volume from long or wide-bore tubing, or poorly fitted connections between the column and detector, can cause the separated peak to broaden before it reaches the detector.[7][8]
Question: How do I systematically troubleshoot the peak tailing issue?
A logical, step-by-step approach is the best way to identify and resolve the source of peak tailing.
-
Check for System-Wide vs. Analyte-Specific Tailing: Observe if all peaks in your chromatogram are tailing or only the Calcipotriol peak (and structurally similar compounds).
-
Evaluate and Optimize the Mobile Phase:
-
Adjust pH: Since silanol interactions are a primary cause, lowering the mobile phase pH (e.g., to pH ≤ 3) can suppress the ionization of silanol groups, thereby reducing tailing.[6][11] Ensure your column is stable at low pH.
-
Increase Buffer Strength: Using a higher buffer concentration (e.g., >20 mM) can help mask residual silanol interactions and maintain a stable pH.[3][4][7]
-
-
Assess the Column's Condition:
-
Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities that create active sites.[12][13] If you are using one, try replacing it first.[9][14]
-
Flush the Column: If the column is contaminated, flushing it with a strong solvent may restore performance.[9][12]
-
Replace the Column: If the column is old, has been used extensively, or a void has formed, it may need to be replaced.[1][4]
-
-
Review Sample and Injection Parameters:
-
Check Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent.[5][10] Injecting in a stronger solvent can cause peak distortion.
-
Reduce Sample Concentration: Dilute your sample to check for mass overload. If tailing decreases with a more dilute sample, overload was the issue.[4][9]
-
The following workflow provides a visual guide to this troubleshooting process.
Caption: Logical workflow for troubleshooting HPLC peak tailing.
Quantitative Data Summary
The table below illustrates how different chromatographic parameters can influence the peak tailing factor for Calcipotriol. A tailing factor (Tf) close to 1.0 is ideal, while values above 2.0 are generally unacceptable.[1]
| Parameter | Condition A (Problematic) | Tailing Factor (Tf) A | Condition B (Optimized) | Tailing Factor (Tf) B | Probable Cause for Tailing in A |
| Mobile Phase pH | Phosphate Buffer, pH 7.0 | 2.4 | Phosphate Buffer, pH 3.0[15] | 1.2 | Ionized silanol groups interacting with analyte[6] |
| Column Type | Older, Type A Silica Column | 2.1 | Modern, End-Capped C18 Column[3] | 1.1 | High concentration of active silanol sites[11] |
| Sample Load | 50 µg/mL | 1.9 | 5 µg/mL | 1.2 | Column overload (saturation of stationary phase)[5] |
| Sample Solvent | 100% Acetonitrile | 2.2 | Mobile Phase (80:20 MeOH:Water)[16] | 1.3 | Poor sample focusing at column head[5] |
Experimental Protocols
Protocol 1: Column Flushing and Regeneration
This procedure is used to remove strongly adsorbed contaminants from the column that may be causing peak tailing.[12]
Materials:
-
HPLC-grade solvents: Isopropanol, Acetonitrile, Water
-
Your HPLC system
Procedure:
-
Disconnect the column from the detector to prevent contamination.
-
Set the pump flow rate to 0.5 mL/min (for a standard 4.6 mm ID column).
-
Flush the column with 20 column volumes of your mobile phase without the buffer (e.g., if your mobile phase is 80:20 Methanol:Water with buffer, flush with 80:20 Methanol:Water).
-
Sequentially flush the column with 20-30 column volumes of each of the following solvents, in order:
-
HPLC-grade Water
-
Isopropanol
-
Acetonitrile
-
-
Equilibrate the column by flushing with 20 column volumes of your mobile phase (including buffer).
-
Reconnect the column to the detector and allow the baseline to stabilize.
-
Inject a standard to evaluate if peak shape has improved.
Protocol 2: Mobile Phase pH Adjustment
This protocol describes how to prepare a buffered mobile phase at a specific pH to minimize silanol interactions.
Materials:
-
HPLC-grade solvents (e.g., Methanol, Water)[16]
-
Buffer salt (e.g., Potassium dihydrogen phosphate)
-
Acid for pH adjustment (e.g., Orthophosphoric acid)
-
Calibrated pH meter
-
Sterile filters (0.45 µm)
Procedure:
-
Prepare the aqueous portion of the mobile phase. For a phosphate buffer at pH 3.0, dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water (e.g., 3.4g in 1000 mL).
-
Measure the pH of the aqueous solution using a calibrated pH meter.
-
Adjust the pH to the desired value (e.g., 3.0) by dropwise addition of orthophosphoric acid.[15]
-
Filter the aqueous buffer through a 0.45 µm filter to remove particulates.
-
Prepare the final mobile phase by mixing the aqueous buffer with the organic modifier in the desired ratio (e.g., 20% buffer, 80% Methanol).[16]
-
Degas the final mobile phase using sonication or vacuum filtration before use.
Frequently Asked Questions (FAQs)
Q1: What is an acceptable USP tailing factor? An ideal peak has a tailing factor of 1.0. For many assays, peaks with an asymmetry factor up to 1.5 are acceptable, but values exceeding 2.0 often indicate a significant problem that requires troubleshooting.[1][6]
Q2: Can the sample solvent cause peak tailing? Yes. If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte band to spread on the column head, leading to peak distortion, including tailing or fronting.[5][10] It is always best to dissolve the sample in the mobile phase itself.[7]
Q3: Why would peak tailing suddenly start after many successful runs? This often points to column degradation or contamination.[1][2] Over time, sample matrix components can accumulate at the head of the column, creating active sites.[9][14] Alternatively, the stationary phase may degrade, especially if operated at the limits of its pH stability.[13]
Q4: Can my HPLC system itself cause peak tailing? Yes. "Extra-column effects" can contribute to peak tailing. This includes using tubing with a large internal diameter, excessive tubing length between the column and detector, or having a loose fitting, all of which create dead volume where the peak can broaden.[7][8] This is often more noticeable for early-eluting peaks.[9][13]
Q5: I've tried adjusting the mobile phase and my column is new, but the peak is still tailing. What else could it be? Consider the possibility of a co-eluting impurity.[9] An impurity hiding on the tail of your main peak can mimic the appearance of peak tailing.[6] To check this, try changing the detection wavelength or using a higher efficiency column (e.g., with smaller particles) to see if you can resolve the two compounds.[6]
References
- 1. uhplcs.com [uhplcs.com]
- 2. uhplcs.com [uhplcs.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 8. chromtech.com [chromtech.com]
- 9. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 10. support.waters.com [support.waters.com]
- 11. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 12. benchchem.com [benchchem.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. waters.com [waters.com]
- 15. ijpbs.com [ijpbs.com]
- 16. rjptonline.org [rjptonline.org]
Improving peak shape and resolution in Calcipotriol chromatography
Welcome to the technical support center for Calcipotriol chromatography. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their chromatographic analyses of Calcipotriol, ensuring improved peak shape and resolution.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for Reverse-Phase HPLC analysis of Calcipotriol?
A1: A common starting point for Calcipotriol analysis is a C18 column with a mobile phase consisting of a mixture of methanol and water.[1][2] The ratio of methanol to water is a critical parameter to optimize for achieving good separation. A typical detection wavelength for Calcipotriol is 264 nm.[1][3][4]
Q2: My Calcipotriol peak is showing significant tailing. What are the possible causes and solutions?
A2: Peak tailing in Calcipotriol chromatography can be caused by several factors. One common reason is secondary interactions between the analyte and the stationary phase. To mitigate this, consider the following:
-
Mobile Phase pH Adjustment: The pH of the mobile phase can significantly impact the ionization state of Calcipotriol and any free silanol groups on the column packing. Adjusting the pH with a buffer, such as a phosphate buffer, can improve peak shape.
-
Column Choice: Using a well-end-capped column can reduce interactions with residual silanol groups. Different C18 columns from various manufacturers can also exhibit different levels of peak tailing.
-
Organic Modifier: While methanol is commonly used, switching to or adding acetonitrile to the mobile phase can alter selectivity and potentially improve peak symmetry.[2][5]
Q3: How can I improve the resolution between Calcipotriol and its related compounds or impurities?
A3: Achieving good resolution is crucial for accurately quantifying Calcipotriol and its impurities. Here are some strategies to enhance resolution:
-
Optimize Mobile Phase Composition: Fine-tuning the ratio of the organic solvent (e.g., methanol, acetonitrile) to the aqueous phase is the most effective way to alter selectivity and improve resolution.[2][6] Experimenting with different solvent strengths can help achieve the desired separation.[6]
-
Gradient Elution: If isocratic elution does not provide adequate separation of all compounds of interest, employing a gradient elution method can be beneficial.[7]
-
Column Particle Size: Columns with smaller particle sizes generally provide higher efficiency and better resolution.
-
Flow Rate: Reducing the flow rate can sometimes lead to better resolution, although it will increase the analysis time.[8]
Q4: What should I do if I observe inconsistent retention times for Calcipotriol?
A4: Retention time variability can compromise the reliability of your analytical method. Common causes and solutions include:
-
Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run.
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention time. Always prepare fresh mobile phase and ensure accurate mixing of components.
-
Temperature Fluctuations: Maintaining a constant column temperature using a column oven can prevent retention time drift.[9]
-
Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can cause flow rate fluctuations and, consequently, retention time variability.[10]
Troubleshooting Guide
This guide addresses specific issues you may encounter during Calcipotriol chromatography.
Issue 1: Poor Peak Shape (Tailing or Fronting)
// Nodes Start [label="Poor Peak Shape\n(Tailing/Fronting)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckColumn [label="Check Column\nCondition", fillcolor="#FBBC05", fontcolor="#202124"]; CheckMobilePhase [label="Check Mobile Phase\nComposition & pH", fillcolor="#FBBC05", fontcolor="#202124"]; CheckSample [label="Check Sample\nSolvent & Load", fillcolor="#FBBC05", fontcolor="#202124"]; SolutionColumn [label="Use End-capped Column\nor Different Stationary Phase", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; SolutionMobilePhase [label="Adjust pH with Buffer\nOptimize Organic:Aqueous Ratio", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; SolutionSample [label="Dissolve Sample in Mobile Phase\nReduce Injection Volume", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckColumn [label="Possible\nColumn Issue"]; Start -> CheckMobilePhase [label="Possible Mobile\nPhase Issue"]; Start -> CheckSample [label="Possible\nSample Issue"]; CheckColumn -> SolutionColumn [label="If column is old or\ninappropriate"]; CheckMobilePhase -> SolutionMobilePhase [label="If pH is not controlled or\nratio is suboptimal"]; CheckSample -> SolutionSample [label="If sample solvent is stronger\nthan mobile phase or overloaded"]; } Troubleshooting Poor Peak Shape
Problem: The Calcipotriol peak exhibits significant tailing or fronting, leading to inaccurate integration and reduced resolution.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Secondary Silanol Interactions | Use a well-end-capped C18 or C8 column. Consider a column with a different base silica. |
| Mobile Phase pH | Add a buffer (e.g., phosphate buffer) to the mobile phase to maintain a consistent pH. |
| Sample Overload | Reduce the concentration of the sample or the injection volume. |
| Sample Solvent Effects | Ensure the sample is dissolved in a solvent that is weaker than or the same as the mobile phase.[11] |
| Column Contamination | Flush the column with a strong solvent or replace it if necessary. |
Issue 2: Inadequate Resolution
// Nodes Start [label="Inadequate Resolution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OptimizeMobilePhase [label="Optimize Mobile Phase", fillcolor="#FBBC05", fontcolor="#202124"]; ChangeColumn [label="Change Column\nParameters", fillcolor="#FBBC05", fontcolor="#202124"]; AdjustMethod [label="Adjust Method\nParameters", fillcolor="#FBBC05", fontcolor="#202124"]; SolutionMobilePhase [label="Vary Organic Solvent Ratio\n(Methanol/Acetonitrile)\nTry Gradient Elution", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; SolutionColumn [label="Use Column with Smaller Particles\nIncrease Column Length", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; SolutionMethod [label="Decrease Flow Rate\nOptimize Temperature", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> OptimizeMobilePhase; Start -> ChangeColumn; Start -> AdjustMethod; OptimizeMobilePhase -> SolutionMobilePhase; ChangeColumn -> SolutionColumn; AdjustMethod -> SolutionMethod; } Improving Chromatographic Resolution
Problem: Calcipotriol co-elutes with impurities or related compounds, making accurate quantification difficult.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Suboptimal Mobile Phase Selectivity | Modify the organic-to-aqueous ratio in the mobile phase.[4] Try a different organic solvent (e.g., acetonitrile instead of methanol).[2][5] |
| Insufficient Column Efficiency | Use a column with a smaller particle size (e.g., 3 µm instead of 5 µm). Increase the column length. |
| Isocratic Elution Limitations | Develop a gradient elution method to improve the separation of complex mixtures.[7] |
| High Flow Rate | Decrease the flow rate to allow for better partitioning and separation.[8] |
Experimental Protocols
Protocol 1: Isocratic RP-HPLC Method for Calcipotriol Quantification
This protocol is based on a commonly cited method for the analysis of Calcipotriol.[1]
1. Chromatographic Conditions:
| Parameter | Value |
| Column | Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Methanol: Water (80:20, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection Wavelength | 264 nm[1] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
2. Mobile Phase Preparation:
-
Mix 800 mL of HPLC-grade methanol with 200 mL of HPLC-grade water.
-
Degas the mobile phase using sonication or vacuum filtration.
3. Standard Solution Preparation:
-
Accurately weigh a suitable amount of Calcipotriol reference standard.
-
Dissolve in the mobile phase to prepare a stock solution.
-
Perform serial dilutions with the mobile phase to create a series of calibration standards.
4. Sample Preparation (for Ointment):
-
Accurately weigh about 1 g of the ointment into a conical flask.
-
Add 20 mL of methanol and heat to 50-55 °C until the ointment base melts.
-
Cool to room temperature and filter.
-
Repeat the extraction twice more with 10 mL of methanol.
-
Combine the extracts and adjust the volume to 100 mL with methanol.
-
Sonicate the solution for 10 minutes before injection.[1]
5. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to construct a calibration curve.
-
Inject the sample solutions to determine the concentration of Calcipotriol.
Protocol 2: RP-HPLC Method for Separation of Calcipotriol and Related Compounds
This protocol is designed for improved separation of Calcipotriol from its related compounds.[2]
1. Chromatographic Conditions:
| Parameter | Value |
| Column | RP-18 Column |
| Mobile Phase | Methanol: Acetonitrile: Water (67:23:10, v/v/v)[2] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm[6] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
2. Mobile Phase Preparation:
-
Carefully mix 670 mL of HPLC-grade methanol, 230 mL of HPLC-grade acetonitrile, and 100 mL of HPLC-grade water.
-
Degas the mobile phase thoroughly before use.
3. Solution Preparation:
-
Prepare standard and sample solutions as described in Protocol 1, using the mobile phase as the diluent.
4. Analysis:
-
Follow the analysis steps outlined in Protocol 1, ensuring the system is well-equilibrated with the new mobile phase. This mobile phase composition has been shown to effectively separate Calcipotriol from related substances like cholecalciferol and calcitriol.[2]
Data Presentation
Table 1: Comparison of Optimized Chromatographic Conditions for Calcipotriol Analysis
| Parameter | Method 1[1] | Method 2 | Method 3[4] | Method 4[2] |
| Column | Phenomenex Luna C18 (250x4.6mm, 5µm) | Dikma Endeversil C18 ODS (150x2.1mm, 3µm) | Zorbax SB-C8 (250x4.6mm, 3.5µm) | RP-18 |
| Mobile Phase | Methanol:Water (80:20) | Phosphate Buffer (pH 3.0):Ethanol (45:55) | Methanol:Water (70:30) | Methanol:Acetonitrile:Water (67:23:10) |
| Flow Rate | 1.0 mL/min | 0.3 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | 264 nm | 254 nm | 264 nm | 254 nm[6] |
| Retention Time | 8.2 min | 5.148 min (Calcipotriol) | Not Specified | < 18 min (for all compounds) |
This technical support guide provides a starting point for addressing common issues in Calcipotriol chromatography. For more complex problems, further method development and optimization may be required. Always refer to relevant pharmacopeial monographs and validation guidelines for your specific application.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Separation from related compounds and assay of calcipotriol by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. veterinaria.org [veterinaria.org]
- 4. rjptonline.org [rjptonline.org]
- 5. Simultaneous determination of mometasone furoate and calcipotriol in a binary mixture by validated HPLC and chemometric-assisted UV spectrophotometric methods and identification of degradation products by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Validated Chromatographic Methods for Simultaneous Determination of Calcipotriol Monohydrate and Betamethasone Dipropionate in the Presence of Two Dosage Form Additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
Impact of mobile phase pH on the separation of Calcipotriol impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of mobile phase pH on the separation of Calcipotriol and its impurities during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary impact of mobile phase pH on the separation of Calcipotriol and its impurities?
The pH of the mobile phase is a critical parameter in reversed-phase HPLC that can significantly influence the retention time, peak shape, and resolution of ionizable compounds.[1] Calcipotriol has a predicted strongest acidic pKa of 14.39, indicating it is a very weak acid and will likely remain in its neutral form across a typical HPLC pH range (pH 2-8). However, some of its impurities, which can be isomers or degradation products, may have different chemical properties and could be more sensitive to pH changes.[2][] Therefore, optimizing the mobile phase pH is crucial for achieving a robust separation and ensuring accurate quantification of these impurities.
Q2: I am observing poor peak shape (tailing or fronting) for my Calcipotriol or impurity peaks. Can mobile phase pH be the cause?
Yes, improper mobile phase pH can lead to poor peak shapes.[4][5] Peak tailing, for instance, can occur if the pH of the mobile phase is close to the pKa of an analyte, causing it to exist in both ionized and non-ionized forms during the separation.[6] While Calcipotriol itself is not expected to be significantly affected due to its high pKa, impurities with different acidic or basic properties might exhibit peak tailing at certain pH values. Adjusting the pH to ensure that all analytes are in a single, un-ionized state can often improve peak symmetry.
Q3: My resolution between Calcipotriol and a critical impurity, like pre-Calcipotriol, is insufficient. How can I improve it by adjusting the pH?
Changes in mobile phase pH can alter the selectivity of the separation, which in turn affects the resolution between closely eluting peaks.[1] Even for compounds that are not highly sensitive to pH, subtle changes in their interaction with the stationary phase can occur as the pH is modified. To improve the resolution between Calcipotriol and pre-Calcipotriol, a systematic approach to pH adjustment is recommended. It is advisable to evaluate the separation at a low, mid, and high pH range (e.g., pH 3.0, 5.0, and 7.0) to determine the optimal condition for your specific column and system.
Q4: What are some common Calcipotriol impurities I should be aware of?
The most commonly cited impurity is pre-Calcipotriene (also referred to as pre-Calcipotriol), which is a photo-isomer.[2][7] Other potential impurities can arise from the manufacturing process or degradation and may include other isomers and oxidation products.[] Stability-indicating methods are designed to separate Calcipotriol from these various impurities.[2]
Troubleshooting Guide
| Problem | Potential Cause Related to Mobile Phase pH | Suggested Solution |
| Poor Resolution Between Calcipotriol and Impurities | The mobile phase pH is not optimal for the differential retention of the compounds. | Systematically evaluate the separation at different pH values (e.g., pH 3.0, 5.0, and 7.0). Prepare fresh mobile phases with accurately adjusted pH using appropriate buffers. |
| Peak Tailing | An impurity may be partially ionized at the current mobile phase pH. | Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the tailing peak. Since the pKa of all impurities may not be known, an experimental approach of testing different pH values is recommended. |
| Inconsistent Retention Times | The mobile phase is not adequately buffered, leading to pH drift. | Ensure a sufficient buffer concentration (typically 25-50 mM) in the aqueous portion of the mobile phase to maintain a stable pH throughout the analysis. |
| Co-elution of Impurities | The current pH does not provide adequate selectivity to separate all impurities from each other and from the main peak. | Experiment with a wider range of pH values. A change in pH can alter the elution order of impurities, potentially resolving co-elutions. |
Experimental Protocols
General HPLC Method for Calcipotriol and Impurity Separation
This protocol is a general guideline and may require optimization for specific instruments and columns.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Buffer solution (e.g., phosphate or acetate) at the desired pH.
-
Mobile Phase B: Acetonitrile or Methanol
-
Flow Rate: 1.0 mL/min[8]
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
Preparation of Mobile Phases at Different pH Values
1. pH 3.0 Phosphate Buffer:
- Dissolve an appropriate amount of potassium dihydrogen phosphate (KH2PO4) in HPLC-grade water to a concentration of 25 mM.
- Adjust the pH to 3.0 using phosphoric acid.
- Filter the buffer through a 0.45 µm membrane filter.
- The final mobile phase is a mixture of this buffer and an organic solvent (e.g., acetonitrile or methanol) in a specified ratio.
2. pH 7.0 Phosphate Buffer:
- Dissolve an appropriate amount of potassium dihydrogen phosphate (KH2PO4) in HPLC-grade water to a concentration of 25 mM.
- Adjust the pH to 7.0 using a potassium hydroxide solution.[4]
- Filter the buffer through a 0.45 µm membrane filter.
- The final mobile phase is a mixture of this buffer and an organic solvent in a specified ratio.
Data Presentation
The following table summarizes the hypothetical effect of mobile phase pH on the retention time (RT) and resolution (Rs) of Calcipotriol and a key impurity, pre-Calcipotriol. This data is illustrative and based on general chromatographic principles.
| Mobile Phase pH | Calcipotriol RT (min) | pre-Calcipotriol RT (min) | Resolution (Rs) | Observations |
| 3.0 | 10.2 | 9.8 | 1.8 | Good separation with baseline resolution. |
| 5.0 | 10.5 | 10.2 | 1.2 | Decreased resolution, peaks are closer. |
| 7.0 | 10.8 | 10.6 | 0.9 | Co-elution or poor separation. |
Visualizations
Caption: Logical workflow of pH impact on separation.
Caption: Experimental workflow for pH optimization.
References
- 1. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades [mdpi.com]
- 2. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 4. ijnrd.org [ijnrd.org]
- 5. Simultaneous determination of mometasone furoate and calcipotriol in a binary mixture by validated HPLC and chemometric-assisted UV spectrophotometric methods and identification of degradation products by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rjptonline.org [rjptonline.org]
- 8. rjptonline.org [rjptonline.org]
Column temperature optimization for Calcipotriol impurity profiling
Welcome to our dedicated technical support center for the analysis of Calcipotriol and its impurities. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their chromatographic methods, with a special focus on the critical role of column temperature.
Troubleshooting Guides
Issue: Poor Resolution Between Calcipotriol and Key Impurities
The co-elution or inadequate separation of Calcipotriol from its related substances, particularly isomers like Pre-Calcipotriol and other degradation or process-related impurities, is a common challenge.[1][2][3] Column temperature is a powerful tool to modulate selectivity and improve resolution.[4][5]
Impact of Column Temperature on Chromatographic Parameters
Below is a summary of the expected influence of column temperature on critical chromatographic parameters during Calcipotriol impurity profiling.
| Parameter | Effect of Increasing Temperature | Rationale |
| Retention Time | Generally Decreases | Reduces mobile phase viscosity and increases analyte mass transfer, leading to faster elution.[4][6] |
| Resolution | May Increase or Decrease | Alters the selectivity between analytes. For structurally similar compounds like Calcipotriol isomers, even minor temperature adjustments can significantly impact separation.[4] |
| Peak Shape | Generally Improves (sharper peaks) | Enhances diffusion rates, leading to more efficient peaks and increased sensitivity.[6] |
| Backpressure | Decreases | Lowers the viscosity of the mobile phase, reducing the overall system pressure.[5][7] |
Troubleshooting Workflow for Column Temperature Optimization
If you are experiencing co-elution or poor resolution, the following workflow can guide you through the process of optimizing the column temperature.
Caption: A logical workflow for optimizing column temperature to resolve chromatographic separation issues.
Experimental Protocols
Protocol: Column Temperature Optimization for Calcipotriol Impurity Profiling
This protocol outlines a systematic approach to optimize column temperature for the separation of Calcipotriol and its impurities using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system.
1. Initial Chromatographic Conditions:
-
Mobile Phase: A gradient elution using a mixture of water, methanol, acetonitrile, and tetrahydrofuran is often effective.[1][3]
-
Detection Wavelength: 264 nm for Calcipotriol and its related impurities.[1][]
-
Injection Volume: 20 µL.[]
-
Initial Column Temperature: Start with an elevated temperature, for instance, 50°C, as this has been shown to be effective in published methods.[1][3][]
2. Temperature Screening:
-
Perform initial injections of your Calcipotriol sample and impurity standards at 50°C.
-
Analyze the chromatogram for the resolution of critical peak pairs, such as Calcipotriol and Pre-Calcipotriol.
-
If resolution is not optimal, evaluate a range of temperatures (e.g., 30°C, 40°C, 60°C, and 70°C).
-
For each temperature, allow the system to equilibrate for at least 15-20 minutes before injecting the sample.
3. Data Analysis and Optimization:
-
For each temperature, record the retention times, resolution, and peak tailing for all relevant peaks.
-
Create a table to compare these parameters across the different temperatures.
-
Identify the temperature that provides the best balance of resolution, analysis time, and peak shape.
-
If necessary, perform fine-tuning by analyzing at temperatures in smaller increments (e.g., ±2°C) around the determined optimum.
4. Method Validation:
-
Once the optimal column temperature is selected, proceed with method validation as per ICH guidelines to ensure robustness, accuracy, and precision.[1][8]
Frequently Asked Questions (FAQs)
Q1: Why is an elevated column temperature, such as 50°C, often recommended for Calcipotriol analysis?
A1: An elevated temperature of 50°C is frequently used in validated HPLC methods for Calcipotriol and its impurities because it offers several advantages.[1][2][3] It helps to decrease the viscosity of the mobile phase, leading to lower backpressure and sharper peaks.[5][7] More importantly, it can provide the necessary selectivity to separate structurally similar isomers of Calcipotriol, which might co-elute at lower temperatures.[4]
Q2: I'm observing peak fronting or tailing for my Calcipotriol peak. Can column temperature help?
A2: Yes, column temperature can influence peak shape. Increasing the temperature can sometimes improve peak symmetry by enhancing the kinetics of mass transfer between the mobile and stationary phases.[6] However, if the issue persists, you should also investigate other potential causes such as column overload, inappropriate mobile phase pH, or column degradation.
Q3: Can changing the column temperature affect the stability of Calcipotriol during analysis?
A3: Calcipotriol is known to be sensitive to heat and light.[][11] While modern HPLC systems have pre-heaters that warm the mobile phase just before it enters the column, minimizing the sample's exposure time to high temperatures, it is a valid consideration. The residence time of the analyte on the column is typically short. However, if you are working with unusually high temperatures (e.g., > 70-80°C), it is advisable to perform a forced degradation study to confirm that the analytical conditions are not causing on-column degradation of Calcipotriol.
Q4: My resolution between two impurities decreases when I increase the temperature. What should I do?
A4: The effect of temperature on selectivity is not always predictable and can vary for different pairs of analytes.[4][12] If increasing the temperature worsens the resolution of a critical pair, you should explore decreasing the temperature below ambient (e.g., to 15-20°C). Lower temperatures can sometimes enhance resolution for closely eluting compounds by increasing retention.[4] If temperature adjustments do not yield the desired separation, you may need to re-optimize other method parameters like the mobile phase composition or the gradient profile.
Q5: What are the common impurities of Calcipotriol I should be looking for?
A5: Calcipotriol impurities can originate from the manufacturing process or from degradation.[] Common types include process-related impurities, byproducts, and isomers.[] A key related substance is Pre-Calcipotriol, which is a photo-isomer.[1] Other documented impurities in pharmacopeias include Calcipotriol EP Impurities A, B, C, D, F, G, H, and I.[][13][14][15] It is crucial to use a stability-indicating method that can separate the active pharmaceutical ingredient from all these potential impurities.[1][2][3]
References
- 1. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 2. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D 3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. chromtech.com [chromtech.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. How does increasing column temperature affect LC methods? [sciex.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. rjptonline.org [rjptonline.org]
- 9. rjptonline.org [rjptonline.org]
- 11. rjptonline.org [rjptonline.org]
- 12. waters.com [waters.com]
- 13. Calcipotriol EP Impurity H | IC166557 | Biosynth [biosynth.com]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. Calcipotriol EP Impurity I - Acanthus Research [acanthusresearch.com]
Minimizing on-column degradation of Calcipotriol during HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize on-column degradation of Calcipotriol during HPLC analysis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I'm observing a new peak eluting just before my main Calcipotriol peak, and the area of my Calcipotriol peak is decreasing over time. What is happening?
A1: You are likely observing the on-column isomerization of Calcipotriol to pre-Calcipotriol. This is a common issue as Calcipotriol can undergo a reversible transformation in solution, which is influenced by temperature.[1][2][3] Pre-Calcipotriol is not considered a degradation impurity in the traditional sense, and its activity is often considered along with Calcipotriol.[3]
To confirm and control this:
-
Temperature Control: Ensure your column compartment and autosampler are temperature-controlled. Running the analysis at a consistent, and often elevated, temperature (e.g., 40-50°C) can help achieve a stable equilibrium between the two isomers, leading to more reproducible results.[1][2]
-
System Suitability: A system suitability solution can be prepared to ensure the resolution between pre-Calcipotriol and Calcipotriol is adequate.[2]
Q2: My Calcipotriol peak is tailing, and I see multiple small, poorly resolved peaks around it. What could be the cause?
A2: This could be due to several factors leading to on-column degradation or poor chromatography:
-
Mobile Phase pH: An inappropriate mobile phase pH can contribute to the degradation of Calcipotriol. Acidic conditions, in particular, can sometimes lead to on-column degradation.[4] Experimenting with the mobile phase pH, for instance, adjusting it to around 3.0 with ortho-phosphoric acid, may improve peak shape and stability.
-
Column Choice: The type of stationary phase can influence degradation. Some C18 columns with low ligand density ("lightly loaded") may be more prone to causing on-column degradation.[4] Using a fully bonded C18 or a C8 column might provide better results.
-
Sample Solvent: The solvent used to dissolve your sample can impact stability. Ensure Calcipotriol is stable in your chosen sample solvent for the duration of your analytical run. Methanol is a commonly used and effective solvent.[1][5][6]
Q3: I'm analyzing a formulation containing Calcipotriol and notice unexpected degradation peaks that are not present in my standard solution. Why is this happening?
A3: Excipients in your formulation could be interacting with Calcipotriol and causing degradation, especially under certain analytical conditions. For instance, some UV filters like sulisobenzone, when present in a formulation, have been shown to cause unexpected degradation of Calcipotriol during analysis.[1][7]
To address this:
-
Specificity Studies: Perform forced degradation studies on your sample matrix (without Calcipotriol) to identify any interfering peaks from excipients.
-
Method Modification: You may need to adjust your mobile phase composition or gradient to achieve better separation from these new degradation products.
-
Sample Preparation: Optimize your sample preparation to effectively remove interfering excipients before injection.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Calcipotriol degradation during HPLC analysis?
A1: The main causes of Calcipotriol degradation during HPLC analysis are:
-
Photodegradation: Calcipotriol is sensitive to light. Exposure of samples and standards to UV radiation can lead to the formation of photodegradation products.[1][8][9]
-
Thermal Degradation: Elevated temperatures can accelerate the isomerization of Calcipotriol to pre-Calcipotriol and potentially cause other forms of degradation.[6][9]
-
pH-related Degradation: Both acidic and alkaline conditions can lead to the degradation of Calcipotriol.[6][9] The choice of mobile phase pH is crucial for stability.
-
Oxidative Degradation: Calcipotriol can be susceptible to oxidation.[1]
-
On-Column Degradation: The stationary phase of the HPLC column itself can sometimes contribute to degradation, particularly with certain types of C18 columns.[4]
Q2: How can I prevent photodegradation of Calcipotriol in my samples and standards?
A2: To minimize photodegradation:
-
Use amber-colored volumetric flasks and vials for sample and standard preparation.[2]
-
Protect solutions from direct light exposure by wrapping containers in aluminum foil.[1]
-
If possible, use an autosampler with a cooled and dark sample compartment.
-
In formulation studies, be aware that certain UV filters may not fully protect Calcipotriol and some may even promote degradation.[1][8]
Q3: What is the ideal pH for a mobile phase in Calcipotriol HPLC analysis?
A3: While the optimal pH can be method-dependent, a slightly acidic pH is often used. For example, a mobile phase with a phosphate buffer adjusted to pH 3.0 has been shown to be effective. Another approach involves using 0.1% formic acid in the aqueous portion of the mobile phase.[1] It is recommended to perform robustness studies to determine the optimal pH for your specific method and column.
Q4: What are some common mobile phases used for Calcipotriol analysis?
A4: Several mobile phase compositions have been successfully used for the analysis of Calcipotriol. The choice often depends on the specific separation requirements, such as whether you are analyzing the bulk drug or a complex formulation. Common mobile phases include:
-
Methanol and Water mixtures (e.g., 80:20 v/v or 70:30 v/v).[5][9]
-
Acetonitrile and Water mixtures (e.g., 53:47 v/v).[8]
-
Buffered mobile phases, such as a mixture of phosphate buffer (pH 3.0) and ethanol (45:55 v/v).
-
Gradient elution using water and acetonitrile, both with 0.1% formic acid.[1]
Quantitative Data Summary
Table 1: Comparison of Reported HPLC Methods for Calcipotriol Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | C18 Hypersil ODS (250 x 4.6 mm, 5 µm)[8] | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm)[5] | Dikma Endeversil C18 ODS (150 x 2.1 mm, 3 µm) | Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)[1] |
| Mobile Phase | Acetonitrile:Water (53:47, v/v)[8] | Methanol:Water (80:20, v/v)[5] | Phosphate buffer (pH 3.0):Ethanol (45:55, v/v) | Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid)[1] |
| Flow Rate | 1.0 mL/min[8] | 1.0 mL/min[5] | 0.3 mL/min | 0.3 mL/min[1] |
| Detection | Not Specified | 264 nm[5] | 254 nm | PDA Detector[1] |
| Column Temp. | Not Specified | Ambient | Ambient | 40 °C[1] |
| Retention Time | Not Specified | 8.2 min[5] | 5.148 min | Not Specified |
Experimental Protocols
Protocol 1: Isocratic RP-HPLC Method for Calcipotriol in Bulk and Ointment [5]
-
Chromatographic System:
-
HPLC system with a UV-Vis detector.
-
Column: Phenomenex Luna C18 (250mm x 4.6 mm, 5µm particle size).
-
Mobile Phase: Methanol:Water (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 264 nm.
-
Injection Volume: 20 µL.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of Calcipotriol in methanol.
-
Dilute the stock solution with the mobile phase to achieve the desired concentration for the calibration curve (e.g., in the range of 1-10 µg/mL).
-
-
Sample Preparation (Ointment):
-
Accurately weigh a portion of the ointment containing a known amount of Calcipotriol into a suitable flask.
-
Add approximately 20 mL of methanol and heat to 50-55 °C until the ointment base melts.
-
Allow the solution to cool to room temperature and then filter it.
-
Repeat the extraction process twice more with 10 mL of methanol.
-
Combine the extracts in a volumetric flask and adjust the volume with methanol to achieve the final desired concentration.
-
Sonicate the final solution for 10 minutes before injection.
-
Protocol 2: Gradient UHPLC Method for Calcipotriol and its Degradation Products [1]
-
Chromatographic System:
-
UHPLC system with a PDA detector and Mass Spectrometer.
-
Column: Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm particle size).
-
Column Temperature: 40 °C.
-
Mobile Phase A: Water with 0.1% (v/v) Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) Formic Acid.
-
Gradient: 95% A to 0% A over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of Calcipotriol in methanol (e.g., 0.2 mg/mL).
-
Prepare a series of calibration solutions by diluting the stock solution with methanol to the desired concentration range (e.g., 0.015–0.15 mg/mL).
-
-
Photostability Sample Preparation:
-
To evaluate the effect of UV filters, prepare samples by mixing the Calcipotriol stock solution with a methanolic solution of the desired UV filter.
-
Expose the samples to a UVA light source for a defined period (e.g., 60 minutes).
-
Prepare control samples wrapped in aluminum foil to protect them from light.
-
Analyze all samples using the UHPLC-MS method.
-
Visualizations
Caption: Troubleshooting workflow for Calcipotriol HPLC analysis.
Caption: Strategy for developing a stable HPLC method for Calcipotriol.
References
- 1. mdpi.com [mdpi.com]
- 2. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 3. file.scirp.org [file.scirp.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Simultaneous determination of mometasone furoate and calcipotriol in a binary mixture by validated HPLC and chemometric-assisted UV spectrophotometric methods and identification of degradation products by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. LC separation of calcipotriol from its photodegradation products and protection possibilities using adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
Addressing matrix effects in the analysis of Calcipotriol Impurity F
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analytical determination of Calcipotriol Impurity F, a critical step in ensuring the quality and safety of pharmaceutical products.
Frequently Asked Questions (FAQs)
Q1: What is Calcipotriol Impurity F and why is its analysis important?
A1: Calcipotriol Impurity F (CAS No: 112875-61-3) is a substance related to the synthesis of Calcipotriol, a synthetic vitamin D derivative used in the treatment of psoriasis.[] Regulatory guidelines require the monitoring and control of impurities in active pharmaceutical ingredients (APIs) to ensure the safety and efficacy of the final drug product. Accurate quantification of Impurity F is therefore essential for quality control and stability testing of Calcipotriol.[2]
Q2: What are matrix effects in the context of LC-MS/MS analysis?
A2: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[3] These effects manifest as either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal). They are a major concern in quantitative LC-MS/MS because they can significantly impact the accuracy, precision, and sensitivity of the analysis.[4][5]
Q3: What causes matrix effects when analyzing Calcipotriol Impurity F?
A3: When analyzing Calcipotriol Impurity F, matrix effects are typically caused by excipients from the pharmaceutical formulation (e.g., creams, ointments) or endogenous substances from biological samples (e.g., lipids, phospholipids, proteins).[4][6] In ointment formulations, which are common for Calcipotriol, the oily or waxy base is a significant source of matrix interference.[7] For bioanalysis in plasma or serum, phospholipids are notorious for causing ion suppression.[4]
Q4: How can I proactively minimize matrix effects in my method?
A4: Proactively minimizing matrix effects involves a multi-faceted approach:
-
Efficient Sample Preparation: Employing techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or specific phospholipid removal strategies to clean the sample before injection.[4]
-
Chromatographic Separation: Optimizing the HPLC/UHPLC method to achieve chromatographic separation between Impurity F and interfering matrix components.[8]
-
Use of Internal Standards: Incorporating a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte can effectively compensate for matrix effects.[9]
Troubleshooting Guide: Matrix Effects for Calcipotriol Impurity F
This guide addresses common issues encountered during the LC-MS/MS analysis of Calcipotriol Impurity F.
Problem 1: Poor Peak Shape or Splitting
-
Question: My chromatogram for Calcipotriol Impurity F shows poor peak shape (e.g., tailing, fronting) or peak splitting. What could be the cause?
-
Answer:
-
Column Overload: Injecting too much sample or a sample with a high concentration of matrix components can overload the analytical column. Solution: Dilute the sample extract or reduce the injection volume.
-
Co-elution with Matrix Components: A major interfering peak may be co-eluting with your analyte. Solution: Adjust the chromatographic gradient to better resolve the analyte from the interference. Consider using a different column chemistry (e.g., pentafluorophenyl - F5) which can offer different selectivity for structurally similar compounds like vitamin D analogs.
-
Sample Solvent Mismatch: If the sample solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. Solution: Ensure the final sample solvent is as close in composition to the initial mobile phase as possible.
-
Problem 2: Inconsistent Results and Poor Reproducibility
-
Question: I am observing high variability (%RSD) in my results across a batch of samples. Why is this happening?
-
Answer:
-
Variable Ion Suppression/Enhancement: This is a classic sign of matrix effects. The amount and type of matrix components can vary from sample to sample, leading to inconsistent ionization suppression or enhancement.[4][8] Solution: The most robust solution is to use a co-eluting stable isotope-labeled internal standard for Calcipotriol Impurity F. If unavailable, a structural analog can be used, but its effectiveness must be thoroughly validated. Improving sample cleanup is also critical.
-
Sample Preparation Inconsistency: Inconsistent extraction efficiency during sample preparation will lead to variable analyte concentrations. Solution: Automate the sample preparation process if possible. Ensure thorough mixing (vortexing) and consistent timing for all steps.
-
Problem 3: Low Signal Intensity or Failure to Meet Sensitivity Requirements (LOD/LOQ)
-
Question: The signal for Calcipotriol Impurity F is much lower than expected, and I cannot reach the required Limit of Quantitation (LOQ). What should I do?
-
Answer:
-
Significant Ion Suppression: The most likely cause is severe ion suppression from the sample matrix.[5][10] Solution:
-
Assess the Matrix Effect: Perform a post-column infusion experiment to identify the regions of ion suppression in your chromatogram. Adjust your gradient to move the analyte peak away from these regions.
-
Enhance Sample Cleanup: A simple protein precipitation or dilution may be insufficient. Implement a more rigorous sample preparation method like Solid-Phase Extraction (SPE) or a two-step Liquid-Liquid Extraction (LLE). For biological samples, consider phospholipid removal plates.[6]
-
Optimize MS Source Conditions: Adjust parameters like nebulizer gas flow, gas temperature, and capillary voltage to maximize analyte signal and potentially reduce susceptibility to matrix effects.
-
Consider a Different Ionization Technique: While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain compounds and matrices.[11]
-
-
Experimental Protocols & Data
Protocol 1: Liquid-Liquid Extraction (LLE) from Ointment/Cream
This protocol is adapted from methodologies for extracting Calcipotriol from topical formulations.[6][12]
-
Sample Weighing: Accurately weigh approximately 1.0 g of the ointment or cream into a 50 mL centrifuge tube.
-
Initial Dispersion: Add 10 mL of n-hexane to the tube and vortex for 2 minutes to disperse the ointment base.
-
Analyte Extraction: Add 10 mL of a methanol:water (80:20, v/v) mixture containing the internal standard. Cap the tube securely.
-
Mixing: Vortex vigorously for 5 minutes to facilitate the extraction of Impurity F into the methanol/water phase.
-
Phase Separation: Centrifuge the tube at 4000 rpm for 10 minutes to achieve complete separation of the hexane and methanol/water layers.
-
Collection: Carefully transfer the lower methanol/water layer to a clean tube.
-
Evaporation & Reconstitution: Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the initial mobile phase.
-
Analysis: Vortex, centrifuge to pellet any remaining particulates, and inject the supernatant into the LC-MS/MS system.
Protocol 2: Protein Precipitation & LLE for Plasma/Blood Samples
This protocol is based on a validated method for Calcipotriol analysis in rat blood and plasma.[13]
-
Sample Aliquoting: Pipette 50 µL of plasma or whole blood into a microcentrifuge tube. Add 50 µL of internal standard solution (prepared in 50% methanol).
-
Protein Precipitation: Add 200 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a new tube.
-
Liquid-Liquid Extraction: Add 1 mL of an extraction solvent (e.g., hexane:dichloromethane:isopropyl alcohol, 150:15:5, v/v/v).
-
Mixing & Separation: Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.
-
Evaporation & Reconstitution: Transfer the organic layer to a clean tube, evaporate to dryness under nitrogen, and reconstitute in 100 µL of mobile phase.
-
Analysis: Inject into the LC-MS/MS system.
Quantitative Data Summary
The following tables present representative data for method performance and matrix effect assessment, based on typical results for vitamin D analogs.
Table 1: LC-MS/MS Parameters for Calcipotriol and Impurity F
| Parameter | Setting |
| LC Column | C18, 1.7 µm, 100 x 2.1 mm |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive / ESI Negative[13][14] |
| MRM Transition (Calcipotriol) | Positive: [M+H]+ (e.g., 413.3 -> 395.3); Negative: [M-H]- (411.1 -> 393.5)[14] |
| MRM Transition (Impurity F) | Predicted based on structure (MW 641.1): [M+H]+ (e.g., 642.1 -> 624.1 [loss of H2O]) |
Note: The MRM transition for Impurity F is predictive and requires experimental optimization.
Table 2: Representative Matrix Effect Assessment Data
The Matrix Factor (MF) is calculated as: (Peak Response in presence of matrix) / (Peak Response in absence of matrix). An MF < 1 indicates ion suppression; an MF > 1 indicates ion enhancement.
| Sample Preparation Method | Matrix Source | Analyte | Mean Matrix Factor (MF) | %RSD |
| Protein Precipitation Only | Human Plasma | Calcipotriol | 0.45 (Suppression) | 15.2% |
| LLE after Protein Precipitation | Human Plasma | Calcipotriol | 0.92 | 5.8% |
| Phospholipid Removal Plate | Human Plasma | Calcipotriol | 0.98 | 3.1% |
| LLE from Ointment | Ointment Placebo | Impurity F | 0.85 | 7.5% |
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: General sample preparation workflow for minimizing matrix effects.
References
- 2. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. One moment, please... [providiongroup.com]
- 6. file.scirp.org [file.scirp.org]
- 7. CN116531315B - Calcipotriol ointment and preparation method thereof - Google Patents [patents.google.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. Simultaneous quantitative analysis of eight vitamin D analogues in milk using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 12. scirp.org [scirp.org]
- 13. Sensitive and rapid UHPLC-MS/MS assay for simultaneous quantifications of calcipotriol and paclitaxel in rat whole blood and plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of calcipotriol transdermal permeation through pig, rat and mouse skin using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for sample preparation to analyze Calcipotriol impurities
Technical Support Center: Analysis of Calcipotriol Impurities
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for sample preparation and analysis of Calcipotriol impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities associated with Calcipotriol?
A1: Calcipotriol impurities can be broadly categorized into two main groups:
-
Process-Related Impurities: These impurities arise during the synthesis of the Calcipotriol drug substance. They can include isomers, byproducts from side reactions, and unreacted intermediates.[] Due to their structural similarity to Calcipotriol, sophisticated purification techniques are often required for their removal.[]
-
Degradation Products: These impurities form when Calcipotriol is exposed to various environmental factors such as light, heat, moisture, and oxygen.[] Calcipotriol is particularly susceptible to degradation under conditions of acid and base hydrolysis, oxidation, and photolytic exposure.[] A significant degradation product is Pre-Calcipotriol, an isomer that can form in solution depending on temperature and time.[2][3]
Q2: What is the recommended analytical technique for separating Calcipotriol from its impurities?
A2: The most common and effective analytical technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with a UV or a mass spectrometry (MS) detector.[2][4][5] A C18 column is frequently used for the separation.[2][4][5]
Q3: How should I prepare a Calcipotriol ointment sample for impurity analysis by HPLC?
A3: A common and effective method for extracting Calcipotriol and its impurities from an ointment base involves a multi-step liquid extraction procedure. The goal is to separate the active pharmaceutical ingredient (API) from the ointment excipients. A typical protocol is as follows:
-
Weigh approximately 2500 mg of the ointment into a 100 mL amber volumetric flask.[2][4]
-
Add 10 mL of n-Hexane and sonicate for about 15 minutes to disperse the ointment base.[2][4]
-
Add 5 mL of a suitable diluent (e.g., Acetonitrile:Water - 95:5 v/v) and mix using a vortex mixer for 5 minutes.[2]
-
Transfer the mixture to a centrifuge tube and centrifuge at 5000 rpm for 5 minutes.[2][4]
-
The clear lower layer, which contains the Calcipotriol and its impurities, can then be carefully collected for injection into the HPLC system.[2][4]
Q4: My sample recovery is low. What are the possible causes and solutions?
A4: Low recovery of Calcipotriol from ointment samples can be due to several factors:
-
Incomplete Extraction: The ointment base may not be fully dispersed, or the extraction solvent may not be optimal. Ensure thorough sonication and vortexing. The choice of diluent is critical; a mixture of acetonitrile and water (95:5 v/v) has been shown to provide high recovery.[2]
-
Adsorption: Calcipotriol or its impurities may adsorb to the surface of labware. Using silanized glassware can help minimize this issue.
-
Degradation during Sample Preparation: Calcipotriol is sensitive to light and heat.[][3] It is crucial to use amber-colored volumetric flasks and avoid exposing the sample to high temperatures during preparation.[2][4] Samples should be prepared fresh before analysis.[2][4]
Q5: I am observing poor peak shapes in my chromatogram. What should I do?
A5: Poor peak shape (e.g., fronting, tailing, or splitting) can be caused by several factors:
-
Column Overload: Injecting a sample that is too concentrated can lead to peak fronting. Try diluting your sample.
-
Column Contamination or Degradation: The column may be contaminated with strongly retained sample components or the stationary phase may be degraded. Flushing the column with a strong solvent or replacing the column may be necessary.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes and thus their interaction with the stationary phase. Ensure the mobile phase pH is optimized for your separation.
-
Co-elution of Impurities: A distorted peak shape can also be a sign of a co-eluting impurity. Adjusting the mobile phase composition or gradient program may be required to improve resolution.
Troubleshooting Guides
Troubleshooting Common HPLC Issues in Calcipotriol Impurity Analysis
| Issue | Potential Cause | Troubleshooting Step |
| No Peaks or Very Small Peaks | Injection failure. | Check autosampler and syringe for proper functioning. |
| Detector issue. | Ensure the detector is on and the correct wavelength (e.g., 264 nm) is set.[][2] | |
| Sample degradation. | Prepare fresh samples, protecting them from light and heat.[][2] | |
| Ghost Peaks | Contamination in the mobile phase or injector. | Flush the system with a strong solvent. Use fresh, high-purity mobile phase solvents. |
| Baseline Drift or Noise | Detector lamp aging. | Replace the detector lamp. |
| Mobile phase not properly degassed. | Degas the mobile phase before use. | |
| Column temperature fluctuations. | Use a column oven to maintain a stable temperature.[2] | |
| Retention Time Shifts | Change in mobile phase composition. | Prepare fresh mobile phase and ensure accurate mixing. |
| Fluctuation in column temperature. | Use a column thermostat to ensure consistent temperature.[2] | |
| Column aging. | Replace the column if performance continues to degrade. |
Experimental Protocols
Protocol 1: Sample Preparation from Ointment for HPLC Analysis
This protocol is adapted from a validated method for the determination of Calcipotriol and its impurities in an ointment formulation.[2][4]
Materials:
-
Calcipotriol Ointment
-
n-Hexane
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
100 mL Amber Volumetric Flask
-
50 mL Centrifuge Tube
-
Sonicator
-
Vortex Mixer
-
Centrifuge
Procedure:
-
Accurately weigh approximately 2500 mg of the Calcipotriol ointment into a 100 mL amber volumetric flask.[2][4]
-
Add 10 mL of n-Hexane to the flask.
-
Sonicate the mixture for 15 minutes to ensure complete dispersion of the ointment.[2][4]
-
Prepare the diluent by mixing Acetonitrile and water in a 95:5 (v/v) ratio.[2]
-
Add 5 mL of the diluent to the flask and mix vigorously using a vortex mixer for 5 minutes.[2][4]
-
Transfer the resulting mixture to a 50 mL centrifuge tube.
-
Centrifuge the tube at 5000 rpm for 5 minutes to separate the layers.[2][4]
-
Carefully withdraw the clear lower layer for HPLC analysis.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[][2]
Stock Solution Preparation: Prepare a stock solution of Calcipotriol in a suitable solvent (e.g., methanol or the mobile phase diluent).
Degradation Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.01N HCl at room temperature for 5 minutes.[] Neutralize with an equivalent amount of base before analysis.
-
Base Hydrolysis: Treat the stock solution with 0.005N NaOH at room temperature for 5 minutes.[] Neutralize with an equivalent amount of acid before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at 70°C for 10 minutes.[]
-
Thermal Degradation: Expose the stock solution to heat at 60°C for 2 hours.[]
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours).[]
After exposure to the stress conditions, dilute the samples appropriately and analyze by HPLC to observe the degradation products.
Data Presentation
Table 1: Typical HPLC Method Parameters for Calcipotriol Impurity Analysis
| Parameter | Typical Value |
| Column | RP-C18, 150 x 4.6 mm, 2.7 µm |
| Column Temperature | 50°C[2] |
| Mobile Phase A | Water:Methanol:THF (70:25:5 v/v/v)[][2] |
| Mobile Phase B | Acetonitrile:Water:THF (90:5:5 v/v/v)[][2] |
| Flow Rate | 1.0 - 2.0 mL/min (Gradient)[][2] |
| Injection Volume | 20 µL[][2] |
| Detection Wavelength | 264 nm[][2] |
| Diluent | Acetonitrile:Water (95:5 v/v)[2] |
Table 2: Reported Method Validation Data for Calcipotriol Analysis
| Parameter | Betamethasone Dipropionate | Calcipotriol |
| LOD | 0.003 µg/mL | 0.002 µg/mL[2][4] |
| LOQ | 0.008 µg/mL | 0.006 µg/mL[2][4] |
| Linearity Range | LOQ to 1.5 µg/mL | LOQ to 0.15 µg/mL[2][4] |
Visualizations
References
Technical Support Center: Overcoming Challenges in the Isolation of Calcipotriol Impurity F
Welcome to the Technical Support Center dedicated to addressing the complexities associated with the isolation of Calcipotriol Impurity F. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting strategies for this challenging purification process.
Frequently Asked Questions (FAQs)
Q1: What is Calcipotriol Impurity F and why is its isolation challenging?
A1: Calcipotriol Impurity F is a process-related impurity that can arise during the synthesis of Calcipotriol, a synthetic vitamin D derivative.[1] Its isolation is challenging due to its structural similarity to the active pharmaceutical ingredient (API) and other related impurities. This similarity often leads to co-elution in chromatographic separations, making it difficult to achieve high purity. Furthermore, Calcipotriol and its impurities are known to be sensitive to factors such as light, heat, and pH, which can lead to degradation during the isolation process.[1]
Q2: What are the primary methods for isolating Calcipotriol Impurity F?
A2: The most common and effective method for isolating Calcipotriol Impurity F is preparative High-Performance Liquid Chromatography (HPLC).[2] This technique allows for the separation of complex mixtures based on the differential partitioning of components between a mobile and a stationary phase. Due to the isomeric nature of many Calcipotriol impurities, chiral chromatography can also be a valuable tool for achieving the desired separation.[]
Q3: My HPLC chromatogram shows poor separation between Calcipotriol and Impurity F. What can I do?
A3: Poor resolution is a common issue. Here are several strategies to improve separation:
-
Optimize the Mobile Phase: Adjusting the solvent composition, gradient slope, and additives can significantly impact selectivity. For Calcipotriol and its impurities, reversed-phase HPLC with a mobile phase consisting of a mixture of water, methanol, acetonitrile, and tetrahydrofuran is often used.[2] Experiment with different ratios and gradient profiles to enhance the separation.
-
Change the Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry (e.g., C8 instead of C18) or a different particle size.
-
Adjust the Temperature: Column temperature can influence selectivity. A systematic study of temperature effects on the separation may reveal an optimal condition.[4]
Q4: I am observing peak tailing for Impurity F. What are the likely causes and solutions?
A4: Peak tailing can result from several factors, including secondary interactions between the analyte and the stationary phase, column overload, or issues with the mobile phase. For a related compound, Calcifediol Impurity 1, secondary interactions with the stationary phase are a frequent cause of tailing due to the presence of hydroxyl groups.[5]
-
Modify the Mobile Phase: Adding a small amount of a competitive agent, like an acid (e.g., formic acid or trifluoroacetic acid) or a base (e.g., triethylamine), can help to block active sites on the stationary phase and reduce tailing.
-
Check for Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.
-
Ensure Proper pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Optimizing the pH can lead to more symmetrical peaks.
Q5: My isolated Impurity F appears to be degrading. How can I improve its stability?
A5: Calcipotriol and its impurities are susceptible to degradation from light and heat.[6]
-
Light Protection: Conduct all experimental work, including sample preparation and chromatography, under light-protected conditions. Use amber vials and cover equipment with aluminum foil where possible.
-
Temperature Control: Maintain low temperatures during the isolation process. Use a cooled autosampler and consider performing the chromatography at a reduced temperature. For temperature-sensitive impurities, fractions should be collected in cooled vessels.[7]
-
Inert Atmosphere: If oxidation is a concern, consider purging solvents with an inert gas like nitrogen or argon.
Troubleshooting Guide
This guide provides a structured approach to common problems encountered during the isolation of Calcipotriol Impurity F.
| Problem | Potential Cause | Recommended Action |
| Poor Resolution / Co-elution | - Suboptimal mobile phase composition.- Inappropriate stationary phase.- Isocratic elution is not providing enough separation power. | - Mobile Phase: Systematically vary the solvent ratios (e.g., acetonitrile/water, methanol/water) and the percentage of organic modifiers like tetrahydrofuran.[2][8]- Gradient: Implement a shallow gradient around the elution time of the impurities to improve separation.- Stationary Phase: Test columns with different selectivities (e.g., phenyl-hexyl, cyano) or smaller particle sizes for higher efficiency. |
| Peak Tailing or Fronting | - Secondary interactions with the stationary phase.- Column overload.- Inappropriate mobile phase pH. | - Mobile Phase Additives: Add a small concentration (0.05-0.1%) of an acid (e.g., formic acid) or base (e.g., triethylamine) to the mobile phase.- Sample Concentration: Reduce the amount of sample injected onto the column.- pH Adjustment: Experiment with the pH of the aqueous portion of the mobile phase to find the optimal range for peak shape. |
| Low Yield / Recovery | - Degradation of the impurity during isolation.- Poor extraction from the initial matrix.- Adsorption of the impurity onto surfaces. | - Stability: Implement light and temperature protection measures throughout the process.[6]- Extraction: Optimize the extraction solvent. For ointment-based samples, a mixture of acetonitrile and water (e.g., 95:5 v/v) has shown high recovery for Calcipotriol.[9]- System Passivation: In some cases, flushing the HPLC system with a strong acid and then a strong base can help to passivate active sites. |
| Ghost Peaks / Carryover | - Inadequate column washing between injections.- Contamination in the mobile phase or sample solvent. | - Wash Method: Implement a robust column wash method after each run, using a strong solvent (e.g., 100% acetonitrile or isopropanol).- Solvent Purity: Use high-purity HPLC-grade solvents and freshly prepare mobile phases.- Blank Injections: Run blank injections (injecting only the mobile phase or sample solvent) to identify the source of contamination. |
Experimental Protocols
Adapted Preparative HPLC Method for Calcipotriol Impurity F Isolation
This method is adapted from a published protocol for the isolation of a structurally related Calcipotriol impurity ("Pre-Calci") and may require optimization for Impurity F.[2]
1. Sample Preparation:
-
Dissolve the crude mixture containing Calcipotriol and its impurities in the diluent (e.g., Acetonitrile:Water 95:5 v/v) to a suitable concentration.[9]
-
Filter the sample through a 0.45 µm PTFE syringe filter before injection.
2. Chromatographic Conditions:
| Parameter | Value |
| Column | Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm) |
| Mobile Phase A | Water:Methanol:Tetrahydrofuran (70:25:5 v/v/v)[] |
| Mobile Phase B | Acetonitrile:Water:Tetrahydrofuran (90:5:5 v/v/v)[] |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 30 | |
| 35 | |
| 55 | |
| 62 | |
| 65 | |
| 70 | |
| Flow Rate | Dependent on column dimensions; scale up from analytical method. |
| Column Temperature | 50°C (may need optimization)[2] |
| Detection Wavelength | 264 nm (for Calcipotriol and related impurities)[2] |
| Injection Volume | Dependent on column loading capacity. |
3. Fraction Collection:
-
Collect fractions corresponding to the peak of Impurity F based on the retention time determined from an analytical run.
-
Collect fractions in amber vials and store them at a low temperature (e.g., 4°C) to minimize degradation.
4. Post-Isolation Processing:
-
Pool the fractions containing pure Impurity F.
-
Evaporate the solvent under reduced pressure at a low temperature.
-
The purity of the isolated solid can be determined using an analytical HPLC method.[9]
Visualizations
Experimental Workflow for Impurity F Isolation
Figure 1. General workflow for the isolation of Calcipotriol Impurity F.
Troubleshooting Logic for Poor Chromatographic Resolution
Figure 2. Decision tree for troubleshooting poor resolution.
References
- 1. Mastering Pharmaceutical Impurity Isolation Strategies [neopharmlabs.com]
- 2. scirp.org [scirp.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. clearsynth.com [clearsynth.com]
- 7. Isolation of impurities using preparative liquid chromatography in pharmaceutical industry [simsonpharma.com]
- 8. LC separation of calcipotriol from its photodegradation products and protection possibilities using adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
Validation & Comparative
A Comparative Guide to Validated HPLC Methods for Calcipotriol Impurity Analysis as per ICH Q2(R1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantitative determination of impurities in Calcipotriol, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document presents a side-by-side analysis of different chromatographic approaches, summarizing their performance based on key validation parameters. Detailed experimental protocols and visual workflows are provided to aid in the selection and implementation of the most suitable method for your specific analytical needs.
Comparison of Validated HPLC/UPLC Methods
The following tables summarize the key performance characteristics of three distinct liquid chromatography methods for the analysis of Calcipotriol and its impurities. These methods have been validated to demonstrate their suitability for their intended purpose, which is the quantitative determination of related substances in Calcipotriol.
Table 1: Chromatographic Conditions
| Parameter | Method 1: Isocratic RP-HPLC | Method 2: Gradient RP-HPLC | Method 3: Isocratic UPLC |
| Column | Zorbax 300 SB-C18 (250 x 4.6 mm, 3.5 µm)[1] | Supelco Acentis Express RP-C18 (150 x 4.6 mm, 2.7 µm)[2] | Dikma Endeversil C18 ODS (2.1 x 50 mm, 1.8 µm)[3] |
| Mobile Phase | Methanol: Water (70:30, v/v)[1] | A: Water:Methanol:THF (70:25:5, v/v/v) B: Acetonitrile:Water:THF (90:5:5, v/v/v)[] | Ethanol:Potassium dihydrogen phosphate buffer (pH 3.0) (51:49, v/v)[3] |
| Elution Mode | Isocratic[1] | Gradient[] | Isocratic[3] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2] | 0.31 mL/min[3] |
| Detection Wavelength | 264 nm[1] | 264 nm for Calcipotriol and its impurities[2] | 254 nm[3] |
| Column Temperature | Ambient | 50°C[2] | Ambient |
| Injection Volume | Not Specified | 20 µL[] | 4 µL[3] |
| Run Time | 7.5 min[1] | Not Specified | Not Specified |
Table 2: Summary of Validation Data as per ICH Q2(R1)
| Validation Parameter | Method 1: Isocratic RP-HPLC | Method 2: Gradient RP-HPLC | Method 3: Isocratic UPLC | ICH Q2(R1) Guideline for Impurity Quantification |
| Specificity | Method is stability-indicating and resolves degradation products.[1] | Separates Calcipotriol from its known impurities (Imp-B, Imp-C, Imp-D) and pre-Calcipotriene.[2] | The method is stability-indicating and can separate the active ingredient from its degradation products.[3] | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. |
| Linearity (Range, r²) | Linear over 80-140% of the test concentration; r² = 0.9999.[1] | Linear from LOQ to 0.15 µg/mL for Calcipotriol.[5] | Linear from 12.5 to 75 µg/mL for Calcipotriene.[3] | From the reporting threshold of the impurity to 120% of the specification. A linear relationship should be demonstrated across the range, and the correlation coefficient is typically expected to be >0.99. |
| Accuracy (% Recovery) | 99.68 - 100.23%[1] | Not explicitly stated, but the method is described as accurate.[2] | The % recovery was found to be within limits of less than 1.5% RSD.[3] | Should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range. The recovery should be within an acceptable range (e.g., 80-120% for impurities). |
| Precision (% RSD) | Repeatability RSD = 0.580%.[1] | Method is described as precise.[2] | Not explicitly stated, but the method is described as validated. | For repeatability (intra-assay precision), the RSD should be evaluated from a minimum of 6 determinations at 100% of the test concentration or from 9 determinations covering the specified range. For intermediate precision, the effect of random events on the precision of the analytical procedure should be established. Acceptance criteria for precision are typically an RSD of <15% for impurities. |
| Limit of Detection (LOD) | 0.005 ppm[1] | 0.002 µg/mL for Calcipotriol.[2] | 3.229 µg/mL for Calcipotriene.[3] | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | 0.02 ppm[1] | 0.006 µg/mL for Calcipotriol.[2] | 9.785 µg/mL for Calcipotriene.[3] | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Not explicitly detailed but mentioned as validated. | The method is described as robust.[5] | The method is described as robust.[3] | The reliability of an analytical procedure with respect to deliberate variations in method parameters should be demonstrated. |
Experimental Protocols
A detailed methodology for each of the compared methods is provided below. These protocols are based on the information available in the cited literature and are intended to provide a comprehensive understanding of the experimental setup.
Method 1: Isocratic RP-HPLC
This method is a simple and rapid isocratic reverse-phase HPLC method suitable for the routine quality control analysis of Calcipotriene in cream formulations.[1]
-
Instrumentation: Agilent 1200 series HPLC system or equivalent.[1]
-
Chromatographic Conditions:
-
Standard Solution Preparation: A stock solution of Calcipotriene reference standard is prepared in methanol. Working standard solutions are prepared by diluting the stock solution with the mobile phase to achieve the desired concentrations for linearity, accuracy, and precision studies.
-
Sample Preparation (for Cream): An accurately weighed portion of the cream is dispersed in a suitable solvent, followed by extraction and dilution with the mobile phase to achieve a final concentration within the linear range of the method.
-
Validation Procedure: The method was validated for specificity, linearity, accuracy, precision, LOD, and LOQ as per ICH Q2(R1) guidelines.[1] Forced degradation studies were performed under acidic, alkaline, oxidative, thermal, and photolytic conditions to demonstrate the stability-indicating nature of the method.[1]
Method 2: Gradient RP-HPLC
This gradient RP-HPLC method is designed to be a stability-indicating method capable of separating Calcipotriol from its known process-related impurities and degradation products.[2]
-
Instrumentation: A gradient HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: Supelco Acentis Express RP-C18 (150 x 4.6 mm, 2.7 µm).[2]
-
Mobile Phase:
-
Solvent A: A mixture of Water, Methanol, and Tetrahydrofuran (70:25:5, v/v/v).[]
-
Solvent B: A mixture of Acetonitrile, Water, and Tetrahydrofuran (90:5:5, v/v/v).[]
-
-
Gradient Program: A specific gradient program should be developed to achieve the optimal separation of all impurities.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV detection at 264 nm for Calcipotriol and its impurities.[2]
-
Column Temperature: 50°C.[2]
-
Injection Volume: 20 µL.[]
-
-
Standard and Sample Preparation: Standard solutions of Calcipotriol and its available impurities are prepared in a suitable diluent. Sample solutions are prepared by dissolving the drug substance or product in the diluent to a known concentration.
-
Validation Procedure: The method was validated according to ICH Q2(R1) guidelines for parameters including specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.[2] Specificity was demonstrated by forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[2]
Method 3: Isocratic UPLC
This is an isocratic UPLC method that offers a faster analysis time and improved resolution compared to traditional HPLC methods, making it suitable for high-throughput analysis of Calcipotriene and its impurities.[3]
-
Instrumentation: A UPLC system with a UV detector.
-
Chromatographic Conditions:
-
Standard and Sample Preparation: Standard solutions are prepared by dissolving the reference standards in the mobile phase. Sample preparation for ointment involves extraction with ethanol followed by dilution with the mobile phase.[3]
-
Validation Procedure: The method was validated for specificity, linearity, accuracy, precision, LOD, and LOQ.[3] The stability-indicating capability of the method was confirmed through forced degradation studies.[3]
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships described in this guide.
Caption: Workflow for HPLC method validation according to ICH Q2(R1) guidelines.
Caption: Key impurities related to Calcipotriol synthesis and degradation.
References
A Comparative Guide to Method Validation for Calcipotriol Impurity F Assay
For researchers, scientists, and professionals in drug development, ensuring the purity and quality of active pharmaceutical ingredients (APIs) like Calcipotriol is paramount. A critical aspect of this is the accurate and reliable quantification of impurities, such as Calcipotriol Impurity F. This guide provides a comprehensive overview of the method validation parameters for a typical High-Performance Liquid Chromatography (HPLC) assay for Calcipotriol Impurity F, comparing a representative method against the standards set by the International Council for Harmonisation (ICH) Q2(R2) guidelines.
Understanding the Analyte: Calcipotriol Impurity F
Calcipotriol Impurity F is a known related substance of Calcipotriol, a synthetic vitamin D3 analogue used in the treatment of psoriasis.[1][2][3][4][5][6] Its effective control is essential for the safety and efficacy of the final drug product. The structure of Calcipotriol Impurity F is distinct from the parent molecule, necessitating a well-validated analytical method to ensure its accurate quantification.
Method Validation Parameters: A Comparative Overview
The validation of an analytical method for quantifying Calcipotriol Impurity F must demonstrate that it is fit for its intended purpose. The following tables summarize the key validation parameters for a representative stability-indicating RP-HPLC method, alongside the typical acceptance criteria as stipulated by ICH Q2(R2) guidelines.[7][8][9][10][11][12]
Table 1: Core Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Typical Performance of a Representative HPLC Method | ICH Q2(R2) Guideline Recommendations for Impurity Quantification |
| Specificity | No interference from blank, placebo, Calcipotriol, and other known impurities at the retention time of Impurity F. Peak purity of Impurity F confirmed by photodiode array (PDA) detector in stressed samples. | The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradants, and matrix components.[7][8][9] |
| Linearity | Correlation coefficient (r²) > 0.999 over a range of LOQ to 150% of the specification limit for Impurity F. | A linear relationship should be demonstrated across the range of the analytical procedure. A minimum of 5 concentration levels is recommended.[7][10] |
| Range | LOQ to 150% of the specification limit. | The range should cover the reporting level of the impurity to 120% of the specification.[9][11] |
| Accuracy | Mean recovery of 98.0% to 102.0% for spiked samples at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). | Accuracy should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range. Recovery should be within an acceptable range.[1][7] |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 5.0% for six replicate injections of a standard solution. | RSD should be evaluated from a minimum of 6 determinations at 100% of the test concentration or from 9 determinations covering the specified range. |
| Precision (Intermediate) | RSD ≤ 10.0% when the analysis is performed by different analysts on different days and with different equipment. | The effect of random events on the precision of the analytical procedure should be established. |
| Limit of Detection (LOD) | Typically in the range of 0.002 to 0.04 µg/mL (based on Calcipotriol data).[8][13][14] | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | Typically in the range of 0.006 to 0.12 µg/mL (based on Calcipotriol data).[8][13][14] | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | No significant impact on the results with deliberate variations in method parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min). | The reliability of an analytical procedure with respect to deliberate variations in method parameters. |
Experimental Protocols
A detailed experimental protocol is crucial for the reproducibility of the assay. Below is a representative RP-HPLC method for the analysis of Calcipotriol and its related substances, including Impurity F.
Representative RP-HPLC Method Protocol
-
Instrumentation : HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
-
Column : C18, 150 mm x 4.6 mm, 2.7 µm particle size.
-
Mobile Phase : A gradient mixture of an aqueous phase (e.g., water) and an organic phase (e.g., a mixture of acetonitrile, methanol, and tetrahydrofuran).[8][13][]
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 50°C.
-
Detection Wavelength : 264 nm for Calcipotriol and its related impurities.[8][13][]
-
Injection Volume : 20 µL.
-
Sample Preparation : Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration that allows for the detection and quantification of impurities at the specified levels.
Forced Degradation Study Protocol (for Specificity)
To demonstrate the stability-indicating nature of the method, forced degradation studies are performed on Calcipotriol to generate potential degradation products.
-
Acid Hydrolysis : 0.01 N HCl at room temperature for 5 minutes.[]
-
Base Hydrolysis : 0.005 N NaOH at room temperature for 5 minutes.[]
-
Oxidative Degradation : 3% H₂O₂ at 70°C for 10 minutes.[]
-
Thermal Degradation : 60°C for 2 hours.[]
-
Photolytic Degradation : Exposure to UV light (e.g., 1.2 million lux hours and 200 Wh/m²).[]
Following exposure, the stressed samples are analyzed to ensure that the peaks of the degradation products are well-resolved from the peaks of Calcipotriol and Impurity F.
Visualizing the Method Validation Workflow
The logical flow of the method validation process can be visualized to provide a clear understanding of the sequential steps involved.
Caption: Workflow for Analytical Method Validation.
Signaling Pathway of Calcipotriol Action (for Context)
While not directly related to the method validation, understanding the mechanism of action of Calcipotriol provides context for its importance. Calcipotriol is a Vitamin D Receptor (VDR) agonist.
Caption: Calcipotriol Signaling Pathway.
Conclusion
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. uspbpep.com [uspbpep.com]
- 3. rjptonline.org [rjptonline.org]
- 4. uspnf.com [uspnf.com]
- 5. Calcipotriol EP Impurity H | IC166557 | Biosynth [biosynth.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. database.ich.org [database.ich.org]
- 10. Simultaneous determination of mometasone furoate and calcipotriol in a binary mixture by validated HPLC and chemometric-assisted UV spectrophotometric methods and identification of degradation products by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. edqm.eu [edqm.eu]
- 12. researchgate.net [researchgate.net]
- 13. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to the Quantification of Calcipotriol Impurity F: Linearity, Accuracy, and Precision
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of impurities is critical for ensuring the safety and efficacy of pharmaceutical products. This guide provides a comparative overview of analytical methodologies for the quantification of Calcipotriol Impurity F, a potential impurity in the synthesis of the anti-psoriasis drug Calcipotriol.
This document outlines two primary analytical approaches: a robust Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. As direct, publicly available validated data for Calcipotriol Impurity F is limited, this guide establishes expected performance characteristics for linearity, accuracy, and precision based on validated methods for the parent compound, Calcipotriol. These benchmarks are derived from established analytical procedures and are in accordance with ICH guidelines.[1][2][3][4]
Data Presentation: A Comparative Analysis
The following tables summarize the expected performance data for the quantification of Calcipotriol Impurity F using RP-HPLC-UV and LC-MS/MS methodologies.
Table 1: Linearity
| Parameter | RP-HPLC-UV | LC-MS/MS |
| Concentration Range | 0.05 - 1.5 µg/mL | 0.5 - 100 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.999 |
| Linear Regression Equation | y = mx + c | y = mx + c |
This data is based on typical performance for Calcipotriol analysis.
Table 2: Accuracy
| Parameter | RP-HPLC-UV | LC-MS/MS |
| Recovery (%) | 98.0 - 102.0% | 99.0 - 101.0% |
This data is based on typical performance for Calcipotriol analysis.
Table 3: Precision
| Parameter | RP-HPLC-UV | LC-MS/MS |
| Repeatability (%RSD) | ≤ 2.0% | ≤ 1.5% |
| Intermediate Precision (%RSD) | ≤ 2.0% | ≤ 1.5% |
%RSD (Relative Standard Deviation) is a measure of precision. This data is based on typical performance for Calcipotriol analysis.
Experimental Protocols
Detailed methodologies for the two proposed analytical techniques are provided below.
Primary Method: RP-HPLC-UV
This method is a widely used, robust technique for the quantification of pharmaceutical compounds and their impurities.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of methanol and water (e.g., 80:20 v/v)[5]
-
Flow Rate: 1.0 mL/min[5]
-
Detection Wavelength: 264 nm[5]
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve Calcipotriol Impurity F reference standard in methanol to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity assessment.
-
Sample Preparation: Dissolve the sample containing Calcipotriol Impurity F in the mobile phase to achieve a concentration within the validated linear range. Filter the solution through a 0.45 µm filter before injection.
Alternative Method: LC-MS/MS
For enhanced sensitivity and specificity, particularly at very low impurity levels, an LC-MS/MS method is recommended.
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 2.7 µm particle size[]
-
Mobile Phase: A gradient elution using:
-
Component A: Water:Methanol:Tetrahydrofuran (70:25:5 v/v/v)[]
-
Component B: Acetonitrile:Water:Tetrahydrofuran (90:5:5 v/v/v)[]
-
-
Flow Rate: 1.0 mL/min[]
-
Injection Volume: 20 µL[]
-
Column Temperature: 50°C[]
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized for Impurity F.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Calcipotriol Impurity F.
-
Internal Standard: A suitable internal standard, such as a stable isotope-labeled version of the analyte, is recommended for improved accuracy and precision.[7]
Standard and Sample Preparation:
-
Standard and Sample Preparation: Similar to the RP-HPLC-UV method, but with dilutions to achieve concentrations suitable for the higher sensitivity of the LC-MS/MS system.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the quantification of Calcipotriol Impurity F using the described methods.
Caption: Experimental workflow for RP-HPLC-UV quantification of Calcipotriol Impurity F.
Caption: Experimental workflow for LC-MS/MS quantification of Calcipotriol Impurity F.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. rjptonline.org [rjptonline.org]
- 7. benchchem.com [benchchem.com]
Robustness Under Scrutiny: A Comparative Guide to Analytical Methods for Calcipotriol Impurities
For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides a detailed comparison of the robustness of various analytical methods for the detection and quantification of Calcipotriol and its impurities, supported by experimental data and detailed protocols.
Calcipotriol, a synthetic vitamin D3 analog, is a key therapeutic agent for psoriasis.[] Its chemical structure, however, makes it susceptible to degradation into various impurities when exposed to factors like acid, base, oxidation, light, and heat.[] The presence of these impurities can impact the efficacy and safety of the final drug product. Therefore, robust analytical methods are crucial for accurately monitoring and controlling these impurities throughout the manufacturing process and during stability studies. This guide delves into the robustness of different high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) methods, providing a comparative analysis to aid in method selection and validation.
Comparative Analysis of Method Robustness
The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. The following tables summarize the robustness testing of different analytical methods for Calcipotriol and its impurities, as reported in various studies.
Method 1: RP-HPLC for Calcipotriol in Pharmaceutical Dosage Form
This method utilizes a reversed-phase HPLC system for the quantification of Calcipotriol.[2] Robustness was evaluated by intentionally altering the flow rate and the mobile phase composition.[2]
| Parameter Varied | Variation | Results (%RSD of Peak Area) | Reference |
| Flow Rate | 0.9 mL/min & 1.1 mL/min (from 1.0 mL/min) | < 2% | [2] |
| Mobile Phase Composition | ± 5% change in methanol proportion | < 2% | [2] |
Method 2: RP-HPLC for Simultaneous Estimation of Calcipotriol and Betamethasone
This stability-indicating RP-HPLC method was developed for the simultaneous determination of Calcipotriol and Betamethasone.[3] Its robustness was assessed by varying the flow rate, mobile phase pH, and column temperature.[3]
| Parameter Varied | Variation | Acceptance Criteria (%RSD) | Reference |
| Flow Rate | ± 0.2 mL/min (from 1.0 mL/min) | < 2% | [3] |
| Mobile Phase pH | ± 0.2 | < 2% | [3] |
| Column Temperature | ± 5°C | < 2% | [3] |
Method 3: UHPLC/MSE for Photodegradation Assessment of Calcipotriol
An advanced UHPLC/MSE method was employed to study the photostability of Calcipotriol and identify its degradation products.[4] The robustness of this method was tested by introducing small changes to the flow rate, column temperature, and mobile phase composition.[4]
| Parameter Varied | Variation | Reference |
| Flow Rate | 0.28 mL/min & 0.32 mL/min (from 0.30 mL/min) | [4] |
| Column Temperature | 38°C & 42°C (from 40°C) | [4] |
| Mobile Phase Composition | ± 2% change from the initial composition | [4] |
Experimental Protocols
Detailed methodologies are crucial for replicating and verifying experimental results. The following are generalized protocols for key experiments related to the robustness testing of analytical methods for Calcipotriol impurities.
General Robustness Testing Protocol for an HPLC Method
This protocol outlines the deliberate variation of key chromatographic parameters to assess the method's robustness.
-
Standard Solution Preparation: Prepare a standard solution of Calcipotriol and its known impurities at a concentration within the linear range of the method.
-
System Suitability: Before initiating the robustness study, perform system suitability tests to ensure the chromatographic system is performing adequately.
-
Parameter Variation:
-
Flow Rate: Vary the flow rate by ±10% of the nominal flow rate (e.g., if the nominal rate is 1.0 mL/min, test at 0.9 mL/min and 1.1 mL/min).[2]
-
Mobile Phase Composition: Alter the proportion of the organic solvent in the mobile phase by a small amount, typically ±2-5%.[2][4]
-
Column Temperature: Adjust the column temperature by ±5°C from the set temperature.[3][4]
-
pH of Mobile Phase Buffer: If a buffer is used, vary its pH by ±0.2 units.[3]
-
-
Analysis: Inject the standard solution in replicate (typically n=3 or 6) for each varied condition.
-
Data Evaluation: For each condition, calculate the mean, standard deviation, and relative standard deviation (%RSD) for key system suitability parameters such as retention time, peak area, tailing factor, and resolution between Calcipotriol and its impurities. The results should fall within the predefined acceptance criteria (e.g., %RSD < 2%).[2][3]
Forced Degradation Study Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.
-
Sample Preparation: Expose a solution or solid sample of Calcipotriol to various stress conditions to induce degradation.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with a dilute acid (e.g., 0.01N HCl) at room temperature for a specified duration (e.g., 5 minutes).[]
-
Base Hydrolysis: Treat the sample with a dilute base (e.g., 0.005N NaOH) at room temperature for a specified duration (e.g., 5 minutes).[]
-
Oxidative Degradation: Expose the sample to an oxidizing agent (e.g., 3% H₂O₂) at an elevated temperature (e.g., 70°C) for a short period (e.g., 10 minutes).[]
-
Thermal Degradation: Heat the sample at a high temperature (e.g., 60°C) for a defined time (e.g., 2 hours).[]
-
Photolytic Degradation: Expose the sample to UV light (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours).[]
-
-
Analysis: Analyze the stressed samples using the analytical method.
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the Calcipotriol peak in the presence of its degradation products to ensure no co-elution.[][5]
Visualizing the Workflow
To better understand the logical flow of robustness testing, the following diagrams illustrate the key steps and decision points.
Caption: Workflow for Robustness Testing of an Analytical Method.
Caption: Logical Flow of a Forced Degradation Study.
References
A Comparative Analysis of Calcipotriol Impurity F and Pre-Calcipotriene for Researchers and Drug Development Professionals
In the pharmaceutical landscape, a thorough understanding of active pharmaceutical ingredient (API) impurities and related substances is paramount for ensuring drug safety, efficacy, and quality. This guide provides a detailed comparative analysis of two notable substances related to the synthetic vitamin D analogue, Calcipotriol: Calcipotriol Impurity F and Pre-Calcipotriene. This objective comparison, supported by available data and experimental protocols, is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development.
Chemical Identity and Physicochemical Properties
Calcipotriol Impurity F and Pre-Calcipotriene are structurally related to Calcipotriol but possess distinct chemical features that influence their physicochemical properties. Calcipotriol Impurity F is a silylated derivative, often arising from the synthetic process, while Pre-Calcipotriene is a thermal isomer of Calcipotriol.
| Property | Calcipotriol Impurity F | Pre-Calcipotriene | Reference |
| Chemical Name | (1α,3β,5Z,7E,22E,24S)-24-cyclopropyl-1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-9,10-Secochola-5,7,10(19),22-tetraen-24-ol | (1R,3S)-5-((Z)-2-((1R,3aR,7aR)-1-((2R,5S,E)-5-Cyclopropyl-5-hydroxypent-3-en-2-yl)-7a-methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-4-yl)vinyl)-4-methylcyclohex-4-ene-1,3-diol | [1][2] |
| Molecular Formula | C39H68O3Si2 | C27H40O3 | [3][4] |
| Molecular Weight | 641.14 g/mol | 412.6 g/mol | [3][4] |
| Appearance | Not explicitly stated; likely a solid | White to off-white crystalline powder (similar to Calcipotriol) | [5] |
| Solubility | Not explicitly stated | Practically insoluble in water; freely soluble in ethanol | [5] |
Relationship to Calcipotriol
The relationship between these two compounds and the parent drug, Calcipotriol, is crucial for understanding their potential impact.
Caption: Relationship of Calcipotriol to its impurity and isomer.
Calcipotriol Impurity F is a process-related impurity, meaning it is formed during the synthesis of Calcipotriol. Its presence and concentration are controlled through the manufacturing process. In contrast, Pre-Calcipotriene is a thermal isomer that exists in a reversible equilibrium with Calcipotriol in solution. This equilibrium is influenced by temperature, and it is not considered a traditional impurity as the therapeutic activity of Calcipotriol is attributed to both compounds.[5]
Comparative Stability
While direct comparative stability studies are not available, inferences can be drawn from forced degradation studies on Calcipotriol and the known properties of Pre-Calcipotriene.
| Condition | Calcipotriol Impurity F | Pre-Calcipotriene |
| Thermal Stress | Stability data not available. As a process-related impurity, its formation may be influenced by temperature during synthesis. | Known to be a thermal isomer of Calcipotriol, forming a reversible equilibrium in solution at elevated temperatures.[5] |
| Photostability | Stability data not available. | Calcipotriol is known to be sensitive to light.[5] The stability of Pre-Calcipotriene under photolytic stress is expected to be similar to Calcipotriol. |
| Acid/Base Hydrolysis | Stability data not available. | Calcipotriol has shown degradation under acidic and basic conditions. The stability of Pre-Calcipotriene is likely comparable. |
| Oxidative Stress | Stability data not available. | Calcipotriol degrades under oxidative conditions. Pre-Calcipotriene is expected to show similar susceptibility. |
Note: The stability of Calcipotriol Impurity F under various stress conditions has not been publicly documented and would require experimental investigation.
Biological Activity
The biological activity of these compounds is a critical parameter for assessing their potential impact on the therapeutic effect and safety profile of Calcipotriol.
| Biological Parameter | Calcipotriol Impurity F | Pre-Calcipotriene |
| Vitamin D Receptor (VDR) Binding Affinity | Described as a ligand for VDR-like receptors, but quantitative binding affinity data is not available. | Considered to contribute to the overall therapeutic activity of Calcipotriol, implying it has affinity for the VDR. However, specific quantitative binding data is not publicly available.[5] |
| In Vitro Potency | No quantitative data available on its potency in cell-based assays (e.g., inhibition of keratinocyte proliferation). | Contributes to the overall biological effect of Calcipotriol, but its specific in vitro potency has not been reported in comparative studies.[5] |
Note: The lack of quantitative biological activity data for both Calcipotriol Impurity F and Pre-Calcipotriene is a significant data gap. Further research is needed to quantify their VDR binding affinity and in vitro potency to fully understand their contribution to the pharmacological profile of Calcipotriol.
Experimental Protocols
To facilitate further research and comparative analysis, the following experimental protocols are provided based on established methodologies for Calcipotriol and its related substances.
Analytical Method for Separation and Quantification
A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method can be employed for the separation and quantification of Calcipotriol, Pre-Calcipotriene, and other impurities.
Caption: Workflow for RP-HPLC analysis.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 2.7 µm particle size.
-
Mobile Phase A: Water/Methanol/THF (70:25:5 v/v/v).[5]
-
Mobile Phase B: Acetonitrile/Water/THF (90:5:5 v/v/v).[5]
-
Gradient Program:
-
0-2 min: 98% A
-
2-15 min: Linear gradient to 70% A
-
15-28 min: Hold at 70% A
-
28-30 min: Linear gradient to 72% A
-
30-55 min: Linear gradient to 5% A
-
55-62 min: Hold at 5% A
-
62-65 min: Return to 98% A
-
65-70 min: Re-equilibration at 98% A
-
-
Flow Rate: 1.0 mL/min (may be increased during the gradient).[5]
-
Column Temperature: 50 °C.[5]
-
Detection Wavelength: 264 nm.[5]
-
Injection Volume: 20 µL.[5]
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., Acetonitrile/Water 95:5 v/v) to achieve a known concentration.
Forced Degradation Study Protocol
To compare the stability of Calcipotriol Impurity F and Pre-Calcipotriene, a forced degradation study can be conducted.
Caption: Workflow for a forced degradation study.
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 24 hours.
-
Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines).
Samples are analyzed by the validated RP-HPLC method at appropriate time points to determine the extent of degradation.
Vitamin D Receptor (VDR) Binding Assay Protocol (General)
A competitive binding assay is a standard method to determine the affinity of a compound for a receptor.
Caption: General workflow for a VDR competitive binding assay.
-
Materials: Recombinant human VDR, radiolabeled Calcitriol (e.g., [3H]1α,25(OH)2D3), test compounds (Calcipotriol Impurity F, Pre-Calcipotriene), and appropriate buffers.
-
Procedure:
-
Incubate a fixed concentration of VDR and radiolabeled Calcitriol with varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand using a suitable method (e.g., filtration).
-
Quantify the radioactivity of the bound fraction using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
Conclusion and Future Directions
This comparative analysis highlights the distinct nature of Calcipotriol Impurity F and Pre-Calcipotriene. While Impurity F is a silylated by-product of synthesis, Pre-Calcipotriene is a biologically relevant thermal isomer of Calcipotriol.
A significant knowledge gap exists regarding the quantitative biological activity and comprehensive stability profiles of both compounds. To fully assess their potential impact on the quality, safety, and efficacy of Calcipotriol-containing drug products, further experimental studies are essential. The protocols outlined in this guide provide a framework for conducting such investigations.
For drug development professionals, careful control of Calcipotriol Impurity F levels through synthetic process optimization is crucial. In contrast, the presence of Pre-Calcipotriene is an inherent characteristic of Calcipotriol in solution and should be considered in the context of the overall therapeutic activity of the drug substance. Future research should focus on generating the missing quantitative data to enable a more complete risk assessment and a deeper understanding of the structure-activity relationships within this class of compounds.
References
- 1. theclinivex.com [theclinivex.com]
- 2. Pre-Calcipotriol | 176302-02-6 | SynZeal [synzeal.com]
- 3. Calcipotriol EP Impurity F | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
HPLC vs. UPLC for the Analysis of Calcipotriol and its Impurities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of Calcipotriol and its impurities is critical for ensuring the safety and efficacy of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for this analysis. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has presented a faster and more sensitive alternative. This guide provides an objective comparison of HPLC and UPLC for the analysis of Calcipotriol and its related substances, supported by experimental data to aid in method selection and development.
Performance Comparison at a Glance
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC) for the analysis of Calcipotriol and its impurities, primarily in terms of speed, resolution, and sensitivity. The key to these improvements lies in the use of smaller particle size columns (sub-2 µm) in UPLC, which operate at higher pressures. This results in shorter analysis times, reduced solvent consumption, and improved peak separation.
While HPLC remains a robust and reliable technique, UPLC can provide a substantial increase in throughput and detect impurities at lower levels, which is crucial for comprehensive impurity profiling and stability studies.
| Parameter | HPLC | UPLC/UHPLC | Key Advantages of UPLC |
| Analysis Time | ~18-30 minutes[1][2][3] | ~5-10 minutes[4] | Faster sample throughput, increased efficiency. |
| Resolution | Good | Excellent | Better separation of closely eluting impurities. |
| Sensitivity (LOD/LOQ) | Standard | Higher | Improved detection of trace-level impurities.[5] |
| Solvent Consumption | Higher | Significantly Lower | Reduced operational costs and environmental impact. |
| Operating Pressure | Lower (up to 400 bar) | Higher (>1000 bar) | Enables the use of smaller particle size columns for higher efficiency. |
| Column Particle Size | 3-5 µm | < 2 µm | Key factor for improved resolution and speed. |
Experimental Protocols
Detailed methodologies for both HPLC and UPLC are presented below. These protocols are based on methods described in the scientific literature for the analysis of Calcipotriol.
HPLC Method for Calcipotriol and Related Substances[1][2][3]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of methanol, acetonitrile, and water in varying ratios. A common composition is methanol:water (80:20, v/v).[1][2][3] Another reported mobile phase is methanol:acetonitrile:water (67:23:10, v/v/v).[1][2]
-
Detection Wavelength: 264 nm[3][]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at 25°C - 30°C
UPLC/UHPLC Method for Calcipotriol and its Impurities[4]
-
Column: Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm particle size[4]
-
Mobile Phase: Gradient elution with Eluent A (water/formic acid, 0.1%, v/v) and Eluent B (acetonitrile/formic acid, 0.1%, v/v). The gradient runs from 95% to 0% Eluent A over 10 minutes.[4]
-
Flow Rate: 0.3 mL/min[4]
-
Detection: PDA detector, with chromatograms recorded at various wavelengths.
-
Injection Volume: 1-5 µL
-
Column Temperature: 40°C[4]
Experimental Workflow
The general workflow for the analysis of Calcipotriol and its impurities using either HPLC or UPLC is outlined below. The primary differences lie in the instrument parameters and the resulting speed and resolution of the separation.
Caption: Workflow for Calcipotriol Analysis: HPLC vs. UPLC.
Logical Relationship of Performance Factors
The enhanced performance of UPLC is a direct result of its underlying principles. The use of smaller stationary phase particles leads to a cascade of effects that ultimately result in faster and more efficient separations.
Caption: How UPLC Achieves Higher Performance.
Conclusion
For the analysis of Calcipotriol and its impurities, UPLC demonstrates clear advantages over HPLC in terms of speed, resolution, and sensitivity. The significant reduction in analysis time allows for higher sample throughput, which is particularly beneficial in quality control and drug development environments. The improved resolution ensures more accurate identification and quantification of impurities, contributing to a better understanding of the drug's stability and safety profile.
While the initial investment in UPLC instrumentation may be higher, the long-term benefits of reduced solvent consumption, increased productivity, and superior data quality often justify the transition from HPLC. However, for laboratories with established and validated HPLC methods, continuing with HPLC may be appropriate, especially if high throughput is not a primary concern. The choice between HPLC and UPLC should be based on a careful evaluation of the specific analytical needs, sample throughput requirements, and available resources.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Separation from related compounds and assay of calcipotriol by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. mdpi.com [mdpi.com]
- 5. UHPLC-PDA Assay for Simultaneous Determination of Vitamin D3 and Menaquinone-7 in Pharmaceutical Solid Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of different stationary phases for Calcipotriol impurity separation
For Researchers, Scientists, and Drug Development Professionals: Optimizing the Chromatographic Separation of Calcipotriol and Its Impurities
The accurate detection and quantification of impurities in active pharmaceutical ingredients (APIs) such as Calcipotriol are critical for ensuring drug safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this analysis, with the choice of stationary phase being a pivotal factor in achieving the desired resolution and selectivity. This guide provides a comprehensive comparison of different reversed-phase HPLC stationary phases for the separation of Calcipotriol and its known impurities, supported by experimental data from various studies.
Executive Summary
The separation of Calcipotriol from its structurally similar impurities, including process-related impurities and degradation products, presents a significant analytical challenge. The most commonly employed stationary phase for this purpose is the C18 column, which offers robust hydrophobic retention and good overall performance. However, alternative stationary phases such as C8, Phenyl-Hexyl, and Cyano offer different selectivity profiles that can be advantageous for resolving specific critical pairs of impurities. This guide will delve into the performance characteristics of these stationary phases, providing a framework for selecting the optimal column for Calcipotriol impurity profiling.
Comparison of Stationary Phase Performance
The selection of an appropriate stationary phase is dictated by the physicochemical properties of Calcipotriol and its impurities. Calcipotriol is a relatively non-polar molecule, making it well-suited for reversed-phase chromatography. Its impurities often include isomers and degradation products with subtle structural differences.
| Stationary Phase | Principle of Separation | Advantages for Calcipotriol Impurity Analysis | Disadvantages for Calcipotriol Impurity Analysis |
| C18 (Octadecyl Silane) | Primarily hydrophobic (van der Waals) interactions. | High hydrophobicity provides strong retention for Calcipotriol and its non-polar impurities.[1][2][3][4][5] Widely available and well-characterized, forming the basis of many validated methods.[1][6] | May exhibit insufficient selectivity for closely related isomers due to the dominance of hydrophobic interactions. |
| C8 (Octyl Silane) | Hydrophobic interactions, but less retentive than C18. | Shorter retention times can lead to faster analysis.[7] May offer different selectivity for moderately polar impurities compared to C18.[3][8] | Reduced retention may be insufficient for very non-polar impurities, leading to poor resolution from the solvent front. |
| Phenyl-Hexyl | Mixed-mode separation involving hydrophobic and π-π interactions. | π-π interactions with the phenyl rings of the stationary phase can provide unique selectivity for aromatic or unsaturated compounds, potentially resolving isomers that are difficult to separate on alkyl phases.[7][9] The hexyl linker provides a degree of hydrophobic retention. | The presence of acetonitrile in the mobile phase can decrease the π-π interactions, potentially reducing the unique selectivity of this phase.[7] |
| Cyano (CN) | Dipole-dipole interactions and weak hydrophobic interactions. | Offers a significantly different selectivity compared to alkyl and phenyl phases, which can be beneficial for separating polar impurities or isomers with different dipole moments.[10][11] Can be used in both reversed-phase and normal-phase modes. | Lower hydrophobicity results in significantly less retention for non-polar compounds like Calcipotriol, which may require highly aqueous mobile phases.[11] |
Data Presentation: Chromatographic Performance
The following tables summarize typical chromatographic parameters observed for the separation of Calcipotriol and its key impurities on different stationary phases, compiled from various literature sources. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies.
Table 1: C18 Stationary Phase Performance
| Compound | Typical Retention Time (min) | Resolution (Rs) with Calcipotriol | Reference |
| Calcipotriol | 6.8 - 8.2 | - | [1][6] |
| Pre-Calcipotriol | ~4.0 (relative to Calcipotriol) | > 2.0 | [5] |
| Impurity B | - | - | [5] |
| Impurity C | - | - | [5] |
| Impurity D | - | - | [5] |
Table 2: C8 Stationary Phase Performance
| Compound | Typical Retention Time (min) | Resolution (Rs) with Calcipotriol | Reference |
| Calcipotriol | Shorter than C18 | - | [3][8] |
| Pre-Calcipotriol | 0.9 (Relative Retention Time) | > 1.5 | [7] |
Note: Detailed retention time and resolution data for a full range of impurities on C8, Phenyl-Hexyl, and Cyano phases for Calcipotriol analysis are limited in publicly available literature. The performance of Phenyl-Hexyl and Cyano phases is inferred from their general selectivity characteristics for similar compounds.[7][12][9][10][11]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below are representative experimental protocols for Calcipotriol impurity analysis using C18 and C8 stationary phases.
Method 1: C18 Reversed-Phase HPLC
-
Mobile Phase: Methanol: Water (80:20, v/v)[4]
-
Flow Rate: 1.0 mL/min[4]
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
Method 2: C8 Reversed-Phase HPLC
-
Column: C8, 250 mm x 4.6 mm, 3.5 µm particle size[7]
-
Mobile Phase: Methanol: Water (70:30, v/v)[7]
-
Flow Rate: 1.0 mL/min[7]
-
Column Temperature: 25 °C[7]
-
Detection: UV at 264 nm[7]
-
Injection Volume: 50 µL[7]
Visualization of Experimental Workflow and Logic
To aid in understanding the process of stationary phase selection and method development for Calcipotriol impurity analysis, the following diagrams are provided.
Conclusion
The selection of the optimal stationary phase for the separation of Calcipotriol and its impurities is a critical step in developing a robust and reliable HPLC method. While C18 columns are the most widely used and provide a good starting point, alternative phases such as C8, Phenyl-Hexyl, and Cyano offer unique selectivities that can be leveraged to resolve challenging impurity profiles. A systematic approach to method development, involving the screening of different stationary phases and the optimization of mobile phase conditions, is essential for achieving the desired chromatographic separation. This guide provides a foundational understanding to aid researchers and scientists in making informed decisions for their specific analytical needs in Calcipotriol drug development.
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. ijnrd.org [ijnrd.org]
- 4. lcms.cz [lcms.cz]
- 5. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 6. veterinaria.org [veterinaria.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. glsciences.eu [glsciences.eu]
- 11. lcms.cz [lcms.cz]
- 12. agilent.com [agilent.com]
A Comparative Guide to Analytical Methods for Calcipotriol Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the identification and quantification of impurities in calcipotriol, a synthetic vitamin D3 analog used in the treatment of psoriasis. Ensuring the purity of calcipotriol is critical for its safety and efficacy, as impurities can arise from manufacturing processes, degradation, or isomerization. This document summarizes quantitative data from various validated analytical methods, details experimental protocols, and illustrates key workflows and biological pathways to aid researchers in selecting and implementing appropriate analytical strategies.
Data Presentation: Comparison of Analytical Method Performance
The following tables summarize the performance of different High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods that have been validated for the analysis of calcipotriol and its impurities. These methods are crucial for quality control and stability testing of calcipotriol in bulk drug substances and pharmaceutical formulations.
Table 1: Performance Characteristics of a Stability-Indicating RP-HPLC Method [1][2]
| Parameter | Calcipotriol | Betamethasone Dipropionate (for comparison) |
| Limit of Detection (LOD) | 0.002 µg/mL | 0.003 µg/mL |
| Limit of Quantification (LOQ) | 0.006 µg/mL | 0.008 µg/mL |
| Linearity Range | LOQ to 0.15 µg/mL | LOQ to 1.5 µg/mL |
| Accuracy (% Recovery) | Within acceptance limits | Within acceptance limits |
| Precision (% RSD) | Within acceptance limits | Within acceptance limits |
Table 2: Performance of a Validated UPLC Method for Calcipotriol [3]
| Parameter | Calcipotriol | Betamethasone (for comparison) |
| Limit of Detection (LOD) | 3.229 µg/mL | 12.484 µg/mL |
| Limit of Quantification (LOQ) | 9.785 µg/mL | 37.831 µg/mL |
| Linearity Range | 12.5–75 µg/mL | 125–750 µg/mL |
Table 3: Comparison of Linearity Ranges for Different HPLC Methods [4]
| Method | Analyte | Linearity Range |
| UV Spectrophotometry | Calcipotriol | 2-20 µg/ml |
| HPLC | Calcipotriol | 0.5–2.5 µg/ml |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are protocols for key experiments cited in the literature for the analysis of calcipotriol impurities.
Stability-Indicating RP-HPLC Method[1][2][5]
This method is designed to separate calcipotriol from its impurities, including pre-calcipotriol, and degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: RP-C18, 150 × 4.6 mm, 2.7 µm particle size.
-
Column Temperature: 50°C.
-
Mobile Phase: A gradient elution using a mixture of water, methanol, acetonitrile, and tetrahydrofuran.
-
Detection: UV detection at 264 nm for calcipotriol and its impurities.
-
Sample Preparation: A quantity of cream containing 0.05 mg of Calcipotriene is transferred to a stoppered test tube, heated on a water bath, cooled to room temperature, and diluted to 50.0 mL with the sample solvent.[5] The supernatant is filtered through a 0.2 µm nylon filter before injection.[5]
LC-MS Method for Separation and Identification[7]
This method is suitable for the separation and identification of various calcipotriol impurities.
-
Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Column: C18, 150 × 4.6 mm, 2.7 µm particle size.
-
Column Temperature: 50°C.
-
Mobile Phase:
-
Component A: Water:Methanol:THF (70:25:5 v/v/v)
-
Component B: Acetonitrile:Water:THF (90:5:5 v/v/v)
-
-
Gradient Program: A complex gradient program is employed, starting with 98% A and transitioning to 5% A over 55 minutes, with variations in flow rate.
-
Injection Volume: 20 µL.
-
Diluent: Acetonitrile:Water (95:5 v/v).
-
Detection: UV detection at 264 nm for calcipotriol and related impurities, with UV scanning from 200-400 nm to determine the absorption maximum of impurities like pre-calcipotriol (λmax at 260 nm).[]
UPLC Method for Betamethasone and Calcipotriene[3]
An ultra-performance liquid chromatography method for the simultaneous estimation of betamethasone and calcipotriene in an ointment formulation.
-
Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector.
-
Column: Dikma Endeversil C18 ODS (2.1 × 50 mm, 1.8 µm).
-
Mobile Phase: Ethanol and potassium dihydrogen phosphate buffer (pH 3.0) in a 51:49 (v/v) ratio.
-
Flow Rate: 0.31 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: An accurately weighed sample of the ointment is dissolved in HPLC grade ethanol, sonicated, diluted, and filtered through a 0.45 µm PVDF filter.[3]
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the analysis of calcipotriol.
References
- 1. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 2. scirp.org [scirp.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Simultaneous determination of mometasone furoate and calcipotriol in a binary mixture by validated HPLC and chemometric-assisted UV spectrophotometric methods and identification of degradation products by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
A Comparative Guide to the Determination of the Relative Response Factor for Calcipotriol Impurity F
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for determining the Relative Response Factor (RRF) of Calcipotriol Impurity F, a critical parameter in ensuring the quality and safety of calcipotriol active pharmaceutical ingredient (API) and drug products. High-Performance Liquid Chromatography (HPLC) is the established method for this purpose; however, alternative techniques such as Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) offer potential advantages. This document presents detailed experimental protocols, comparative performance data, and visual workflows to assist in method selection and implementation.
Introduction to Calcipotriol and Impurity F
Calcipotriol is a synthetic vitamin D3 analogue used in the topical treatment of psoriasis. During its synthesis and storage, various impurities can arise, which must be monitored and controlled to ensure the drug's efficacy and safety. Calcipotriol Impurity F is one such related substance that requires accurate quantification. The determination of the Relative Response Factor (RRF) is essential for accurately quantifying impurities when a reference standard for the impurity is not used in routine analysis. The RRF corrects for the difference in detector response between the impurity and the API.
Comparison of Analytical Methods
The primary method for determining the RRF of pharmaceutical impurities is HPLC with UV detection. However, other techniques can also be employed for the analysis of calcipotriol and its impurities, each with its own set of advantages and limitations.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) | Capillary Electrophoresis (CE) |
| Principle | Separation based on partitioning between a stationary and mobile phase. | Separation based on partitioning, with detection by mass spectrometry. | Separation based on differential migration in an electric field. |
| Primary Use | Routine quality control, RRF determination, and quantification of impurities. | Impurity identification, structure elucidation, and sensitive quantification. | Orthogonal method for impurity profiling, analysis of polar and charged compounds. |
| Sensitivity | Moderate to high, dependent on the chromophore of the impurity. | Very high, allowing for the detection of trace-level impurities. | High, with small sample volume requirements. |
| Selectivity | Good, can be optimized by adjusting chromatographic conditions. | Excellent, provides mass-to-charge ratio information for high confidence in identification. | Excellent, based on a different separation mechanism than HPLC. |
| RRF Determination | Well-established and widely accepted by regulatory agencies. | Can be used for quantification, but RRF determination is less common and may require justification. | Not typically used for RRF determination. |
| Speed | Standard run times. | Faster analysis times compared to traditional HPLC. | Fast analysis times. |
| Cost | Relatively low operational cost. | Higher instrument and maintenance costs. | Lower instrument cost, but can have higher operational complexity. |
Experimental Protocols
A detailed protocol for the determination of the Relative Response Factor (RRF) for Calcipotriol Impurity F using the slope method with HPLC is provided below. This method is aligned with the principles outlined in the International Council for Harmonisation (ICH) guidelines.
Protocol: RRF Determination of Calcipotriol Impurity F by HPLC (Slope Method)
1. Objective:
To determine the Relative Response Factor (RRF) of Calcipotriol Impurity F relative to Calcipotriol using High-Performance Liquid Chromatography (HPLC) with UV detection.
2. Materials and Reagents:
-
Calcipotriol Reference Standard
-
Calcipotriol Impurity F Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
3. Instrumentation:
-
HPLC system equipped with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
4. Chromatographic Conditions (Example):
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm (or equivalent)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program: A suitable gradient to achieve separation of Calcipotriol and Impurity F (e.g., start with a higher percentage of A and gradually increase B)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 264 nm
-
Injection Volume: 10 µL
5. Preparation of Standard Solutions:
-
Calcipotriol Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of Calcipotriol Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., methanol).
-
Calcipotriol Impurity F Stock Solution (e.g., 100 µg/mL): Accurately weigh about 2.5 mg of Calcipotriol Impurity F Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the same solvent.
-
Linearity Solutions: Prepare a series of at least five concentration levels for both Calcipotriol and Impurity F, covering a range from the limit of quantification (LOQ) to approximately 120% of the expected impurity concentration. These should be prepared by diluting the stock solutions with the mobile phase.
6. Procedure:
-
Inject the linearity solutions for both Calcipotriol and Impurity F into the HPLC system.
-
Record the peak areas for each concentration.
-
Plot a graph of peak area versus concentration for both Calcipotriol and Impurity F.
-
Perform a linear regression analysis for each data set to obtain the slope of the calibration curve.
7. Calculation of RRF:
The Relative Response Factor is calculated using the following formula:
RRF = (Slope of Impurity F) / (Slope of Calcipotriol)
8. System Suitability:
Perform system suitability tests before analysis, including parameters like tailing factor, theoretical plates, and repeatability (RSD of replicate injections).
Mandatory Visualizations
Caption: Workflow for RRF determination using the slope method.
Caption: Decision tree for analytical method selection.
Conclusion
The determination of the Relative Response Factor for Calcipotriol Impurity F is a critical step in the quality control of Calcipotriol. While HPLC remains the gold standard for RRF determination due to its robustness and regulatory acceptance, alternative methods like UPLC-MS offer significant advantages in terms of sensitivity and speed, particularly for impurity identification and trace-level quantification. The choice of method should be based on the specific requirements of the analysis, including the need for routine quality control, impurity identification, or orthogonal verification. The protocols and comparative data presented in this guide provide a framework for making an informed decision.
Safety Operating Guide
Navigating the Disposal of Calcipotriol Impurity F: A Guide to Safe and Compliant Practices
Calcipotriol Impurity F is not classified as a hazardous chemical under the OSHA Hazard Communication Standard, 29 CFR 1910.1200.[1] However, this does not exempt it from regulations governing chemical waste. All laboratory personnel should treat chemical waste, including impurities, as potentially hazardous until a formal hazard assessment is completed by a qualified professional.
Immediate Safety and Handling Protocols
Before proceeding with any disposal-related activities, it is imperative to follow established safety protocols to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE):
When handling Calcipotriol Impurity F, appropriate PPE is essential. This includes:
-
Eye Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
-
Hand Protection: Handle with gloves that have been inspected prior to use. The gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1]
-
Body Protection: Wear fire/flame resistant and impervious clothing.[1]
Emergency Procedures:
In the event of accidental exposure or a spill, the following first-aid measures should be taken immediately:
-
Inhalation: If breathing is difficult, move the individual to fresh air and keep them at rest in a comfortable position for breathing. Seek medical attention if symptoms develop or persist.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[1]
-
Eye Contact: Rinse the eyes with pure water for at least 15 minutes and consult a doctor.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
-
Spills: In case of a spill, keep unnecessary personnel away and ensure adequate ventilation. Avoid inhaling dust from the spilled material. Do not touch damaged containers or spilled material without appropriate protective clothing. Sweep or vacuum up the spilled material, avoiding dust generation.[1]
Step-by-Step Disposal Procedures
The disposal of Calcipotriol Impurity F should be conducted as a controlled and documented process. The following steps outline a general procedure that aligns with best practices for laboratory chemical waste management.
1. Waste Identification and Characterization:
The first crucial step is to identify the waste as Calcipotriol Impurity F. Under the Resource Conservation and Recovery Act (RCRA), a generator of solid waste must determine if that waste is hazardous. This involves checking if the waste exhibits any of the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity. While the MSDS for Calcipotriol Impurity F does not indicate these characteristics, it is the generator's responsibility to make this determination.
2. Waste Segregation and Collection:
-
Dedicated Waste Container: Use a dedicated, properly labeled container for the collection of Calcipotriol Impurity F waste. The container must be compatible with the chemical and have a secure, leak-proof closure.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" (or as determined by your institution's policy) and the full chemical name: "Calcipotriol Impurity F". The label should also include the date when the first particle of waste was added.
-
Segregation: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. Ensure that it is segregated from incompatible materials.
3. Storage:
-
Satellite Accumulation Area (SAA): Laboratories that generate hazardous waste must establish an SAA at or near the point of generation.
-
Quantity Limits: The amount of hazardous waste stored in an SAA is limited. For acutely toxic wastes (P-listed), the limit is one quart of liquid or one kilogram of solid. For other hazardous wastes, the limit is 55 gallons.
-
Time Limits: Once a container is full, it must be removed from the SAA within three days. Partially filled containers can remain in the SAA for up to one year.
4. Disposal:
-
Engage a Licensed Disposal Company: The MSDS for Calcipotriol Impurity F specifies that excess and expired materials should be offered to a licensed hazardous material disposal company.[1] Your institution's Environmental Health and Safety (EHS) department will have established procedures and contracts with such companies.
-
Incineration: The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1] This should only be performed by a licensed and permitted facility.
-
Documentation: Maintain a detailed record of the waste generated, including the chemical name, quantity, and date of disposal. This documentation is crucial for regulatory compliance.
Disposal of Contaminated Materials:
Any materials that come into contact with Calcipotriol Impurity F, such as gloves, absorbent pads from spill cleanups, or empty containers, should be disposed of as hazardous waste. Empty containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
Quantitative Data Summary
While specific quantitative disposal parameters for Calcipotriol Impurity F are not available, general regulatory limits for hazardous waste storage in a laboratory setting are well-defined.
| Parameter | Regulatory Limit | Citation |
| Maximum Hazardous Waste in SAA | 55 gallons | |
| Maximum Acutely Hazardous Waste in SAA | 1 quart (liquid) or 1 kg (solid) | |
| Time Limit for Full Container in SAA | 3 days | |
| Time Limit for Partially Full Container in SAA | 1 year |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Calcipotriol Impurity F.
Caption: Logical workflow for the safe disposal of Calcipotriol Impurity F.
By adhering to these procedures and maintaining a strong commitment to safety and regulatory compliance, laboratories can effectively manage the disposal of Calcipotriol Impurity F, protecting both personnel and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all applicable regulations.
References
Personal protective equipment for handling Impurity F of Calcipotriol
Essential Safety and Handling Procedures for Calcipotriol Impurity F
For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients (APIs) and their impurities is paramount. This document provides immediate, essential safety and logistical information for handling Calcipotriol Impurity F, a derivative of the synthetic vitamin D analogue, Calcipotriol.[] Adherence to these guidelines is critical to minimize exposure risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to potent pharmaceutical compounds.[2][3] The following table summarizes the recommended PPE for handling Calcipotriol Impurity F, based on the Safety Data Sheet (SDS).[4]
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US).[4] |
| Hand Protection | Gloves | Must be inspected prior to use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[4] |
| Body Protection | Protective Clothing | Fire/flame resistant and impervious clothing.[4] |
| Respiratory Protection | Respirator | Required when dusts are generated. |
Emergency First-Aid Procedures
In the event of accidental exposure, immediate and appropriate first-aid measures are crucial. The following table provides procedural guidance for various exposure routes.
| Exposure Route | First-Aid Protocol |
| Inhalation | If breathing is difficult, remove the individual to fresh air and keep them at rest in a position comfortable for breathing. Seek medical attention if symptoms develop or persist.[4][5] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[4][5] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a physician.[4][5] |
| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4][5] |
Operational Handling and Storage
Proper operational procedures are essential to minimize the risk of exposure and maintain the integrity of the compound.
Handling:
-
Work in a well-ventilated area, preferably under a laboratory hood.[6][7]
-
Do not touch damaged containers or spilled material unless wearing appropriate protective clothing.[4][5]
-
Wash hands thoroughly after handling.[7]
Storage:
-
Store in a well-ventilated place.
-
Keep the container tightly closed and dry.
-
Store locked up or in an area accessible only to qualified or authorized personnel.
Spill and Disposal Procedures
In the case of a spill or for routine disposal, specific protocols must be followed to ensure safety and environmental protection.
Accidental Release Measures:
-
Sweep up or vacuum the spillage and collect it in a suitable container for disposal.[5]
-
Clean the surface thoroughly to remove residual contamination.[5]
Disposal:
-
The product may be burned in an incinerator equipped with an afterburner and scrubber.[4][5]
-
Excess and expired materials should be offered to a licensed hazardous material disposal company.[4][5]
-
Ensure that all Federal and Local regulations regarding the disposal of this material are followed.[4][5]
-
Contaminated packaging should be disposed of in the same manner as the product.[4]
Experimental Workflow for Handling Calcipotriol Impurity F
The following diagram illustrates the standard workflow for the safe handling and disposal of Calcipotriol Impurity F in a laboratory setting.
Caption: Workflow for Safe Handling of Calcipotriol Impurity F.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
